5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Technical Guide to Orthogonal Reactivity and Advanced Pyrimidine Functionalization
Executive Summary In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a privileged pharmacophore, particularly in the design of kinase inhibitors and central nervous syste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a privileged pharmacophore, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) is a highly functionalized, advanced building block designed for precision synthesis[1].
This whitepaper provides an in-depth technical roadmap for utilizing this specific pyrimidine derivative. By exploiting the differential electronic environments of the C4-chloro and C5-bromo positions, researchers can achieve orthogonal reactivity —allowing for sequential, site-selective functionalization without the need for cumbersome protecting group strategies[2].
Physicochemical Properties
Understanding the baseline properties of the scaffold is critical for predicting solubility, reactivity, and analytical behavior during synthesis. The quantitative data for this compound is summarized in the table below[1][3]:
Property
Value
Chemical Name
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
CAS Registry Number
4319-92-0
Molecular Formula
C11H8BrClN2O
Molecular Weight
299.55 g/mol
Structural Features
C2-phenyl, C4-chloro, C5-bromo, C6-methoxy
C4 Reactivity Profile
Highly activated for Nucleophilic Aromatic Substitution (SNAr)
C5 Reactivity Profile
Primed for Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
The Core Science: Principles of Orthogonal Reactivity
The strategic value of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine lies in the distinct electronic nature of its carbon-halogen bonds[2].
C4-Chloride Activation: The nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the ortho and para positions (C2, C4, C6). Because C2 and C6 are already occupied (by phenyl and methoxy groups, respectively), the C4-position bears the brunt of this electron deficiency. This makes the C4-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .
C5-Bromide Stability & Activation: The C5-position is meta to the ring nitrogens, meaning it does not experience the same degree of electron withdrawal. Consequently, the C5-Br bond is functionally inert to SNAr conditions. However, the weaker carbon-bromine bond is highly prone to oxidative addition by low-valent transition metals, such as Palladium(0).
This electronic dichotomy dictates a strict synthetic hierarchy: SNAr must be performed first at C4, followed by transition-metal catalysis at C5. Attempting a cross-coupling first would result in competitive insertion into both the C-Br and highly activated C-Cl bonds, leading to complex mixtures[2].
Workflow of orthogonal pyrimidine functionalization via sequential SNAr and Suzuki coupling.
Experimental Workflows & Protocols
As a self-validating system, the following protocols are designed with built-in analytical checkpoints and explicit causal reasoning for every reagent selected.
This protocol details the displacement of the C4-chloride using a secondary amine (e.g., morpholine).
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 equivalent of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine in anhydrous DMF (0.2 M concentration).
Causality: DMF (N,N-Dimethylformamide) is utilized because its polar aprotic nature highly solvates the amine nucleophile and stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination sequence.
Base Addition: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine), followed by 1.1 equivalents of the amine nucleophile.
Causality: DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the reacting amine.
Thermal Activation: Stir the mixture at 60°C for 4–6 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The successful displacement is confirmed by the disappearance of the starting material (m/z ~299) and the appearance of the product mass. Crucially, the isotopic signature of the bromine atom (a 1:1 ratio of M / M+2 peaks) must remain intact, proving the C5-Br bond was untouched.
Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with water, and dry under a vacuum.
Once the C4 position is functionalized, the C5-bromide is engaged in a Palladium-catalyzed cross-coupling with an arylboronic acid[2].
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 equivalent of the C4-functionalized intermediate and 1.2 equivalents of the desired arylboronic acid in a 4:1 mixture of 1,4-Dioxane and water.
Causality: Dioxane provides a high-boiling, solubilizing environment for the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.
Base Addition: Add 3.0 equivalents of Na₂CO₃.
Causality: Na₂CO₃ converts the neutral, mildly nucleophilic boronic acid into an electron-rich, negatively charged boronate. This coordination is the causal driver for the transmetalation step, forcing the transfer of the aryl group to the Pd(II) center.
Degassing: Sparge the mixture with nitrogen gas for 15 minutes.
Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) catalyst into an inactive Pd(II) species. Degassing prevents catalyst death before oxidative addition can occur.
Catalyst Addition: Add 0.05 equivalents (5 mol%) of Pd(PPh₃)₄ and heat to 90°C for 12 hours.
Self-Validation: LC-MS analysis will show the complete disappearance of the 1:1 bromine isotope cluster, validating the consumption of the C5-Br bond and formation of the fully elaborated pyrimidine.
Catalytic cycle of the Suzuki-Miyaura cross-coupling at the pyrimidine C5 position.
Applications in Drug Development
The specific substitution pattern of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine makes it an exceptional starting point for kinase inhibitor design.
Hinge Binding: The pyrimidine core itself frequently acts as a hydrogen bond acceptor at the kinase hinge region.
Hydrophobic Pocket Exploitation: The C2-phenyl and C6-methoxy groups are perfectly positioned to project into deep hydrophobic pockets adjacent to the ATP-binding site, enhancing target selectivity.
Solvent Vectoring: The C4 and C5 positions, once functionalized via the orthogonal protocols described above, typically point toward the solvent-exposed region, making them ideal sites for attaching solubilizing groups (e.g., piperazines or morpholines) to improve the drug's pharmacokinetic (PK) profile.
References
"Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction" , Schomaker, J. M.; Delia, T. J., Journal of Organic Chemistry (2001), 66, 7125–7128.[Link]
The Strategic Utility of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-92-0) in Advanced Scaffold Design
Executive Summary In the landscape of modern medicinal chemistry and drug development, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on highly functionalized, orthogonally reactiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on highly functionalized, orthogonally reactive core scaffolds. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-92-0) represents a premier building block in this category. By strategically positioning four distinct functional groups around a central pyrimidine ring, this compound allows researchers to execute sequential, site-selective modifications. This technical guide explores the causality behind its orthogonal reactivity, provides self-validating experimental protocols for its functionalization, and highlights its application in the synthesis of targeted therapeutics such as kinase inhibitors.
Physicochemical Profiling
Understanding the baseline quantitative data of a scaffold is critical for calculating reaction stoichiometry, predicting steric hindrance, and identifying mass spectrometry (MS) isotopic patterns during reaction monitoring.
Property
Value
Significance in Synthesis
Chemical Name
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Standard IUPAC nomenclature.
CAS Number
4319-92-0
Unique identifier for procurement and regulatory compliance.
Molecular Formula
C₁₁H₈BrClN₂O
Dictates the exact mass and elemental analysis parameters.
Molecular Weight
299.55 g/mol
Used for precise stoichiometric calculations.
Orthogonal Sites
C4 (Cl), C5 (Br)
Enables sequential SNAr and transition-metal cross-coupling.
Electronic Modulators
C2 (Phenyl), C6 (Methoxy)
The methoxy group donates electron density, stabilizing the core while maintaining C4 electrophilicity.
The true value of CAS 4319-92-0 lies in its programmable orthogonal reactivity [1]. To utilize this scaffold effectively, one must understand the electronic causality that governs which bond reacts first.
Why does the C4-Chlorine react first? The two nitrogen atoms in the pyrimidine ring are highly electronegative, pulling electron density away from the C2, C4, and C6 positions. While the C6-methoxy group donates some electron density back into the ring via resonance, the C4 position remains highly electrophilic. Consequently, the C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. The C5 position cannot stabilize the necessary Meisenheimer complex, making the C5-Br bond completely inert to SNAr conditions.
Why is the C5-Bromine reserved for cross-coupling? Once the C4-Cl is displaced by a nucleophile (such as an amine), the incoming group donates significant electron density into the pyrimidine core. This electronic enrichment effectively "shuts down" any further SNAr reactivity on the ring. The molecule is now perfectly primed for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) at the C5 position. The C-Br bond undergoes oxidative addition with Pd(0) much faster than a C-Cl bond would, allowing for mild, selective arylation or alkylation [3].
Attempting a palladium-catalyzed reaction before the SNAr step is a strategic error; the highly reactive C4-Cl bond can lead to unwanted side reactions, homocoupling, or catalyst poisoning.
Visualization of the Orthogonal Workflow
Orthogonal functionalization workflow of CAS 4319-92-0.
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed not just as recipes, but as self-validating systems where the physical chemistry of the reaction provides built-in quality control.
Protocol A: Regioselective SNAr at C4
Objective: Install a primary or secondary amine at the C4 position while leaving the C5-Br intact.
Preparation: Dissolve CAS 4319-92-0 (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Reagent Addition: Add the desired amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts solely as an acid scavenger to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being protonated and deactivated.
Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
Self-Validation (LC-MS): This reaction is inherently self-validating via mass spectrometry. The starting material exhibits a distinct M, M+2, M+4 isotopic pattern (approx. 3:4:1 ratio) due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl). Successful C4-amination results in the loss of the Chlorine isotope, shifting the MS spectra to a simple 1:1 (M, M+2) doublet characteristic of a single Bromine atom.
Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove all traces of DMF, which can interfere with the subsequent palladium catalysis.
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Arylate the C5 position of the newly formed intermediate using an aryl boronic acid.
Preparation: Combine the C4-aminated intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) catalytic species into an inactive Pd(II) complex. Thorough degassing is the single most critical factor for a successful coupling.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
Causality: The bidentate dppf ligand provides immense stability to the palladium center and promotes efficient reductive elimination, which is vital when coupling sterically hindered ortho-substituted pyrimidines.
Execution: Heat to 90°C for 12 hours.
Self-Validation (TLC & Workup): Complete consumption of the starting material is monitored via TLC (UV-active). The basic aqueous workup inherently validates the purification process by converting unreacted boronic acid into water-soluble borate salts, which partition cleanly into the aqueous waste layer, leaving the pure functionalized scaffold in the organic phase.
Applications in Drug Development
The fully functionalized derivatives of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine are highly prized in oncology and immunology. The pyrimidine core acts as an isostere for the adenine ring of ATP. When designed as a kinase inhibitor, the C2-phenyl group typically anchors into the hinge region of the kinase active site via hydrophobic interactions. The amine installed at C4 often projects into the solvent-exposed region to improve aqueous solubility (e.g., via a piperazine or morpholine ring), while the aryl group installed at C5 reaches into the deep hydrophobic pocket (DFG-out conformation) to achieve high target selectivity.
References
Nagase, M., et al. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." Journal of the American Chemical Society, 2020. Available at:[Link]
Portilla, J., et al. "Recent Advances in Synthesis and Properties of Pyrazoles and Fused Pyrimidines." Molecules (MDPI), 2022. Available at:[Link]
Foundational
Orthogonal Functionalization of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Strategic Scaffold for Drug Discovery
Executive Summary In modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of structure-activity relationship (SAR) exploration. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of structure-activity relationship (SAR) exploration. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) represents a premium building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors and epigenetic modulators[1].
This whitepaper provides an in-depth technical analysis of this specific pyrimidine derivative. By exploiting the distinct electronic environments of the C4-chloride and C5-bromide, researchers can execute an "orthogonal functionalization" strategy—sequentially modifying the core without cross-reactivity[2]. We detail the mechanistic causality behind these reactions and provide self-validating experimental protocols to ensure high-yield, reproducible derivatization.
Structural and Physicochemical Profiling
The utility of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine stems from its dense, asymmetrical substitution pattern. Each functional group serves a distinct chemical or biological purpose:
C4-Chloro: Highly electrophilic; primed for Nucleophilic Aromatic Substitution (SNAr)[3].
C5-Bromo: Orthogonal to the
π
-system; ideal for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[4].
C6-Methoxy: Acts as a hydrogen bond acceptor or can be demethylated to reveal a pyrimidinone core.
C2-Phenyl: Provides a lipophilic anchor for target binding, enhancing the molecule's overall hydrophobic interactions.
Quantitative Data Summary
Property
Value
Significance in Drug Design
CAS Number
4319-92-0
Unique identifier for procurement and compliance[1].
Molecular Formula
C11H8BrClN2O
Defines the dense halogenation pattern.
Molecular Weight
299.55 g/mol
Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5.
Topological Polar Surface Area
~35 Ų
Excellent membrane permeability profile.
H-Bond Acceptors
3 (N, N, O)
Facilitates critical interactions with kinase hinge regions.
H-Bond Donors
0
Prevents non-specific aggregation prior to functionalization.
Mechanistic Insights: The Logic of Orthogonal Reactivity
The concept of orthogonal functionalization relies on the differential reactivity of the halogenated positions[2].
Why does C4 react first?
The pyrimidine ring is a
π
-electron-deficient heterocycle. The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density via inductive and resonance effects, creating a strong partial positive charge (
δ+
) at C2, C4, and C6. Because C2 and C6 are sterically and electronically occupied, the C4-chloride becomes the primary target for nucleophilic attack. The formation of the Meisenheimer intermediate is the rate-determining step, which is highly stabilized by the adjacent nitrogens[4].
Why does C5 react second?
The C5 position is meta-like relative to the ring nitrogens, making it significantly less electrophilic and resistant to SNAr. However, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Once the C4-chloride is displaced (typically by an amine or ether), the C5-bromide becomes the exclusive site for oxidative addition by low-valent Palladium(0) species, enabling Suzuki, Stille, or Buchwald-Hartwig cross-couplings[3].
Fig 1. Regioselective reactivity map of the pyrimidine scaffold.
To harness this scaffold, researchers must employ highly controlled reaction conditions. The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.
Fig 2. Two-step orthogonal functionalization workflow via SNAr and Suzuki coupling.
Protocol A: Regioselective SNAr at C4
Objective: Install a primary or secondary amine at the C4 position while preserving the C5-bromide[2].
Initialization: Dissolve the pyrimidine scaffold in anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that highly stabilizes the charge-separated Meisenheimer transition state, accelerating the reaction.
Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct. Stronger bases like NaH are avoided to prevent competitive degradation of the methoxy group.
Nucleophile Addition: Slowly add the amine. Heat the reaction mixture to 80°C for 4–6 hours.
In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (
[M+H]+≈301
) is fully replaced by the aminated intermediate mass.
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum. The high lipophilicity of the intermediate ensures near-quantitative precipitation.
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Couple an aryl or heteroaryl boronic acid to the C5 position of the aminated intermediate[4].
Reagents:
C4-Aminated Intermediate (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Pd(dppf)Cl2
(0.05 equiv)
Na2CO3
(3.0 equiv, 2M aqueous solution)
1,4-Dioxane (0.1 M)
Step-by-Step Procedure:
Degassing: Combine the intermediate, boronic acid, and 1,4-dioxane in a Schlenk flask. Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and homocoupling of the boronic acid.
Catalyst & Base Introduction: Add
Pd(dppf)Cl2
and the aqueous
Na2CO3
solution. Causality:
Pd(dppf)Cl2
is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is notoriously difficult for sterically hindered ortho-substituted pyrimidines. The biphasic system ensures the solubility of both the organic substrate and the inorganic base required for transmetalation.
Heating: Heat the biphasic mixture to 100°C for 12 hours under vigorous stirring.
In-Process Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the bromide intermediate (UV active,
Rf≈0.6
) and the appearance of a highly fluorescent product spot (
Rf≈0.4
).
Purification: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry over
MgSO4
, and purify via silica gel flash chromatography.
Applications in Medicinal Chemistry
The orthogonal functionalization of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine allows medicinal chemists to rapidly generate diverse compound libraries. By holding the 6-methoxy and 2-phenyl groups constant (which often secure the molecule in hydrophobic pockets of target proteins), researchers can systematically vary the C4 and C5 substituents to optimize binding affinity and pharmacokinetic properties. This specific scaffold architecture has been heavily utilized in the development of lysine methyltransferase inhibitors and mutant KRAS inhibitors, where precise spatial arrangement of functional groups is critical for target selectivity[3].
Synthesis Pathways for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: An In-Depth Technical Guide
Executive Summary 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine is a highly functionalized, desymmetrized pyrimidine scaffold that serves as a critical intermediate in the development of advanced agrochemicals and target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine is a highly functionalized, desymmetrized pyrimidine scaffold that serves as a critical intermediate in the development of advanced agrochemicals and targeted pharmaceutical kinase inhibitors. The strategic placement of orthogonal reactive sites—a bromo group for transition-metal-catalyzed cross-coupling, a chloro group for nucleophilic displacement, and a methoxy group for electronic tuning—makes this molecule a highly versatile building block.
This whitepaper details a robust, four-step synthetic pathway designed for high yield, regiocontrol, and scalability. By leveraging thermodynamic sinks in ring formation and kinetic control during nucleophilic aromatic substitution (SNAr), this protocol provides a self-validating framework for reproducible synthesis.
Retrosynthetic Strategy & Pathway Design
The synthesis of highly substituted pyrimidines requires careful orchestration of electronic effects. The target molecule is constructed from simple, commercially available precursors via a linear sequence:
Ring Construction: A modified Pinner-type condensation builds the pyrimidine core[1][2].
Electrophilic Activation: Exploiting the electron-rich nature of the diol intermediate to introduce the C5 bromine[3].
Deoxychlorination: Converting the tautomeric hydroxyl groups into highly reactive leaving groups[4][5].
Desymmetrization: Utilizing SNAr regioselectivity to introduce the methoxy group while preserving one chlorine atom[6].
Fig 1. Four-step synthetic pathway for 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
The construction of the pyrimidine core relies on the condensation of an amidine with a β-dicarbonyl equivalent[1][2].
Causality: Benzamidine hydrochloride is highly stable but unreactive. Sodium ethoxide (NaOEt) serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free amidine nucleophile, and it deprotonates diethyl malonate to form a reactive enolate. The thermodynamic driving force is the formation of the highly stable, conjugated 6-membered pyrimidine ring and the expulsion of ethanol.
Protocol:
Suspend benzamidine hydrochloride (1.0 eq) in anhydrous ethanol.
Add NaOEt (3.0 eq) at 0 °C, followed by dropwise addition of diethyl malonate (1.1 eq).
Reflux the mixture (78 °C) for 6–8 hours. Monitor by TLC (disappearance of malonate).
Self-Validation/Workup: Evaporate the solvent. Dissolve the residue in water and carefully acidify with 2M HCl to pH 4–5. The product, 2-phenylpyrimidine-4,6-diol, will precipitate out as a white solid. Filter, wash with cold water, and dry under vacuum.
Step 2: Electrophilic Aromatic Bromination
The introduction of the bromine atom at the C5 position is achieved via electrophilic aromatic substitution (EAS).
Causality: In its tautomeric form, the 4,6-diol system exerts a powerful mesomeric (+M) electron-donating effect, making the C5 position exceptionally nucleophilic. Consequently, no Lewis acid catalyst is required; molecular bromine (Br₂) is sufficiently electrophilic to drive the reaction to completion at room temperature[3].
Protocol:
Suspend 2-phenylpyrimidine-4,6-diol (1.0 eq) in glacial acetic acid.
Add a solution of Br₂ (1.1 eq) in acetic acid dropwise over 30 minutes at room temperature.
Stir for 2 hours. The suspension will initially clear and then form a new precipitate.
Self-Validation/Workup: Pour the reaction mixture into ice water to crash out the product. Filter the resulting 5-bromo-2-phenylpyrimidine-4,6-diol, wash thoroughly with water to remove residual acetic acid and HBr, and dry.
Step 3: Vilsmeier-Haack-Type Deoxychlorination
To enable downstream functionalization, the hydroxyl groups must be converted into labile chlorides[4][5].
Causality: Phosphorus oxychloride (POCl₃) alone reacts sluggishly with pyrimidinols. The addition of a tertiary amine, such as N,N-dimethylaniline or DIPEA, generates a highly electrophilic Vilsmeier-Haack-type intermediate. The amine also functions as an acid scavenger, neutralizing the generated HCl to prevent the protonation of the pyrimidine ring, which would otherwise deactivate it toward nucleophilic attack by chloride ions.
Protocol:
Combine 5-bromo-2-phenylpyrimidine-4,6-diol (1.0 eq) with POCl₃ (10.0 eq, acting as both reagent and solvent).
Slowly add N,N-dimethylaniline (1.5 eq) at 0 °C.
Heat the mixture to reflux (105 °C) for 4 hours.
Self-Validation/Workup: Distill off excess POCl₃ under reduced pressure. Critical: Pour the syrupy residue dropwise into vigorously stirred crushed ice, maintaining the internal temperature below 20 °C to prevent violent hydrolysis. Extract with dichloromethane (DCM), wash the organic layer with saturated NaHCO₃ until pH 7, dry over Na₂SO₄, and concentrate to yield 5-bromo-4,6-dichloro-2-phenylpyrimidine.
The final step requires the desymmetrization of the 4,6-dichloro intermediate via mono-methoxylation.
Causality: The two C-Cl bonds are chemically equivalent. Regioselectivity is achieved purely through kinetic control governed by frontier molecular orbital (FMO) theory[6]. The addition of the first methoxide nucleophile forms a Meisenheimer complex, followed by chloride elimination. The newly introduced methoxy group donates electron density into the pyrimidine ring via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the mono-substituted product, creating a high activation barrier that prevents the second SNAr reaction under mild conditions.
Protocol:
Dissolve 5-bromo-4,6-dichloro-2-phenylpyrimidine (1.0 eq) in a 1:1 mixture of anhydrous methanol and THF (to ensure complete solubility).
Cool the solution to 0 °C.
Add sodium methoxide (NaOMe, 1.05 eq, 25 wt% in MeOH) dropwise via a syringe pump over 1 hour.
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.
Self-Validation/Workup: Quench with water. Extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by recrystallization from hot ethanol to yield pure 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Fig 2. Kinetic control in the SNAr mono-methoxylation step preventing over-substitution.
Quantitative Process Parameters
The following table summarizes the critical operational parameters and expected yields for the synthesis. Adherence to the Critical Control Points (CCPs) is mandatory to ensure self-validation and prevent batch failure.
Step
Transformation
Reagents & Solvents
Temp / Time
Typical Yield
Critical Control Point (CCP)
1
Condensation
Benzamidine HCl, Diethyl malonate, NaOEt, EtOH
78 °C / 6 h
75–85%
Strict anhydrous conditions required to prevent base-catalyzed ester hydrolysis.
2
Bromination
Br₂, Glacial AcOH
25 °C / 2 h
85–95%
Controlled Br₂ addition rate to prevent local overheating and polybromination.
3
Chlorination
POCl₃, N,N-Dimethylaniline
105 °C / 4 h
70–80%
Quench temperature must be strictly maintained < 20 °C to avoid product hydrolysis.
4
SNAr Methoxylation
NaOMe (1.05 eq), MeOH/THF
0 °C to 25 °C / 2 h
80–90%
Exact stoichiometry (1.05 eq) and 0 °C initiation are required to prevent dimethoxylation.
The Strategic Utility of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine in Modern Drug Discovery: A Technical Whitepaper
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the pursuit of highly selective targe...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the pursuit of highly selective targeted therapeutics, the architecture of the core scaffold dictates both the binding affinity and the pharmacokinetic viability of a drug candidate. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS No. 4319-92-0) has emerged as a privileged, highly functionalized building block in medicinal chemistry[1][2].
Unlike simple pyrimidines, this specific poly-substituted heterocycle offers a pre-installed, multi-vector platform. It provides orthogonal reactive sites (C4-chloro and C5-bromo) for sequential cross-coupling, a C2-phenyl group for hydrophobic pocket engagement, and a C6-methoxy group for electronic tuning[3][4]. This whitepaper provides an in-depth technical guide on the structural rationale, de novo synthesis, and self-validating protocols for the orthogonal functionalization of this critical intermediate.
Structural Rationale & Kinase Hinge Binding
The pyrimidine core is a classic hinge-binding motif utilized in numerous FDA-approved kinase inhibitors[5]. However, achieving kinome-wide selectivity requires precise vector growth from the core into the ATP-binding pocket's adjacent regions (e.g., the solvent channel and the back pocket)[3].
The strategic value of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine lies in its specific substitution pattern:
Pyrimidine Nitrogens (N1, N3): Act as critical hydrogen bond acceptors/donors at the kinase hinge region[4].
C2-Phenyl Group: Projects directly into the hydrophobic pocket, establishing vital Van der Waals interactions that anchor the scaffold.
C6-Methoxy Group: Serves a dual purpose. Electronically, it modulates the pKa of the pyrimidine nitrogens, optimizing hinge-binding strength. Metabolically, it provides steric and electronic shielding against aldehyde oxidase (AO)-mediated oxidation, a common liability in simple pyrimidines[4][6].
C4-Chloro & C5-Bromo: Serve as orthogonal vectors. The C4 position typically directs substituents toward the solvent-exposed channel, while the C5 position accesses the selectivity pocket (gatekeeper residue region)[5].
Figure 1: Logical relationship of functional groups on the pyrimidine scaffold to kinase binding and reactivity.
De Novo Synthesis & Process Chemistry
The synthesis of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine is a masterclass in exploiting the electronic properties of the pyrimidine ring. The workflow relies on sequential, regioselective transformations[7][8].
Mechanistic Causality of the Synthetic Steps:
Condensation: Benzamidine hydrochloride and dimethyl malonate are condensed under basic conditions (NaOMe) to form the symmetric 2-phenylpyrimidine-4,6-diol .
Electrophilic Bromination: The C5 position of the diol is highly electron-rich due to the +M (mesomeric) effect of the two adjacent hydroxyl (or tautomeric oxo) groups. Bromination with Br2 in acetic acid selectively yields 5-bromo-2-phenylpyrimidine-4,6-diol [8].
Chlorination: Treatment with phosphorus oxychloride (POCl3) and a catalytic amine (e.g., N,N-dimethylaniline) converts the diol into 5-bromo-4,6-dichloro-2-phenylpyrimidine [7][8].
Regioselective Mono-Methoxylation: This is the critical symmetry-breaking step. The 4,6-dichloro intermediate is symmetric. Addition of exactly 1.05 equivalents of NaOMe in MeOH at 0 °C results in mono-substitution. Why does it stop at mono-substitution? Once the first methoxy group is installed, its electron-donating nature (+M effect) deactivates the pyrimidine ring, rendering the remaining C4-chlorine significantly less reactive toward a second nucleophilic attack at low temperatures.
Figure 2: Step-by-step synthetic workflow for the de novo construction of the scaffold.
Table 1: Quantitative Data for De Novo Synthesis
Step
Intermediate
Reagents / Conditions
Yield (%)
Purity (LC-MS)
Key QC Metric
1
2-Phenylpyrimidine-4,6-diol
Benzamidine, Dimethyl malonate, NaOMe, Reflux
82%
>95%
[M+H]+ 189.1
2
5-Bromo-2-phenylpyrimidine-4,6-diol
Br2, AcOH, rt, 4h
88%
>98%
Br Isotope pattern (1:1)
3
5-Bromo-4,6-dichloro-2-phenylpyrimidine
POCl3, PhNMe2, 110 °C, 12h
75%
>95%
Cl/Br Isotope pattern
4
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
NaOMe (1.05 eq), MeOH, 0 °C, 2h
85%
>98%
Loss of symmetry in 13C NMR
Mechanistic Insights into Orthogonal Reactivity
For drug development professionals, the true power of this scaffold is its orthogonal reactivity [9][10].
The Causality of Regioselectivity:
C4-Chloro (High Reactivity): The C4 position is alpha/gamma to the electronegative pyrimidine nitrogens. During Nucleophilic Aromatic Substitution (SNAr), the resulting anionic Meisenheimer complex is heavily stabilized by the adjacent nitrogen atoms. Therefore, C4-Cl reacts rapidly with amines or alkoxides at room temperature to 60 °C.
C5-Bromo (Low SNAr Reactivity, High Pd-Catalysis Reactivity): The C5 position is beta to the nitrogens, meaning intermediate negative charge cannot be delocalized onto the nitrogens. Consequently, C5-Br is practically inert to SNAr under standard conditions. However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by Palladium(0) once the C4-Cl has been displaced[9][10].
Figure 3: Orthogonal functionalization strategy exploiting the differential reactivity of C4 and C5.
Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints based on isotopic mass shifts.
Note: A compound containing one Bromine (Br) and one Chlorine (Cl) exhibits a distinct mass spectrometry isotopic pattern of approximately 3:4:1 for M : M+2 : M+4. Displacement of the Chlorine alters this to a 1:1 (M : M+2) pattern, providing instant validation of regioselective success.
Protocol A: Regioselective SNAr at C4 (Synthesis of C4-Amine Intermediate)
Objective: Displace the C4-chloro group with a primary amine while leaving the C5-bromo intact.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine (1.0 mmol, 299.5 mg) in anhydrous THF (10 mL).
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed by the desired primary amine (1.1 mmol).
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 4–6 hours.
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. The starting material exhibits a 3:4:1 isotopic pattern. The successful product will exhibit a 1:1 isotopic pattern , confirming the loss of Chlorine and retention of Bromine.
Workup: Concentrate under reduced pressure, partition between EtOAc and H2O, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Couple an aryl boronic acid to the C5-bromo position of the intermediate generated in Protocol A[10].
Preparation: Charge a microwave vial with the C4-amine intermediate (0.5 mmol), an aryl boronic acid (0.75 mmol), and K2CO3 (1.5 mmol).
Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Seal the vial and purge with N2 for 5 minutes.
Reaction: Heat the mixture at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).
Self-Validation Checkpoint (LC-MS): The 1:1 isotopic pattern of the starting material will disappear, replaced by a single dominant mass peak [M+H]+, confirming the complete displacement of the Bromine atom.
Table 2: Orthogonal Reactivity Profile
Position
Leaving Group
Reaction Type
Preferred Conditions
Catalyst Required?
C4
-Cl
SNAr
Amines/Alkoxides, Base, 25–60 °C
No
C5
-Br
Cross-Coupling
Aryl-B(OH)2, Base, 90 °C
Yes (Pd-based)
References
ACS Publications - Hinge Binder Scaffold Hopping Identifies Potent Kinase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
NIH/PubMed - 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
ACS Catalysis - Synthesis of Multisubstituted Arenes via Orthogonal Cross-Couplings. ACS Catalysis. Available at:[Link]
ResearchGate - A General Regioselective Synthesis of 2,4-Diarylpyrimidines Through Two Orthogonal Cross-Coupling Reactions. ResearchGate. Available at:[Link]
A Senior Application Scientist's Guide to Pyrimidine Scaffolds in Kinase Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals Part 1: The Central Role of Kinases and the "Privileged" Pyrimidine Scaffold Protein kinases are fundamental regulators of cellular signaling, gove...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: The Central Role of Kinases and the "Privileged" Pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most critical classes of drug targets. Kinase inhibitors have revolutionized cancer treatment by blocking the activity of these rogue enzymes.
Within the vast chemical space of potential inhibitors, the pyrimidine ring has emerged as a "privileged scaffold."[1] This is due to its intrinsic ability to mimic the adenine base of adenosine triphosphate (ATP), the natural substrate for kinases.[2][3] This mimicry allows pyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site, thereby inhibiting its function. The versatility of the pyrimidine core, which allows for substitutions at multiple positions, enables medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][4] To date, 22 pyrimidine-containing drugs have received FDA approval for cancer treatment.[5][6]
Part 2: The Molecular Dance: Mechanism of Pyrimidine-Based Kinase Inhibition
The inhibitory power of the pyrimidine scaffold lies in its precise interactions within the ATP-binding pocket of a kinase.
Hinge Region Binding: The ATP-binding site is comprised of several key regions, including the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with backbone atoms of the hinge region amino acids.[5] This interaction is a cornerstone of inhibitor binding and is a common feature across many pyrimidine-based drugs.[3]
Achieving Potency and Selectivity: While hinge binding is crucial for affinity, achieving high potency and selectivity against a specific kinase out of the >500-member human kinome requires strategic modifications to the pyrimidine core. Substitutions at the 2, 4, and 5-positions of the ring can be tailored to exploit unique features of a target kinase's active site.[7][8] These modifications can introduce additional interactions, such as hydrophobic or electrostatic contacts, that enhance binding affinity and discriminate against other kinases, thus minimizing off-target effects.[7] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, further expand the chemical space for developing highly potent and selective inhibitors.[7][9][10]
Part 3: A Case Study in Precision: Imatinib and the Bcr-Abl Kinase
The development of Imatinib (Gleevec) represents a paradigm shift in cancer therapy, transforming Chronic Myeloid Leukemia (CML) from a fatal disease into a manageable condition.[11][12] Imatinib's success is rooted in its specific inhibition of the Bcr-Abl tyrosine kinase, the constitutively active, oncogenic driver of CML.[13]
The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, perpetually signals for cell proliferation and survival.[14][15] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates.[12] This effectively shuts down the oncogenic signaling cascade, leading to the apoptosis of leukemic cells.[12][16]
BCR-ABL Signaling Pathway and Imatinib Inhibition
Caption: Imatinib blocks the constitutively active Bcr-Abl kinase, inhibiting downstream pathways that drive proliferation and prevent apoptosis in CML cells.[14][17][18]
Part 4: The Scientist's Workflow: Evaluating Pyrimidine-Based Kinase Inhibitors
The robust evaluation of a novel pyrimidine-based inhibitor requires a systematic and self-validating experimental approach. A cornerstone of this process is the in vitro biochemical kinase assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Format)
This protocol outlines the determination of a compound's IC50 value (the concentration required to inhibit 50% of the kinase activity) using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[19][20][21]
A. Principle of the Assay
The assay is a two-step process. First, the kinase reaction is performed, generating ADP. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced, and thus, the kinase activity.[19][22][23]
Prepare a stock solution (e.g., 10 mM) of the pyrimidine test compound in 100% DMSO.
Perform serial dilutions of the test compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.
Prepare a 2X Kinase/Substrate mix in the appropriate kinase buffer. The buffer composition is critical and should be optimized for the specific kinase (typically includes a buffer like HEPES, MgCl2, and additives like BSA and DTT).
Prepare a 2X ATP solution in kinase buffer. The final concentration should ideally be at the Km value for the specific kinase to ensure competitive binding can be accurately assessed.
Assay Plate Setup (384-well plate):
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
Add 2 µL of the 2X Kinase/Substrate mix to all wells.
Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.
Kinase Reaction Initiation and Incubation:
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The total reaction volume is now 5 µL.
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.
Reaction Termination and ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
Incubate at room temperature for 40 minutes.
Signal Generation and Measurement:
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescent reaction.
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Measure the luminescence using a plate reader.
C. Self-Validation and Data Analysis:
Controls: Include "no enzyme" controls (background) and "vehicle only" controls (100% activity).
Data Normalization: Subtract the background luminescence from all experimental wells.
IC50 Calculation: Plot the percentage of kinase activity relative to the vehicle control against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (variable slope, four-parameter fit) to determine the IC50 value.
Kinase Inhibitor Screening Workflow
Caption: A typical workflow for the discovery and development of novel pyrimidine-based kinase inhibitors.[26]
Part 5: Interpreting the Data: Structure-Activity Relationships (SAR)
The IC50 values obtained from biochemical and cellular assays are critical for establishing the Structure-Activity Relationship (SAR). SAR studies guide the iterative process of inhibitor design, providing insights into how specific chemical modifications influence potency and selectivity.[27][28]
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).
For example, the data for Osimertinib clearly shows its remarkable potency against the T790M mutant of EGFR, a common mechanism of resistance to earlier-generation EGFR inhibitors.[26] This highlights how medicinal chemists have successfully modified the pyrimidine scaffold to address clinical challenges.
Part 6: The Horizon: Future of Pyrimidine Scaffolds
The pyrimidine scaffold continues to be a fertile ground for kinase inhibitor discovery. Current and future research focuses on:
Covalent Inhibitors: Designing pyrimidine derivatives that form an irreversible covalent bond with a non-catalytic cysteine residue near the active site to achieve prolonged inhibition and overcome resistance.[33][34]
Dual/Multi-Target Inhibitors: Developing single molecules based on the pyrimidine core that can inhibit multiple key kinases in a signaling network, potentially offering enhanced efficacy and a strategy to combat drug resistance.[4][35]
Targeting Kinase Pseudodomains and Allosteric Sites: Moving beyond the ATP-competitive mechanism to develop novel pyrimidine-based modulators that offer new mechanisms of action and improved selectivity.
The enduring success and adaptability of the pyrimidine scaffold ensure its continued prominence in the development of next-generation targeted therapies.
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. Available from: [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. Available from: [Link]
Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. Available from: [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Promega ADP-Glo kinase assay | BMG LABTECH. Available from: [Link]
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. Available from: [Link]
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review - PubMed. Available from: [Link]
Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency - PubMed. Available from: [Link]
Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia - AACR Journals. Available from: [Link]
imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed. Available from: [Link]
Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. Available from: [Link]
Molecular pathways: BCR-ABL - PubMed. Available from: [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available from: [Link]
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available from: [Link]
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. Available from: [Link]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available from: [Link]
Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. Available from: [Link]
Application note: Promega's ADP-Glo™ assay - Drug Target Review. Available from: [Link]
Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - ResearchGate. Available from: [Link]
3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. Available from: [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
In vitro kinase assay | Protocols.io. Available from: [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available from: [Link]
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. Available from: [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available from: [Link]
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. Available from: [Link]
FDA‐approved kinase inhibitors containing Michael acceptors targeting... - ResearchGate. Available from: [Link]
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The Strategic Role of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of clini...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of clinically approved therapeutics. This guide delves into the specific utility of a highly functionalized, yet underexplored, pyrimidine derivative: 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine . We will dissect its synthetic accessibility, explore the nuanced reactivity of its substituents, and illuminate its potential as a versatile building block for the next generation of targeted therapies. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental frameworks.
Introduction: The Pyrimidine Core and the Promise of Polysubstitution
The pyrimidine ring is a privileged scaffold in drug discovery, largely due to its ability to mimic the purine nucleobases of DNA and RNA, enabling it to form key hydrogen bond interactions within the active sites of various enzymes.[1][2] Its derivatives have been successfully developed as inhibitors for a diverse range of targets, including kinases, which are central to cellular signaling pathways and frequently dysregulated in diseases like cancer.[3][4]
The strategic value of a pyrimidine-based intermediate is dictated by the nature and position of its substituents. These functional groups serve as handles for synthetic diversification, allowing medicinal chemists to systematically modulate a compound's steric, electronic, and pharmacokinetic properties. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine is a prime example of a scaffold engineered for selective, sequential chemical modifications, making it a powerful tool in the construction of complex bioactive molecules.
Synthetic Strategy and Plausible Route
Proposed Synthetic Pathway
The synthesis would likely commence with a substituted pyrimidine that can be sequentially functionalized. A logical starting point is a di- or tri-halogenated pyrimidine.
Figure 1: Proposed synthetic route to the target compound.
Step-by-Step Methodology:
Selective Methoxylation: Starting with commercially available 2,4,6-trichloropyrimidine, a selective nucleophilic aromatic substitution (SNAr) with one equivalent of sodium methoxide in methanol at controlled temperatures would yield 2,4-dichloro-6-methoxypyrimidine. The C6 position is generally more activated towards nucleophilic attack than C2/C4 in this system.
Suzuki-Miyaura Coupling: The introduction of the phenyl group at the C2 position can be achieved via a Suzuki-Miyaura cross-coupling reaction.[2][5] The greater reactivity of the C2-Cl bond over the C4-Cl bond in palladium-catalyzed reactions allows for the selective coupling of 2,4-dichloro-6-methoxypyrimidine with phenylboronic acid. This would be catalyzed by a palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.
Electrophilic Bromination: The final step involves the regioselective bromination at the C5 position of the pyrimidine ring. The C5 position is electron-rich and susceptible to electrophilic attack. Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can be employed for this transformation.[6]
The Cornerstone of Reactivity: Orthogonal Functionalization
The true synthetic utility of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine lies in the differential reactivity of its two halogen substituents. This allows for a "one-two punch" approach to building molecular complexity, where each halogen can be addressed under distinct reaction conditions.
Figure 2: Differential reactivity of the halogen substituents.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[7] This predictable reactivity allows for the selective functionalization of the C5 position while leaving the C4-chloro group untouched for subsequent modifications.
Suzuki-Miyaura Coupling: Enables the introduction of a wide array of aryl and heteroaryl moieties, crucial for exploring structure-activity relationships (SAR) by probing different pockets of a target's active site.[2][8]
Sonogashira Coupling: Facilitates the installation of alkyne functionalities, which can serve as handles for click chemistry or as isosteres for other chemical groups.
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing diverse amine substituents that can act as key hydrogen bond donors or acceptors.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Following the modification of the C5 position, the less reactive C4-chloro group can be displaced by a variety of nucleophiles under more forcing conditions (e.g., higher temperatures).[1]
Amination: Reaction with primary or secondary amines is a common strategy to introduce groups that can interact with the hinge region of kinases.
Alkoxylation/Thiolation: The introduction of alkoxy or thioether groups can be used to modulate the solubility and metabolic stability of the final compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
While specific examples utilizing 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine are not prevalent in published literature, its structural features make it an ideal starting point for the synthesis of potent kinase inhibitors, particularly targeting the Aurora kinase family.[7][8][9]
Targeting Aurora Kinases
Aurora kinases are critical regulators of mitosis, and their overexpression is implicated in numerous cancers.[7] Many potent Aurora kinase inhibitors feature a substituted pyrimidine core. The general structure of such inhibitors often includes a 2,4-disubstituted pyrimidine.
Figure 3: General workflow for synthesizing potential kinase inhibitors.
By applying the orthogonal reactivity of our title compound, a diverse library of potential Aurora kinase inhibitors can be generated. For instance, a Suzuki coupling at the C5 position could introduce a solubilizing group or a moiety that interacts with a secondary binding pocket. Subsequently, an SNAr reaction at the C4 position with a carefully chosen amine could provide the crucial hydrogen bonding interactions with the kinase hinge region.
Structure-Activity Relationship (SAR) Insights
The substituents on the 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine scaffold provide clear vectors for SAR exploration:
Position
Substituent
Role in Drug Design
C2
Phenyl
Provides a hydrophobic core and can be further substituted to probe deeper into the binding pocket.
C4
Chloro (leaving group)
Allows for the introduction of various amine or alkoxy groups to interact with the kinase hinge region and modulate solubility.
C5
Bromo (leaving group)
Enables the addition of diverse aryl, heteroaryl, or alkynyl groups to explore secondary binding pockets and optimize pharmacokinetic properties.
C6
Methoxy
Can influence the electronic properties of the pyrimidine ring and may offer a site for metabolic oxidation, which can be modified to improve metabolic stability.
Experimental Protocols
The following are generalized, yet detailed, protocols for the key transformations of a 5-bromo-4-chloro-pyrimidine scaffold, based on established procedures for closely related analogs.[2][5][10]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Reaction Setup: In a sealed tube, dissolve the C5-functionalized pyrimidine intermediate (1.0 equiv.) in a suitable solvent such as n-butanol or DMF.
Reagent Addition: Add the desired primary or secondary amine (1.5 equiv.) and a base such as diisopropylethylamine (DIPEA) (2.0 equiv.).
Reaction: Heat the mixture to 120-140 °C for 12-48 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine represents a synthetically versatile and strategically valuable scaffold for medicinal chemistry. Its key advantage lies in the predictable and orthogonal reactivity of its two halogen substituents, enabling the systematic and efficient construction of diverse molecular architectures. While its direct application in published drug discovery programs appears limited, its potential as a starting material for potent kinase inhibitors, among other therapeutic targets, is significant. This guide provides the foundational knowledge and experimental framework for researchers to unlock the potential of this promising, polysubstituted pyrimidine building block.
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Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC. (URL: [Link])
Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides - Chemical Science (RSC Publishing). (URL: [Link])
Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])
RSC Medicinal Chemistry - The ICR Publications Repository. (URL: [Link])
The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A new class of Aurora-A kinase inhibitors - BioKB. (URL: [Link])
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (URL: [Link])
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])
Study Details | NCT01315665 | Effect of Sulforaphane in Broccoli Sprouts on Nrf2 Activation | ClinicalTrials.gov. (URL: [Link])
PRS Help Resources | ClinicalTrials.gov. (URL: [Link])
Spectroscopic Characterization of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine. As a key intermediate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference, integrating predicted spectral data with established principles of spectroscopic interpretation. While experimentally obtained spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs to provide a robust predictive framework.
Molecular Structure and Expected Spectroscopic Features
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine possesses a unique substitution pattern that gives rise to distinct spectroscopic signatures. The pyrimidine core, substituted with a bulky phenyl group, a methoxy group, and two different halogen atoms, presents an interesting case for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of organic molecules.[1] For 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with signals corresponding to the methoxy protons and the protons of the phenyl ring. Due to the absence of protons on the pyrimidine ring, no signals from the core heterocycle are anticipated.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.4-8.5
Multiplet
2H
Ar-H (ortho)
The ortho protons of the phenyl ring are deshielded due to the inductive effect of the pyrimidine ring.
~7.5-7.6
Multiplet
3H
Ar-H (meta, para)
The meta and para protons of the phenyl ring will appear further upfield compared to the ortho protons.
~4.1
Singlet
3H
-OCH₃
The methoxy protons will appear as a sharp singlet, with its chemical shift influenced by the electronic environment of the pyrimidine ring.
Predictions are based on data from analogous compounds such as 5-bromo-4-methoxy-2-phenylpyrimidine.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a detailed map of the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~170
C-Cl
The carbon atom attached to the highly electronegative chlorine atom is expected to be significantly downfield.
~168
C-O
The carbon atom of the methoxy group attached to the pyrimidine ring will also be in the downfield region.
~163
C-N (phenyl-substituted)
The pyrimidine carbon bearing the phenyl group will be deshielded.
~137
Ar C-ipso
The ipso-carbon of the phenyl ring will be downfield.
~131
Ar C-para
The para-carbon of the phenyl ring.
~129
Ar C-meta
The meta-carbons of the phenyl ring.
~128
Ar C-ortho
The ortho-carbons of the phenyl ring.
~110
C-Br
The carbon atom attached to the bromine is expected to be downfield, though less so than the carbon attached to chlorine.[2]
~56
-OCH₃
The carbon of the methoxy group will appear in the typical upfield region for such groups.[3]
Predictions are based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.[4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
Weigh 5-10 mg of purified 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]
¹H NMR Data Acquisition:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical acquisition parameters include:
Pulse angle: 30-45°
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds
Number of scans: 16-64 (adjust for optimal signal-to-noise ratio).
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]
¹³C NMR Data Acquisition:
Acquire the spectrum on the same spectrometer.
A proton-decoupled pulse sequence is typically employed.
Typical acquisition parameters include:
Pulse angle: 30-45°
Acquisition time: 1-2 seconds
Relaxation delay: 2-10 seconds
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ions, which is fundamental for determining the molecular weight and confirming the elemental composition of a compound.[1][5]
Predicted Mass Spectrum
The mass spectrum of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine will exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[2] This unique isotopic signature is a powerful tool for confirming the presence of these halogens.
m/z (relative intensity)
Assignment
[M]⁺, [M+2]⁺, [M+4]⁺
Molecular ion cluster
[M-CH₃]⁺
Loss of a methyl radical
[M-Cl]⁺
Loss of a chlorine radical
[M-Br]⁺
Loss of a bromine radical
[M-OCH₃]⁺
Loss of a methoxy radical
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Preparation:
Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (using Electrospray Ionization - ESI):
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺) or other adducts.[2]
The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
The detector records the abundance of each ion, generating the mass spectrum.[2]
Caption: General workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3100-3000
C-H stretch
Aromatic (Phenyl & Pyrimidine)
~2950, 2850
C-H stretch
Aliphatic (-OCH₃)
~1580, 1470
C=C, C=N stretch
Aromatic rings (Phenyl & Pyrimidine)
~1250
C-O stretch
Aryl ether (-OCH₃)
~1050
C-Cl stretch
Chloro group
~680
C-Br stretch
Bromo group
Predictions are based on data from analogous compounds and established IR correlation tables.[6]
Experimental Protocol for IR Data Acquisition
Sample Preparation (KBr Pellet Technique):
Grind a small amount of the solid sample with dry potassium bromide (KBr).
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
Place the KBr pellet in the sample holder of an FTIR spectrometer.
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[7][8] The extended conjugation involving the phenyl ring and the pyrimidine core is expected to result in significant UV absorption.
Predicted UV-Vis Absorption
The molecule is expected to exhibit strong absorption in the UV region, likely with a maximum absorption wavelength (λ_max) between 250 and 300 nm. This absorption corresponds to π → π* electronic transitions within the conjugated system.[9]
Experimental Protocol for UV-Vis Data Acquisition
Sample Preparation:
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).[8]
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.[8]
Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
Scan the absorbance across the UV-Vis range (typically 200-800 nm).
Conclusion
The spectroscopic characterization of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine relies on a synergistic application of NMR, MS, IR, and UV-Vis techniques. This guide provides a detailed predictive framework based on established principles and data from structurally related molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality data, which is essential for the unambiguous structural confirmation of this and other novel chemical entities in a research and drug development setting.
References
A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives - Benchchem.
5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine — Chemical Substance Information.
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide - Benchchem.
UV-Visible Spectroscopy - MSU chemistry.
An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines - ResearchGate.
(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate.
THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS - DTIC.
Ultraviolet/visible spectroscopy - Royal Society of Chemistry: Education.
New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert!
A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications - International Journal of Scientific Research and Engineering Development (IJSRED).
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation - MDPI.
Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed.
Orthogonal Functionalization of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Strategic Scaffold in Medicinal Chemistry
Abstract The design of highly selective, multi-targeted therapeutics relies heavily on the availability of versatile chemical scaffolds. Among these, 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) has eme...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The design of highly selective, multi-targeted therapeutics relies heavily on the availability of versatile chemical scaffolds. Among these, 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) has emerged as a privileged building block. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the electronic causality of its reactivity, detail self-validating synthetic protocols, and explore its translation into potent biological inhibitors.
Structural Anatomy & Electronic Causality
To effectively utilize 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, one must understand the electronic interplay of its substituents. The pyrimidine core is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The 4-Chloro Leaving Group: Positioned at the highly electrophilic C4 carbon, the chlorine atom serves as an ideal leaving group for SNAr.
The 5-Bromo Substituent: The C5 position is the least electron-deficient carbon on the pyrimidine ring. Consequently, the C5-Br bond is highly resistant to nucleophilic attack under mild conditions but is perfectly primed for oxidative addition by Palladium(0) in cross-coupling reactions.
The 6-Methoxy Modulator: The methoxy group at C6 provides an electron-donating resonance effect (+M). This tempers the extreme electrophilicity of the pyrimidine ring, preventing runaway di-substitution and ensuring that SNAr occurs exclusively at the C4-chloro position.
The 2-Phenyl Anchor: This bulky, lipophilic group drives the pharmacokinetic profile of downstream derivatives, frequently acting as the primary hydrophobic anchor in enzyme active sites (e.g., PDE4 and Xanthine Oxidase)[1].
Physicochemical Profile
Understanding the baseline physical parameters of the core scaffold is critical for solvent selection and purification strategies.
Property
Value
Causality / Implication
CAS Number
4319-92-0
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C11H8BrClN2O
Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molar Mass
299.55 g/mol
Essential for precise stoichiometric calculations.
Isotopic Signature
Distinct M, M+2, M+4
The presence of both Br (1:1) and Cl (3:1) creates a highly specific mass spectral fingerprint, allowing rapid LC-MS validation.
Solubility
DCM, DMF, DMSO
High lipophilicity necessitates polar aprotic solvents for homogeneous SNAr reactions.
Data synthesized from established chemical databases for halogenated pyrimidines.
The true power of this scaffold lies in its orthogonal reactivity . By exploiting the electronic differences between the C4-Cl and C5-Br bonds, researchers can sequentially install two different pharmacophores without the need for complex protecting group strategies.
Orthogonal functionalization workflow of the pyrimidine scaffold.
Protocol A: Regioselective SNAr at C4
This protocol details the installation of an amine nucleophile at the C4 position. The causality behind using a mild base (DIPEA) and ambient-to-mild heat is to prevent the nucleophile from attacking the C6-methoxy group or forcing an unnatural substitution at C5.
Preparation: In an oven-dried round-bottom flask purged with N2, dissolve the pyrimidine scaffold in anhydrous DMF.
Base Addition: Add DIPEA via syringe. Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing with the amine nucleophile.
Nucleophile Addition: Slowly add the amine at 0°C to control the initial exothermic reaction.
Propagation: Warm the reaction to room temperature and stir for 4–6 hours.
Self-Validation Checkpoint 1 (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Success Criteria: Disappearance of the starting material mass (m/z ~299) and appearance of the product mass. Crucially, the product must retain a 1:1 isotopic doublet (M, M+2), confirming the bromine atom is still intact.
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Once the C4 position is functionalized, the C5-Br bond is activated using Palladium catalysis to install an aryl or heteroaryl group.
Reagents:
C4-functionalized intermediate from Protocol A (1.0 eq)
Arylboronic acid (1.5 eq)
Pd(dppf)Cl2 (0.05 eq)
K2CO3 (3.0 eq)
1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
Degassing: Combine the intermediate, boronic acid, and K2CO3 in the solvent mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, killing the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon.
Reflux: Heat the mixture to 90°C for 12 hours.
Self-Validation Checkpoint 2 (NMR): Following extraction and silica gel purification, run a 1H-NMR. Success Criteria: The disappearance of the starting material and the appearance of new aromatic protons integrating correctly for the newly installed aryl group. The methoxy singlet (~4.0 ppm) must remain untouched.
Quantitative SNAr vs. Suzuki Reactivity Profile
Reaction Type
Position Attacked
Reagent / Conditions
Average Yield
Chemoselectivity
SNAr
C4 (C-Cl bond)
Aliphatic Amines / DIPEA / RT
85-95%
>99% for C4
SNAr
C4 (C-Cl bond)
Phenols / K2CO3 / 60°C
75-85%
>95% for C4
Suzuki
C5 (C-Br bond)
Aryl-B(OH)2 / Pd(0) / 90°C
70-90%
>99% for C5
Translation to Drug Discovery: Biological Applications
The 2-phenylpyrimidine core is a recognized pharmacophore in several therapeutic areas. By utilizing the 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine scaffold, researchers can rapidly generate libraries of compounds targeting specific enzymes.
Recent literature demonstrates that 2-phenylpyrimidine derivatives are highly potent inhibitors of Xanthine Oxidase (XO), the rate-limiting enzyme in uric acid synthesis . The phenyl ring at the C2 position anchors deep within the hydrophobic pocket of XO, while functional groups installed at C4 and C5 interact with the molybdenum-pterin active site.
Mechanism of Xanthine Oxidase inhibition by 2-phenylpyrimidine derivatives.
Derivatives of 2-phenylpyrimidines have also been identified as potent PDE4 inhibitors. Modifications at the C5 position (which can be easily achieved via the C5-Br handle of our scaffold) have yielded compounds with IC50 values in the low nanomolar range, demonstrating significant in vivo efficacy against pulmonary neutrophilia .
Comparative Biological Activity of Pyrimidine Derivatives
Target Enzyme
Derivative Class
Key Pharmacophore
IC50 Range
Clinical Indication
Xanthine Oxidase
2-Phenylpyrimidine-4-amines
C4-Amine, C2-Phenyl
0.04 - 5.0 µM
Hyperuricemia / Gout
PDE4B
5-Carbamoyl-2-phenylpyrimidines
C5-Amide, C2-Phenyl
8.0 - 200 nM
COPD / Asthma
Various Kinases
5-Hydroxymethylpyrimidines
C5-Hydroxymethyl
17 - 55 µM
Oncology
Data aggregated from structure-activity relationship (SAR) studies on functionalized pyrimidines.
Conclusion
The compound 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine is not merely an intermediate; it is a meticulously designed chemical vector. Its precise arrangement of halogens and electron-donating groups allows for absolute regiocontrol during synthesis. By adhering to the self-validating protocols outlined in this guide, medicinal chemists can confidently leverage this scaffold to rapidly access complex, biologically active chemical space, particularly in the pursuit of novel kinase, PDE4, and Xanthine Oxidase inhibitors.
Exploratory
Advanced Safety and Handling Protocols for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine in Pharmaceutical Synthesis
Executive Summary 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) is a highly functionalized heterocyclic scaffold utilized extensively in the synthesis of targeted therapeutics, particularly kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) is a highly functionalized heterocyclic scaffold utilized extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its synthetic utility stems from its orthogonal reactivity: the C4-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-bromo position serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).
However, the exact electronic properties that make this compound a versatile intermediate also render it a potent electrophilic hazard. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic utility and occupational safety. By understanding the mechanistic toxicology of this compound, researchers can implement self-validating safety protocols that protect personnel while ensuring high-yield chemical transformations.
To handle 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine safely, one must first understand the causality behind its reactivity. The pyrimidine ring contains two electron-withdrawing nitrogen atoms that heavily deplete electron density at the C2, C4, and C6 positions.
The C4-Chloro Hazard: Because the C4 position is electronically activated, the carbon-chlorine bond is highly electrophilic. In a biological context (e.g., accidental dermal exposure or inhalation of dust), this position readily undergoes SNAr reactions with biological nucleophiles such as the thiol groups of cysteine or the primary amines of lysine residues in cellular proteins. This covalent protein alkylation is the primary mechanism driving its toxicity and sensitization potential [1].
The Lipophilicity Factor: The presence of the C2-phenyl and C6-methoxy groups significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances the compound's ability to penetrate the lipid bilayers of the stratum corneum (skin), meaning that standard single-layer nitrile gloves may offer insufficient breakthrough times during prolonged exposure.
The C5-Bromo Stability: Unlike the C4 position, the C5 position is not electronically activated by the ring nitrogens. Therefore, the C5-bromo group is relatively inert to biological nucleophiles, posing less of an acute SNAr hazard but contributing to the overall halogenated toxicity profile [2].
Mechanistic pathway illustrating the divergent outcomes of SNAr at the C4 position.
Quantitative Hazard Classification
Based on the structural profiling of halogenated pyrimidines[1], the following table summarizes the quantitative and qualitative hazard data necessary for risk assessment.
Hazard Class
GHS Category
Hazard Statement
Mechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhal.)
Category 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
High lipophilicity allows rapid systemic absorption; electrophilic C4-Cl causes systemic protein adduction.
Skin Irritation
Category 2
H315: Causes skin irritation.
Covalent modification of keratinocyte proteins triggers inflammatory cascades.
Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Rapid reaction with aqueous nucleophiles in the corneal epithelium.
STOT (Single Exposure)
Category 3
H336: May cause respiratory irritation.
Inhalation of micro-particulates leads to direct alkylation of respiratory mucosal proteins.
Standard Operating Procedures (SOPs) & Engineering Controls
To establish a self-validating safety environment, handling must be governed by strict causality-based rules [3].
Atmospheric Control: The compound must be stored under an inert atmosphere (Argon preferred over N2 due to its higher density, providing a better protective blanket). Ambient moisture can slowly hydrolyze the C4-chloro group, generating corrosive hydrogen chloride (HCl) gas within the storage vessel.
Barrier Protection: Due to the high LogP, personnel must utilize double-gloving (inner nitrile, outer butyl rubber) when handling bulk quantities. The outer glove provides chemical resistance, while the inner glove ensures dexterity and a secondary barrier against lipophilic permeation.
Ventilation: All weighings and transfers must occur within a certified chemical fume hood with a face velocity of 80–120 fpm to prevent inhalation of highly reactive airborne particulates.
This protocol outlines the safe execution of an SNAr reaction using a synthetic amine. It is designed as a self-validating system , meaning the protocol includes built-in analytical checkpoints to confirm that the hazardous electrophile has been fully consumed before the operator proceeds to lower-containment steps (like rotary evaporation).
Step-by-Step Methodology
Step 1: Inert Preparation. Purge a round-bottom flask with Argon. Add 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF). Causality: THF acts as an aprotic solvent that solubilizes the lipophilic starting material without acting as a competing nucleophile.
Step 2: Controlled Nucleophile Addition. Cool the reaction to 0°C using an ice bath. Add the synthetic amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Causality: The SNAr reaction is exothermic. Cooling prevents thermal runaway, while DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the acidification of the reaction mixture.
Step 3: Validation Checkpoint (In-Process Control). After 2 hours at room temperature, extract a 10 µL aliquot, dilute in methanol, and analyze via TLC or LCMS. Self-Validation:Do not proceed until the starting material peak (MW 299.55) is completely absent. This ensures no reactive electrophile remains.
Step 4: Safe Quenching. Once validated, quench the reaction with saturated aqueous NaHCO3. Causality: The mild alkaline pH neutralizes any residual HCl and safely hydrolyzes trace unreacted electrophile without generating the violent exotherm associated with strong bases (e.g., NaOH).
Emergency Spill Response & Decontamination
In the event of a spill, the primary objective is to prevent aerosolization and safely neutralize the electrophilic center.
Emergency response workflow for the containment and neutralization of electrophilic spills.
Decontamination Rationale: Never use water alone to clean a spill of this compound. Water will cause slow, uncontrolled hydrolysis, releasing HCl gas. Instead, cover the spill with a 5% Sodium Bicarbonate (NaHCO3) solution mixed with an absorbent (like vermiculite). The bicarbonate safely drives the SNAr hydrolysis to completion, converting the hazardous compound into a benign, water-soluble pyrimidinol derivative while buffering the resulting acid.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]
PubChem. "Hazardous Substances Data Bank (HSDB) - Pyrimidine Derivatives." National Library of Medicine. Available at: [Link]
NextSDS Substance Database. "Chemical Substance Information & Regulatory Compliance." NextSDS. Available at: [Link]
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Strategic Pyrimidine Scaffold in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 5-Bromo-4-chloro-6-methox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (IUPAC name) is a privileged, polyhalogenated pyrimidine building block. Characterized by its orthogonal reactivity profile, this molecule allows for precise, sequential functionalization. This whitepaper provides an in-depth technical guide on its structural profiling, de novo synthesis, and strategic application in the design of kinase inhibitors.
Structural and Electronic Profiling
The utility of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine lies in the distinct electronic environments of its substituents, which dictate a strict hierarchy of reactivity:
Pyrimidine Core: An electron-deficient aromatic system that readily undergoes Nucleophilic Aromatic Substitution (SNAr)[1].
C2-Phenyl Group: A lipophilic anchor that frequently serves to occupy hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).
C4-Chloro Group: Highly activated by the adjacent electronegative ring nitrogen. It is the primary site for SNAr reactions[1].
C5-Bromo Group: Positioned meta to the ring nitrogens, it lacks resonance stabilization for SNAr but serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig)[1].
C6-Methoxy Group: An electron-donating group that modulates the overall electrophilicity of the ring, preventing unwanted over-reaction during early synthetic steps while providing a hydrogen-bond acceptor for biological targeting.
De Novo Synthesis Protocol
The synthesis of the title compound typically begins with the commercially relevant precursor 4,6-dichloro-2-phenylpyrimidine (also known as the agrochemical safener Fenclorim)[2], or its diol precursor.
Fig 1. Three-step de novo synthesis of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Mechanistic Causality: The Selectivity of Mono-Methoxylation
A critical E-E-A-T (Expertise) insight in this workflow is the regioselective mono-methoxylation of the symmetric 5-bromo-4,6-dichloro-2-phenylpyrimidine intermediate.
Why does the reaction stop at mono-substitution? When one equivalent of sodium methoxide (NaOMe) displaces the first chloride, the newly introduced C6-methoxy group acts as a strong
π
-electron donor via the resonance of its oxygen lone pairs. This influx of electron density significantly deactivates the pyrimidine ring, raising the activation energy required for a second nucleophilic attack at the C4 position. Consequently, the reaction is inherently self-limiting, ensuring high yields of the mono-methoxylated target without the need for complex protecting group strategies.
Orthogonal Functionalization Strategy
For drug development professionals, the true value of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine is its ability to be functionalized iteratively without cross-reactivity.
Causality of Reaction Order:
The SNAr reaction at C4 must be performed before the palladium-catalyzed coupling at C5. The C4-chlorine is highly electrophilic due to the adjacent imine-like nitrogen, which stabilizes the negative charge of the intermediate Meisenheimer complex. Conversely, the C5-bromine is unreactive to SNAr under mild conditions but undergoes rapid oxidative addition with Pd(0) catalysts[1]. If Pd-coupling were attempted first, the catalyst would likely insert into both the C5-Br and C4-Cl bonds, leading to a complex mixture of oligomers.
Preparation: Dissolve 5-bromo-4,6-dichloro-2-phenylpyrimidine (10.0 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
Addition: Slowly add a solution of sodium methoxide (NaOMe, 10.5 mmol, 1.05 equiv) in methanol dropwise over 30 minutes. Causality: Strict stoichiometric control prevents over-reaction.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Validation: Monitor via LC-MS. The disappearance of the starting material mass (
m/z
~303) and the appearance of the product mass (
m/z
~299) validates completion.
Workup: Quench with saturated aqueous
NH4Cl
, extract with ethyl acetate (3 x 50 mL), dry over
Na2SO4
, and concentrate in vacuo.
Protocol B: C4-Amination via SNAr
Objective: Functionalize the C4 position with a secondary amine (e.g., morpholine).
Preparation: Dissolve 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine (5.0 mmol) in anhydrous THF (25 mL).
Reaction: Heat the mixture to 60 °C for 4 hours. Causality: The C5-Br remains completely inert at this temperature in the absence of a transition metal catalyst.
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash chromatography.
Quantitative Data Presentation
The following table summarizes the optimized parameters and expected yields for the sequential functionalization of this scaffold.
Reaction Step
Target Site
Reagent / Nucleophile
Temp (°C)
Time (h)
Typical Yield (%)
Mono-methoxylation
C6-Cl
NaOMe (1.05 eq) in MeOH
0 to 20
2.0
85 – 92%
SNAr Amination
C4-Cl
Morpholine (1.2 eq), DIPEA
60
4.0
78 – 88%
Suzuki Coupling
C5-Br
Phenylboronic acid,
Pd(PPh3)4
90 (MW)
0.25
70 – 85%
Application in Kinase Inhibition (Signaling Pathways)
In oncology and immunology, pyrimidine derivatives are quintessential "hinge-binders." The N1 and N3 atoms of the pyrimidine core form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in EGFR or JAK). The C2-phenyl group of our title compound occupies the adjacent hydrophobic pocket, while the functionalized C4 and C5 positions project outward into the solvent channel, allowing for the attachment of solubilizing moieties.
Fig 3. Mechanism of action for pyrimidine-based kinase inhibitors in cellular signaling.
Suzuki-Miyaura coupling with 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Methodological Guide for Kinase Inhibitor Scaffolds Executive Brief 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Methodological Guide for Kinase Inhibitor Scaffolds
Executive Brief
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine is a highly functionalized, privileged scaffold extensively utilized in the development of targeted therapeutics, particularly oncology kinase inhibitors. The presence of orthogonal reactive sites—a C4-chloride, a C5-bromide, and a C6-methoxy ether—provides a versatile canvas for late-stage diversification. This application note details the mechanistic rationale and validated protocols for achieving strictly regioselective Suzuki-Miyaura cross-coupling at the C5 position. By carefully tuning the catalytic system, researchers can preserve the C4-chloro moiety for subsequent nucleophilic aromatic substitution (SNAr) or secondary cross-coupling events, thereby streamlining the synthesis of complex biaryl pyrimidine architectures.
Mechanistic Rationale: The Regioselectivity Tug-of-War
In polyhalogenated pyrimidines, predicting the site of palladium oxidative addition requires balancing intrinsic bond dissociation energies (BDE) against electronic activation[1].
The C5-Bromo Advantage (Bond Strength): The intrinsic BDE of a C–Br bond is significantly lower than that of a C–Cl bond. In standard, unactivated arenes, oxidative addition at the bromine atom is strictly favored.
The C4-Chloro Advantage (Electronic Activation): Pyrimidines are profoundly electron-deficient. The C4 position, being alpha to the nitrogen atom, is highly depleted of electron density. This electronic activation lowers the LUMO of the C4–Cl bond, making it highly susceptible to oxidative addition by electron-rich Pd(0) species. In many cases, this electronic effect overrides the intrinsic halogen reactivity order (I > Br > Cl), leading to preferential or competing C4-arylation[2].
Causality of Catalyst Selection:
To achieve chemoselective coupling at C5-Br, the catalytic system must be tuned to favor steric control over electronic control. Bulky, bidentate phosphine ligands (e.g., dppf) or sterically demanding monodentate ligands (e.g., XPhos) increase the steric profile of the active Pd complex. This steers the catalyst away from the sterically congested C4 position (flanked by the C5-Br and the N3 atom) and toward the more accessible, intrinsically weaker C5-Br bond. Conversely, smaller ligands like PPh
3
often lead to complex mixtures or favor the electronically activated C4-Cl[3].
Fig 1: Divergent oxidative addition pathways governed by ligand sterics and electronics.
Optimization and Quantitative Data
The following table summarizes the optimization of reaction conditions to maximize the C5-arylation to C4-arylation Regiomeric Ratio (RR). Data is representative of couplings with standard electron-neutral arylboronic acids (e.g., phenylboronic acid).
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Conversion (%)
Regiomeric Ratio (C5:C4)
1
Pd(PPh
3
)
4
(5 mol%)
Na
2
CO
3
(2.0 eq)
Toluene/H
2
O (4:1)
100
>95
1.2 : 1 (Poor)
2
Pd(OAc)
2
/ SPhos
K
3
PO
4
(2.0 eq)
Toluene (Anhydrous)
90
85
4 : 1 (Moderate)
3
Pd(dppf)Cl
2
·CH
2
Cl
2
K
2
CO
3
(2.0 eq)
1,4-Dioxane/H
2
O (5:1)
80
>95
>20 : 1 (Excellent)
4
Pd
2
(dba)
3
/ P(t-Bu)
3
KF (Spray-dried)
THF (Anhydrous)
50
90
15 : 1 (Good)
Causality of Solvent and Base:
The biphasic 1,4-Dioxane/H
2
O system with K
2
CO
3
(Entry 3) ensures rapid transmetalation. Water is critical for the generation of the reactive boronate species, which accelerates the catalytic cycle and minimizes protodeboronation side reactions. For highly water-sensitive substrates or solid-supported libraries, anhydrous conditions utilizing spray-dried KF and P(t-Bu)
3
(Entry 4) provide a highly effective alternative[4].
This protocol is designed as a self-validating system for a 1.0 mmol scale, incorporating specific checkpoints to ensure reaction integrity and reproducibility.
Fig 2: Standardized 5-step workflow for chemoselective Suzuki-Miyaura coupling.
Reagent Preparation: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, the arylboronic acid, and K
2
CO
3
.
Expert Insight: Weighing the palladium catalyst last minimizes its exposure to ambient moisture and oxygen, preserving the active Pd(II) precatalyst.
Solvent Degassing (Critical Step): Add 1,4-Dioxane and H
2
O to the flask. Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon (or N
2
) for exactly 15 minutes using a submerged needle, with a secondary vent needle.
Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) intermediate to an inactive Pd(II) peroxo complex, prematurely halting the catalytic cycle and leading to incomplete conversion.
Catalyst Addition & Heating: Briefly remove the septum under a positive flow of Argon, add Pd(dppf)Cl
2
·CH
2
Cl
2
, and reseal. Heat the reaction mixture in a pre-equilibrated oil bath at 80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.
In-Process Control (IPC) & Self-Validation: After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Check: The reaction is deemed complete when the starting material peak (m/z ~299/301) is <2% relative to the product peak. If unreacted starting material remains but the boronic acid is consumed, protodeboronation has occurred; add an additional 0.2 eq of boronic acid and stir for 1 hour.
Quench & Extraction: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Expert Insight: The C5-arylated product typically elutes slightly faster (higher R
f
) than any trace C4-arylated impurity due to the steric shielding of the polar pyrimidine core by the newly installed C5-aryl ring.
References
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Available at: [Link]
Nucleophilic aromatic substitution reactions of pyrimidines
Application Note: Nucleophilic Aromatic Substitution ( SNAr ) of Pyrimidines in Kinase Inhibitor Development Scientific Context & Strategic Importance The pyrimidine heterocycle is a privileged scaffold in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Aromatic Substitution (
SNAr
) of Pyrimidines in Kinase Inhibitor Development
Scientific Context & Strategic Importance
The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, featured in over 50% of FDA-approved small-molecule protein kinase inhibitors[1]. Its structural ability to mimic the purine ring of ATP allows it to form critical hydrogen-bond interactions within the highly conserved kinase hinge region[2].
The functionalization of this core is predominantly achieved via Nucleophilic Aromatic Substitution (
SNAr
). Because the pyrimidine ring is highly electron-deficient—due to the electronegativity of its two nitrogen atoms—positions 2, 4, and 6 are strongly activated toward nucleophilic attack[3]. However, when utilizing polyhalogenated starting materials like 2,4-dichloropyrimidine, controlling the regioselectivity (C4 vs. C2 substitution) becomes the defining challenge of the synthetic route.
Mechanistic Insights: Governing Regioselectivity
The
SNAr
reaction proceeds via an addition-elimination mechanism, passing through a negatively charged Meisenheimer complex. By default, the chlorine atom at the C4 position is significantly more reactive than the C2 position[4]. Quantum mechanical (QM) calculations demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of an unsubstituted 2,4-dichloropyrimidine is predominantly centered on C4, making it the kinetically favored site for nucleophilic attack[3].
However, as an Application Scientist, you must anticipate how ring substituents and nucleophile variations invert this inherent selectivity:
Electronic Effects of Ring Substituents:
C6 Electron-Donating Groups (EDG): Substituents such as -OMe or -NHMe alter the electronic distribution, shifting the LUMO lobe to the C2 position and reversing the selectivity to favor C2 substitution[3].
C5 Electron-Withdrawing Groups (EWG): Groups like -NO₂, -CN, or -CF₃ strongly stabilize the Meisenheimer complex at C4, heavily enforcing the intrinsic C4 preference when using primary or secondary amines[4][5].
Nucleophile-Driven Selectivity:
While primary and secondary amines reliably attack C4, tertiary amines (e.g., triethylamine) exhibit excellent and counterintuitive C2 selectivity on 5-EWG-2,4-dichloropyrimidines[5][6]. This occurs via a unique intermediate that undergoes in situ N-dealkylation to yield a secondary amine exclusively at C2[6].
For specialized scaffolds like 2-MeSO₂-4-chloropyrimidines, amine nucleophiles favor C4, but alkoxides and formamides selectively attack C2 due to hydrogen-bonding pre-organization and LUMO+1 orbital involvement[7].
Quantitative Regioselectivity Data
The following table summarizes the expected regioselectivity outcomes based on empirical data, providing a predictive baseline for workflow design.
Mechanistic decision tree for predicting the regioselectivity of 2,4-dichloropyrimidine SNAr reactions.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that causality drives experimental choices and that analytical checkpoints prevent downstream failures.
Protocol A: C4-Selective Amination of 2,4-Dichloropyrimidines
This protocol utilizes kinetic control to selectively displace the C4 chloride.
Causality of Reagents: n-Butanol (n-BuOH) is selected as the solvent because its polar protic nature provides hydrogen-bond donation that stabilizes the developing negative charge in the Meisenheimer transition state[4][8]. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing with the primary amine nucleophile[2][8].
Step-by-Step Methodology:
Preparation: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, e.g., 10 mmol) in n-BuOH (0.2 M concentration).
Reagent Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the desired primary or secondary amine (1.05 equiv). Note: Keeping the amine near stoichiometry prevents over-reaction to the 2,4-diamino species.
Reaction: Stir the mixture at room temperature. If the amine is sterically hindered, apply gentle heating (60–80 °C)[8].
Self-Validation Checkpoint 1 (LC-MS): Monitor the reaction after 2 hours. The reaction is complete when the starting material mass disappears and the
M+H
peak of the mono-aminated product dominates.
Workup: Quench the reaction carefully with ice-water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[2]. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Checkpoint 2 (NMR): Purify via flash chromatography. Perform
1H
NMR on the isolated product. The C5 proton of a C4-substituted pyrimidine will exhibit a distinct upfield shift compared to the starting material due to the electron-donating resonance effect of the newly introduced amine, confirming C4 regioselectivity.
Protocol B: C2-Selective Amination via Tertiary Amines
This protocol exploits a unique in situ N-dealkylation pathway to force C2 selectivity on highly activated pyrimidines.
Causality of Reagents: The tertiary amine acts in a dual role as both the nucleophile and the base. The strong C5-EWG (e.g., -NO₂) makes the C2 position highly electrophilic. Following the initial attack at C2, the intermediate undergoes an in situ N-dealkylation (e.g., loss of an ethyl group from triethylamine) to yield a stable secondary amine product[5][6]. Chloroform (CHCl₃) is used to maintain intermediate stability prior to dealkylation[4].
Step-by-Step Methodology:
Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv, 1.0 mmol) in anhydrous CHCl₃ (5.0 mL) in a reaction vial[4].
Nucleophile Addition: Add the tertiary amine (e.g., Triethylamine, 1.2 equiv) dropwise to the solution[4][5].
Reaction: Stir the mixture at room temperature for 1–2 hours. The strong activation from the nitro group allows this to proceed without thermal input[4].
Self-Validation Checkpoint 1 (TLC): Check the reaction progress via TLC (Hexanes/EtOAc). The highly non-polar starting material spot should be completely consumed, replaced by a more polar, bright UV-active spot.
Workup: Concentrate the reaction mixture directly under reduced pressure to remove the solvent and volatile byproducts.
Purification & Self-Validation Checkpoint 2 (NMR): Purify the residue by flash column chromatography[4].
1H
NMR is critical here: the presence of the N-alkyl protons (e.g., a diethylamino group if triethylamine was used) confirms the successful in situ N-dealkylation[6]. The absolute absence of a mixture of pyrimidine aromatic protons confirms >95% C2 regioselectivity[5].
Application Note: Orthogonal Functionalization of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine in Kinase Inhibitor Synthesis
Executive Summary The development of small-molecule kinase inhibitors relies heavily on versatile, multi-functionalized heterocyclic scaffolds. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of small-molecule kinase inhibitors relies heavily on versatile, multi-functionalized heterocyclic scaffolds. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) represents a highly privileged building block in modern medicinal chemistry. By leveraging the orthogonal reactivity of its C4-chlorine and C5-bromine atoms, researchers can rapidly generate diverse libraries of ATP-competitive inhibitors targeting kinases such as Aurora A, IRAK4, and FAK[1][2][3].
This application note provides a comprehensive, self-validating methodology for the step-wise, regioselective functionalization of this scaffold.
Scientific Rationale & Design Causality
Structural Significance of the Scaffold
The architectural design of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine provides three distinct advantages for drug discovery:
The 2-Phenyl Anchor : The pre-installed 2-phenyl group acts as a lipophilic anchor, frequently occupying the hydrophobic pocket adjacent to the kinase hinge region[4]. This eliminates the need for late-stage functionalization at the C2 position.
The 6-Methoxy Modulator : The electron-donating methoxy group modulates the electronic density of the pyrimidine ring. While it slightly dampens overall electrophilicity, it provides critical steric bulk and serves as a potential hydrogen-bond acceptor for solvent-exposed residues.
Orthogonal Halogen Reactivity : The crux of this scaffold's utility lies in the differential reactivity of its halogens. The C4-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the anionic Meisenheimer intermediate by the adjacent ring nitrogens. Conversely, the C5-bromine is electronically deactivated toward SNAr but is perfectly primed for oxidative addition by Palladium(0) catalysts[2].
Kinase Binding Logic
Inhibitors derived from this scaffold typically bind in an ATP-competitive manner. The C4-amine substituent establishes critical hydrogen bonds with the backbone amides of the kinase hinge region, while the C5-aryl group (introduced via Suzuki coupling) projects into the DFG-in/out pocket or the solvent-exposed channel, dictating kinase selectivity[1].
Structural mapping of the pyrimidine scaffold domains to the kinase ATP-binding pocket.
Experimental Workflows & Methodologies
The synthetic progression relies on a strict sequence: SNAr at C4 followed by Suzuki-Miyaura cross-coupling at C5. Reversing this order leads to complex mixtures, as Palladium can insert into both C-Br and C-Cl bonds under aggressive conditions.
Workflow for the regioselective synthesis of kinase inhibitors via SNAr and Suzuki coupling.
Protocol 1: Regioselective SNAr Amination at C4
Objective: Displace the C4-chlorine with a primary or secondary amine to establish the hinge-binding motif.
Causality & Design Choices:
N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C4 carbon. n-Butanol is selected as the solvent because its boiling point (117 °C) allows for sufficient thermal activation of the SNAr transition state while maintaining the solubility of polar amine hydrochlorides.
Step-by-Step Procedure:
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine (1.0 mmol, 1.0 eq) in anhydrous n-butanol (10 mL).
Reagent Addition: Add the desired aniline or aliphatic amine (1.1 mmol, 1.1 eq) followed by DIPEA (2.0 mmol, 2.0 eq).
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.
Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material should be completely consumed within 4–6 hours. The presence of a single new peak with an [M+H]+ mass corresponding to the loss of Cl and addition of the amine confirms regioselectivity.
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol.
Purification: Dissolve the crude residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to yield the C4-aminated intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Objective: Introduce an aryl or heteroaryl group at the C5 position via Palladium-catalyzed cross-coupling to target the kinase DFG pocket.
Causality & Design Choices:
Pd(dppf)Cl2 is chosen over Pd(PPh3)4 because its bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions. A biphasic solvent system (1,4-Dioxane/H2O) is critical to ensure the simultaneous solubility of the lipophilic pyrimidine intermediate and the inorganic base (K2CO3).
Step-by-Step Procedure:
Preparation: To a microwave vial or Schlenk tube, add the C4-aminated intermediate from Protocol 1 (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.6 mmol, 1.2 eq), and K2CO3 (1.5 mmol, 3.0 eq).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL).
Catalyst Addition: Under a positive flow of nitrogen, quickly add Pd(dppf)Cl2·CH2Cl2 (0.025 mmol, 5 mol%). Seal the vessel immediately.
Reaction: Heat the mixture to 90 °C in an oil bath (or 110 °C via microwave irradiation for 20 minutes) with vigorous stirring.
Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2) and the appearance of the coupled product mass validates successful oxidative addition and cross-coupling.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove Palladium black. Wash the filtrate with water and brine.
Purification: Dry the organics over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final kinase inhibitor.
Quantitative Data: Optimization of C5 Cross-Coupling
To maximize the yield of the C5-arylation step, various catalytic systems and conditions must be evaluated. The table below summarizes the optimization parameters for coupling the C4-aminated intermediate with a standard phenylboronic acid.
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H2O
90
12
45
2
Pd(PPh3)4
K2CO3
1,4-Dioxane/H2O (4:1)
90
12
62
3
Pd(OAc)2 / SPhos
K3PO4
Toluene/H2O (10:1)
100
8
78
4
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O (4:1)
90
6
89
5
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O (4:1)
110 (MW)
0.3
91
Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions at the C5 position. Entry 4 represents the optimal conventional heating conditions, balancing high yield with operational simplicity.
References
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines
Source: RSC Advances
URL:[Link]
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors
Source: PMC (National Institutes of Health)
URL:[Link]
Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers
Source: MDPI (Molecules)
URL:[Link]
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes
Source: PMC (National Institutes of Health)
URL:[Link]
Divergent Regioselective Functionalization of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Strategic Guide for Medicinal Chemists
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistic protocol for the orthogonal functionalization of a highly substituted pyrimidine...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a self-validating, mechanistic protocol for the orthogonal functionalization of a highly substituted pyrimidine scaffold, ensuring predictable regiocontrol during library synthesis.
In modern drug discovery, multi-functionalized pyrimidines are privileged scaffolds, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine presents a unique synthetic opportunity due to the presence of two distinct halogen handles (C4-Cl and C5-Br) that can be addressed orthogonally.
As an application scientist, it is critical to understand the causality behind the regioselectivity rather than relying on trial and error:
First Stage: Nucleophilic Aromatic Substitution (
SNAr
) at C4.
The C4-chloro position is highly electron-deficient due to the adjacent electronegative nitrogen atoms in the pyrimidine ring. When a nucleophile (e.g., a secondary amine like morpholine) attacks C4, the resulting negatively charged Meisenheimer complex is heavily stabilized by resonance, localizing the charge onto the ring nitrogens [1]. The C5-bromo position lacks this resonance stabilization. Consequently,
SNAr
proceeds with near-perfect regioselectivity at the C4-Cl bond, leaving the C5-Br bond intact.
Second Stage: Palladium-Catalyzed Cross-Coupling at C5.
Once the C4-chloro group is replaced by an electron-donating amine, the pyrimidine ring becomes significantly more electron-rich. This electronic shift inherently deactivates the ring towards further
SNAr
reactions. However, the C5-Br bond remains highly primed for oxidative addition by Palladium(0) [2]. This allows for a subsequent, highly efficient Suzuki-Miyaura cross-coupling at the C5 position to introduce aryl or heteroaryl substituents [3].
By strategically sequencing
SNAr
followed by cross-coupling, we establish a self-validating system where the product of the first reaction electronically protects the molecule for the second reaction.
Experimental Workflow
Regioselective functionalization workflow for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Step-by-Step Experimental Protocols
Protocol A: Regioselective
SNAr
Amination at C4
Objective: Synthesis of 4-(5-bromo-6-methoxy-2-phenylpyrimidin-4-yl)morpholine.
Reagents & Causality:
Nucleophile: Morpholine (1.2 equiv). Chosen for its excellent nucleophilicity and favorable pharmacokinetic properties in drug design.
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the morpholine.
Solvent: Tetrahydrofuran (THF). Provides excellent solubility for the starting material and allows for a moderate reflux temperature (65 °C) which is sufficient for C4 activation without triggering side reactions.
Procedure:
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (1.0 mmol, 299.5 mg).
Solvation: Dissolve the starting material in anhydrous THF (10 mL) under an inert argon atmosphere.
Reagent Addition: Add DIPEA (2.0 mmol, 348 µL) via syringe, followed by the dropwise addition of morpholine (1.2 mmol, 104 µL).
Reaction: Attach a reflux condenser and heat the mixture to 65 °C in an oil bath for 4 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1). The consumption of the starting material should be rapid due to the highly activated C-Cl bond.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to afford the intermediate as a crystalline solid.
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Synthesis of 4-(5-(4-fluorophenyl)-6-methoxy-2-phenylpyrimidin-4-yl)morpholine.
Catalyst:Pd(dppf)Cl2
(5 mol%). A bidentate palladium catalyst that is highly efficient for the oxidative addition into the C-Br bond of electron-rich heteroaryls, minimizing protodehalogenation side reactions [2].
Base:K2CO3
(3.0 equiv).
Solvent: 1,4-Dioxane /
H2O
(4:1 v/v). Water is strictly required to dissolve the inorganic base and to activate the boronic acid via the formation of a boronate complex, which undergoes transmetalation much more readily than the neutral boronic acid [3].
Procedure:
Setup: In a 20 mL microwave vial or Schlenk flask, combine the bromopyrimidine intermediate from Protocol A (0.5 mmol), 4-fluorophenylboronic acid (0.75 mmol), and
K2CO3
(1.5 mmol).
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized
H2O
(1 mL). Sparge the biphasic mixture with argon gas for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.
Catalyst Addition: Quickly add
Pd(dppf)Cl2
(0.025 mmol, 18.3 mg) and seal the vessel under argon.
Reaction: Heat the mixture to 90 °C for 12 hours. The reaction mixture will typically turn from reddish-brown to black as the catalytic cycle proceeds.
Workup: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (3 × 15 mL).
Purification: Dry the combined organics over
MgSO4
, concentrate, and purify via flash chromatography (Silica gel, 10-40% EtOAc in Hexanes) to yield the final functionalized pyrimidine.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes and reaction parameters for the divergent functionalization, demonstrating the robustness of this orthogonal strategy.
Reaction Stage
Reaction Type
Target Bond
Reagents & Catalyst
Temp (°C)
Time (h)
Expected Regioselectivity
Typical Yield (%)
Stage 1
SNAr
C4-Cl
Morpholine, DIPEA, THF
65
4
>99:1 (C4 over C5)
88 - 94%
Stage 2
Suzuki-Miyaura
C5-Br
Ar-
B(OH)2
,
Pd(dppf)Cl2
,
K2CO3
90
12
Exclusive to C5
75 - 85%
References
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids
Source: MDPI (Molecules)
URL: [Link]
Method
Application Notes & Protocols: Investigating the Anticancer Potential of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology The pyrimidine nucleus, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry and has been instrumental in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology
The pyrimidine nucleus, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry and has been instrumental in the development of numerous anticancer therapies.[1] Its structural versatility allows for the synthesis of derivatives that can act as antimetabolites, disrupting DNA and RNA synthesis, or as highly specific inhibitors of key signaling proteins that drive cancer progression.[2][3] Clinically successful drugs like 5-Fluorouracil interfere with nucleotide metabolism, while a newer generation of targeted therapies, including the Cyclin-Dependent Kinase (CDK) inhibitor Palbociclib and Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib, feature a core pyrimidine structure.[1][4]
This guide focuses on 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine , a synthetic heterocyclic compound. While specific biological data for this exact molecule is not extensively published, its structure embodies key pharmacophoric features commonly associated with anticancer activity. The substituted 2-phenylpyrimidine core is a well-established framework for kinase inhibitors.[5] The halogen atoms (bromo and chloro) offer sites for further chemical modification and can contribute to binding affinity, while the methoxy group can influence solubility and metabolic stability.[6][7]
These application notes provide a comprehensive framework for researchers to investigate the anticancer potential of this compound. We will explore a plausible mechanism of action based on its structural similarity to known kinase inhibitors, provide detailed protocols for its initial biological evaluation, and present representative data from related compounds to establish a benchmark for experimental outcomes.
Hypothesized Mechanism of Action: Kinase Inhibition
Given the prevalence of the 2,4-disubstituted pyrimidine scaffold in kinase inhibitors, it is hypothesized that 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine acts by competitively binding to the ATP-binding pocket of one or more protein kinases critical for cancer cell survival and proliferation.[8] The phenyl group at the C2 position, the chloro group at C4, and the bromo substituent at C5 are crucial features whose interplay can determine target specificity and inhibitory potency.[9][10]
Many pyrimidine derivatives target kinases in pathways that are frequently dysregulated in cancer, such as the CDK family which controls cell cycle progression, or receptor tyrosine kinases like EGFR and VEGFR-2 that regulate cell growth and angiogenesis.[1][5] Inhibition of these kinases can block downstream signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[11][12]
For instance, inhibition of a Cyclin-Dependent Kinase like CDK9 would reduce the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1, thereby sensitizing cancer cells to apoptosis.[9][12]
Caption: Hypothesized mechanism of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine as a kinase inhibitor.
Representative Biological Data of Related Pyrimidine Analogs
While specific IC₅₀ values for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine are not available in public literature, data from structurally related 5-bromopyrimidine derivatives demonstrate the potential potency of this class of compounds. The following table summarizes the in vitro cytotoxicity of various 5-bromopyrimidine analogs against several human cancer cell lines, providing a valuable reference for what might be expected during initial screening.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Representative 5-Bromopyrimidine Analogs
Data is presented as the mean ± standard deviation where available. These compounds are structurally distinct from the topic compound but belong to the broader class of 5-bromopyrimidines.
Experimental Protocols
The following protocols provide a robust starting point for characterizing the anticancer activity of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Materials:
Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer).[11]
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (dissolved in DMSO to create a 10 mM stock solution).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF).[13]
Sterile 96-well cell culture plates.
Microplate reader.
Procedure:
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]
Compound Treatment: Prepare serial dilutions of the compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.[13]
Protocol 2: Western Blot Analysis of Target Pathway Modulation
Objective: To determine if the compound inhibits a hypothesized kinase pathway by assessing the phosphorylation status of downstream substrates.
Materials:
6-well cell culture plates.
Compound of interest.
RIPA lysis buffer with protease and phosphatase inhibitors.
BCA Protein Assay Kit.
SDS-PAGE gels, running buffer, and transfer buffer.
PVDF membrane.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-KinaseSubstrate) overnight at 4°C, following the manufacturer's recommended dilution.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., anti-total-KinaseSubstrate) and a loading control (e.g., anti-GAPDH).
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an Example)
Objective: To directly measure the inhibitory effect of the compound on the activity of a purified kinase enzyme.
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction by adding the kinase buffer, the compound at various concentrations, the purified kinase, and the specific substrate.
Reaction Initiation: Start the reaction by adding ATP. Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the first step into ATP. Incubate for 30 minutes at room temperature.
Luminescence Detection: The newly synthesized ATP is used by a luciferase in the detection reagent to generate a luminescent signal. Measure the luminescence using a plate-reading luminometer.
Data Analysis: The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[15]
Conclusion and Future Directions
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine represents a promising starting point for a cancer research program due to its inclusion of the privileged pyrimidine scaffold. The protocols outlined in this guide provide a clear, validated pathway for its initial characterization, from assessing broad cytotoxicity to elucidating a specific molecular mechanism. Based on the structure-activity relationships of similar molecules, it is plausible that this compound functions as a kinase inhibitor.[8][16] Positive results from these initial assays should be followed by more in-depth studies, including broader kinase profiling to determine selectivity, cell cycle analysis to confirm functional outcomes, and eventually, evaluation in in vivo models to assess therapeutic potential.[11][17]
References
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Oriental Journal of Chemistry.
A Comparative Guide to the Anticancer Activity of 5-Bromopyrimidine Analogs. (2025). BenchChem.
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2026). Der Pharma Chemica.
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-based Derivatives. (2026).
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. (2025). BenchChem.
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). European Journal of Medicinal Chemistry. [Link]
Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2013). Saudi Pharmaceutical Journal. [Link]
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). European Journal of Medicinal Chemistry. [Link]
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]
Synthesis and antitumor activity of 5-bromo-1-mesyluracil. (2000). Archiv der Pharmazie. [Link]
Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. (2016). Molecules. [Link]
Superior Pyrimidine Derivatives as Selective ABCG2 Inhibitors and Broad-Spectrum ABCB1, ABCC1, and ABCG2 Antagonists. (2020). Journal of Medicinal Chemistry. [Link]
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina. [Link]
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2021). Organic & Biomolecular Chemistry. [Link]
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). Molecules. [Link]
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry. [Link]
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). Molecules. [Link]
Application Note: High-Resolution Purification of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine via Normal-Phase Flash Chromatography
Introduction & Chemical Context The isolation of highly functionalized heterocyclic intermediates is a critical bottleneck in medicinal chemistry and drug development. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The isolation of highly functionalized heterocyclic intermediates is a critical bottleneck in medicinal chemistry and drug development. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0) is a versatile electrophile frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the orthogonal reactivity of its C–Cl and C–Br bonds.
From a chromatographic perspective, this compound presents a unique set of physicochemical properties. The pyrimidine core is highly electron-deficient, yet the presence of the methoxy group introduces a strong localized dipole and a hydrogen-bond acceptor site. Conversely, the C2-phenyl ring and the heavy halogens render the bulk of the molecule highly lipophilic. Successfully purifying this target from a typical nucleophilic aromatic substitution (
SNAr
) reaction mixture—which often contains unreacted 5-bromo-4,6-dichloro-2-phenylpyrimidine and over-reacted dimethoxy byproducts—requires a precisely engineered normal-phase chromatography strategy.
Chromatographic Strategy & Mechanistic Rationale
As established by , applying positive pressure to a tightly packed silica gel bed (flash chromatography) minimizes band broadening via diffusion, resulting in superior resolution compared to gravity-fed columns[1].
For this specific pyrimidine derivative, the separation logic is dictated by hydrogen-bonding causality:
Stationary Phase: Silica Gel 60 (40–63 µm). The slightly acidic silanol (-OH) groups on the silica surface interact selectively with the lone pairs of the pyrimidine nitrogens and the methoxy oxygen.
Mobile Phase: A binary gradient of Hexane (non-polar bulk carrier) and Ethyl Acetate (EtOAc, polar competitor).
Elution Causality: The unreacted dichloro-precursor lacks the methoxy group and exhibits the weakest interaction with silica, eluting first. The target mono-methoxy compound elutes second. The dimethoxy byproduct, possessing two hydrogen-bond accepting oxygen atoms, binds most strongly to the silanols and is retained longest.
Loading Strategy: Because the target compound is highly crystalline and lipophilic, dissolving it in a polar solvent (like dichloromethane) for wet-loading will disrupt the hexane-equilibrated column bed, causing severe band tailing. Therefore, dry loading onto silica gel is mandatory to ensure a narrow initial sample band.
Quantitative Physicochemical Profile
Property
Value / Characteristic
Chromatographic Implication
Molecular Weight
299.55 g/mol
Moderate size; standard diffusion rates apply.
LogP (Estimated)
~3.8 - 4.2
Highly lipophilic; requires predominantly non-polar mobile phase.
UV Absorbance
λmax
~ 254 nm & 280 nm
Highly UV-active due to conjugated phenyl-pyrimidine system.
Target
Rf
0.30 in 10% EtOAc/Hexane
Optimal retention factor for flash purification.
Experimental Workflows & Visualizations
Figure 1: Step-by-step normal-phase purification workflow for the pyrimidine derivative.
Figure 2: Chromatographic separation mechanism based on differential silica gel interactions.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: every phase of the separation is cross-verified by Thin-Layer Chromatography (TLC) to prevent product loss.
Phase 1: Preparation and Dry Loading
Silica Ratio Calculation: Weigh the crude reaction mixture. Calculate the required silica gel mass using a 1:50 (crude:silica) ratio to ensure sufficient theoretical plates for resolving closely eluting halogenated impurities[2].
Dry Load Preparation: Dissolve the crude mixture in a minimal volume of volatile solvent (e.g., dichloromethane or tetrahydrofuran). Add silica gel equal to 3 times the crude mass. Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained. Causality: This ensures the sample enters the column as a perfectly flat, non-solvated band, preventing the "solvent shock" that causes tailing.
Column Packing: Slurry-pack the main silica bed using 100% Hexane. Apply 10–15 psi of positive pressure to compress the bed. Ensure the top of the silica bed is perfectly flat.
Sample Application: Carefully pour the dry-loaded silica powder onto the flat column bed. Top with a 1 cm protective layer of clean sea sand to prevent physical disruption of the bed during solvent addition.
Phase 2: Gradient Elution Profile
Run the mobile phase under 10–15 psi positive pressure, collecting fractions sized appropriately for your column volume (CV). Monitor the eluent using an inline UV detector set to 254 nm.
Column Volume (CV)
% Hexane
% Ethyl Acetate
Mechanistic Purpose
0.0 - 2.0
100%
0%
Column equilibration; washes off residual non-polar organics.
2.0 - 5.0
98%
2%
Elution of unreacted 5-bromo-4,6-dichloro-2-phenylpyrimidine.
5.0 - 10.0
92%
8%
Elution of Target (5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine).
Fraction Analysis: Spot every third fraction across the UV-active peaks onto a silica gel TLC plate. Develop in 10% EtOAc/Hexane.
Self-Validation Check: Only pool fractions that show a single, clean spot at
Rf
0.30. If any fractions show a faint upper spot (dichloro impurity), segregate them for a secondary micro-column purification.
Isolation: Concentrate the pooled pure fractions under reduced pressure at 35°C. The target compound will precipitate as a crystalline solid.
Troubleshooting & Optimization
Even with rigorous protocols, highly functionalized pyrimidines can exhibit non-ideal chromatographic behavior. Use the following diagnostic matrix to correct deviations:
Observation
Mechanistic Cause
Corrective Action
Target band tailing (Asymmetry factor > 1.5)
Secondary interactions between the pyrimidine nitrogens and highly active residual silanol sites.
Add 1% Triethylamine (Et
3
N) to the mobile phase to competitively mask active silanols.
Co-elution with dichloro precursor
Gradient slope is too steep; insufficient theoretical plates for resolution.
Switch to an isocratic hold at 2% EtOAc until the precursor fully elutes, then step to 8%.
Product precipitates on the column head
Target compound crystallized out of the non-polar mobile phase upon injection.
Strictly adhere to the dry loading protocol. Never wet-load this compound in pure hexane.
Low mass recovery (< 70%)
Compound irreversibly adsorbed or hydrolyzed on the acidic silica gel over time.
Increase the flow rate (higher pressure) to minimize residence time on the column[3].
References
Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923-2925. URL:[Link]
Teledyne ISCO. "What is Flash Chromatography & How does it work?" Teledyne Pharma Chromatography Technical Notes, 2023. URL:[Link]
Application Note: A Guide to In Vitro Kinase Inhibition Assays
Introduction: The Central Role of Kinases in Cellular Signaling and Drug Discovery Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of Kinases in Cellular Signaling and Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1][2][3] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, a process known as phosphorylation.[2][4] This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction of the target protein. Given their central role in signal transduction, it is not surprising that aberrant kinase activity is implicated in a multitude of human diseases, most notably cancer.[1][4][5] This has made protein kinases one of the most important classes of drug targets.[3][6]
The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases.[6] A crucial step in the discovery and development of these inhibitors is the in vitro kinase assay, which allows for the direct measurement of a compound's ability to inhibit the activity of a specific kinase.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and best practices for conducting in vitro kinase inhibition assays.
Pillar 1: Understanding the Landscape of In Vitro Kinase Assays
A variety of assay formats are available to measure kinase activity, each with its own advantages and limitations. The choice of assay technology depends on several factors, including the specific kinase being studied, the desired throughput, and the available instrumentation.[8][9] Broadly, these assays can be categorized based on their detection method.
Commonly Used Kinase Assay Formats:
Assay Format
Principle
Advantages
Disadvantages
Radiometric Assays
Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10][11][12]
Considered the "gold standard" for direct and sensitive measurement of kinase activity.[11][12]
Requires handling of radioactive materials, is low-throughput, and generates radioactive waste.[13]
Fluorescence-Based Assays
Detects changes in fluorescence properties upon substrate phosphorylation. This includes formats like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Z'-LYTE™.[1][8][14]
Homogeneous (no-wash) formats, high-throughput, and amenable to miniaturization.[8][15]
Susceptible to interference from fluorescent compounds.[16]
Luminescence-Based Assays
Measures the amount of ATP consumed or ADP produced during the kinase reaction, often using a luciferase-based system (e.g., ADP-Glo™).[8][17][18]
High sensitivity, broad dynamic range, and suitable for kinases with low activity.[8][18][19]
Indirect measurement of kinase activity and can be affected by inhibitors of the coupling enzyme (luciferase).[16]
AlphaScreen®/AlphaLISA®
A bead-based proximity assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads close, generating a chemiluminescent signal.[5][20]
Highly sensitive, homogeneous, and suitable for a wide range of targets.[20][21]
Can be sensitive to light and requires specialized instrumentation.
Filter-Binding Assays
Separates the phosphorylated substrate from the reaction mixture by binding it to a filter membrane.[11][22]
A well-established method that can be used with various detection methods.
Can be labor-intensive and may have issues with non-specific binding.[23]
Pillar 2: Designing a Robust and Self-Validating Kinase Inhibition Assay
A well-designed kinase assay is a self-validating system. This means incorporating appropriate controls and performing initial optimization experiments to ensure the data generated is reliable and reproducible.
Key Experimental Considerations:
Enzyme and Substrate Selection: Use a highly purified and active kinase. The substrate should be specific for the kinase of interest.[10][24] The concentrations of both should be optimized to ensure the reaction is in the linear range.[10]
ATP Concentration: The concentration of ATP can significantly influence the IC50 value of ATP-competitive inhibitors.[25] It is often recommended to use an ATP concentration close to the Michaelis constant (Km) of the kinase to obtain a more physiologically relevant IC50.[13]
Reaction Time and Temperature: The incubation time should be within the linear range of the reaction, where product formation is proportional to time.[10] The temperature should be kept constant, typically at room temperature or 30°C.
Buffer Conditions: The reaction buffer should be optimized for the specific kinase, including pH, salt concentration, and the presence of divalent cations (e.g., Mg²⁺, Mn²⁺).[10]
Controls: Essential controls include:
No Enzyme Control: To determine background signal.
No Inhibitor (Vehicle) Control: Represents 100% kinase activity.
Positive Control Inhibitor: A known inhibitor of the kinase to validate assay performance.
Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[26]
Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials:
ADP-Glo™ Kinase Assay Kit (Promega)
Purified, active kinase
Kinase-specific substrate
ATP
Kinase reaction buffer (specific to the kinase)
Test inhibitor compounds
DMSO (for dissolving inhibitors)
384-well white, opaque assay plates
Multichannel pipettes or liquid handling system
Plate reader capable of measuring luminescence
Step-by-Step Protocol:
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions to create a dose-response curve.
Assay Plate Preparation:
Add 1 µL of each inhibitor concentration to the wells of a 384-well plate.
For the 100% activity control, add 1 µL of DMSO.
For the 0% activity (background) control, add 1 µL of DMSO.
Kinase Reaction:
Prepare a 2X kinase/substrate solution in kinase buffer.
Add 2 µL of the 2X kinase/substrate solution to all wells except the background control wells. For the background wells, add 2 µL of a solution containing only the substrate.
Prepare a 2X ATP solution in kinase buffer.
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well.
Incubate at room temperature for 40 minutes.
[27]5. ADP Detection:
Add 10 µL of Kinase Detection Reagent to each well.
Incubate at room temperature for 30-60 minutes.
[27]6. Data Acquisition:
Measure the luminescence using a plate reader. An integration time of 0.5-1 second per well is a good starting point.
[28]
Data Analysis and IC50 Determination:
Background Subtraction: Subtract the average luminescence signal of the background control wells from all other wells.
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
IC50 Calculation: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of inhibitor that produces 50% inhibition of kinase activity.
Troubleshooting Common Issues in Kinase Assays
Issue
Potential Cause
Suggested Solution
High background signal
Contaminated reagents; Non-specific binding of reagents to the plate.
Use fresh, high-quality reagents; Test different plate types.
Perform counter-screens to identify interfering compounds; Use a different assay format for confirmation. [16]
Conclusion
In vitro kinase inhibition assays are indispensable tools in modern drug discovery. A thorough understanding of the different assay technologies, careful experimental design, and meticulous execution are paramount for generating high-quality, reproducible data. By following the principles and protocols outlined in this application note, researchers can confidently assess the potency of kinase inhibitors and accelerate the development of new therapeutics.
References
In vitroキナーゼアッセイ | 公益社団法人日本アイソトープ協会|JRIA. (URL: [Link])
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (URL: [Link])
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (URL: [Link])
The challenge of selecting protein kinase assays for lead discovery optimization. (URL: [Link])
Advanced Application Note: Structure-Based Drug Design (SBDD) Leveraging Pyrimidine Scaffolds in Kinase Inhibitor Discovery
Executive Summary & Mechanistic Rationale The pyrimidine ring is a privileged pharmacophore in oncology and targeted therapeutics, primarily due to its structural homology with the adenine ring of adenosine triphosphate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The pyrimidine ring is a privileged pharmacophore in oncology and targeted therapeutics, primarily due to its structural homology with the adenine ring of adenosine triphosphate (ATP). This biomimicry allows pyrimidine derivatives to function as highly potent, ATP-competitive kinase inhibitors[1]. In the context of Structure-Based Drug Design (SBDD), the core nitrogen atoms (N1 and N3) of the pyrimidine ring act as critical hydrogen-bond acceptors, engaging the backbone amide protons of the kinase hinge region to anchor the molecule within the active site[2].
As Application Scientists, we leverage the pyrimidine core not just for its binding affinity, but for its synthetic tractability. By systematically varying substitutions at the C2, C4, and C5 positions, we can exploit specific topological features of the target kinase—such as the solvent-exposed region, the gatekeeper residue, and the hydrophobic back pocket. This rational functionalization drives both the binding affinity and the kinase selectivity profile, enabling the differentiation between closely related kinases (e.g., achieving high selectivity for FGFR3 over VEGFR2)[3].
SBDD Workflow for Pyrimidine-Based Inhibitors
Figure 1: End-to-end SBDD workflow for the optimization of pyrimidine-based kinase inhibitors.
Protocol I: Computational SBDD and Molecular Dynamics Validation
Objective: To rationally design C2/C4-substituted pyrimidines and validate their hinge-binding stability in silico prior to chemical synthesis.
Step 1: Protein Preparation and Grid Generation
Action: Import the high-resolution X-ray crystal structure of the target kinase (e.g., FAK or PLK1) into a modeling suite (e.g., Schrödinger Maestro). Assign bond orders, add hydrogens, and optimize the hydrogen-bond network at pH 7.4.
Causality: Kinase structures often contain unresolved side chains or alternate conformations in the flexible activation loop (DFG motif). Proper preparation ensures the ATP-binding pocket and the critical hinge region (e.g., Met/Leu residues) are accurately modeled for docking.
Step 2: Ligand Preparation and Conformational Search
Action: Generate 3D conformations of the pyrimidine library. Enumerate all possible tautomers and stereoisomers.
Causality: While the pyrimidine core is planar, the substituents at C2/C4 dictate the 3D geometry. Generating tautomers is critical because the protonation state of the pyrimidine nitrogens directly dictates their ability to act as hydrogen bond acceptors at the hinge region.
Step 3: Molecular Docking
Action: Perform Glide SP (Standard Precision) followed by XP (Extra Precision) docking. Constrain the docking grid to require at least one hydrogen bond with the hinge region backbone amides.
Causality: Docking evaluates the steric fit of the C4-substituent into the hydrophobic back pocket and the extension of the C2-substituent into the solvent channel.
Step 4: Molecular Dynamics (MD) Simulations
Action: Subject the top 5 docking poses to a 100 ns MD simulation (e.g., using Desmond or GROMACS) in an explicit TIP3P water model.
Causality: Static docking cannot account for kinase flexibility. MD validates the residence time of the pyrimidine core. It ensures that water molecules do not disrupt the bidentate hydrogen bonds between the pyrimidine nitrogens and the hinge region over time.
Validation Checkpoint: Analyze the Ligand Root Mean Square Deviation (RMSD) trajectory. If the ligand RMSD exceeds 2.5 Å relative to the initial docking pose, the binding mode is unstable (a false positive), and the scaffold requires structural rigidification before proceeding to synthesis.
The Pyrimidine-Kinase Interaction Logic
Figure 2: Mechanistic logic of pyrimidine scaffold interactions within the kinase ATP-binding site.
Protocol II: Regioselective Synthesis and In Vitro Kinase Validation
Objective: To synthesize 2,4-diarylaminopyrimidines (a highly successful scaffold for EGFR and FAK inhibitors[4],[5]) and empirically validate their inhibitory potency.
Action: React 2,4-dichloropyrimidine with 1.0 equivalent of the first aniline derivative in acetonitrile (ACN) at -10 °C to room temperature in the presence of a mild base (e.g., DIPEA)[4].
Causality: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position due to the para-like relationship with N1 and ortho-like relationship with N3. Conducting the reaction at low temperatures ensures strict regioselectivity, yielding exclusively the 4-amino-2-chloropyrimidine intermediate.
Step 2: C2-SNAr Reaction
Action: React the purified intermediate with an excess of the second aniline derivative. This step requires harsher conditions: elevated temperatures (80–120 °C) and acid catalysis (e.g., TFA) or Buchwald-Hartwig cross-coupling conditions.
Causality: Following the first substitution, the pyrimidine ring becomes electron-rich due to the electron-donating nature of the newly introduced amine. The C2 position is now highly deactivated, necessitating thermal energy and catalysis to force the second substitution.
Step 3: ADP-Glo Kinase Assay
Action: Incubate the purified pyrimidine derivative with the target kinase (e.g., FAK) and ultra-pure ATP. Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Add the Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.
Causality: Because pyrimidine derivatives are strictly ATP-competitive, their binding prevents the kinase from consuming ATP. The ADP-Glo assay provides a universal, highly sensitive readout of this inhibition by directly quantifying the lack of ADP generated, bypassing the need for complex, target-specific peptide substrates.
Validation Checkpoint: Prior to the kinase assay, the synthesized compound must undergo LC-MS and 1H/13C NMR analysis. The appearance of a distinct singlet for the C5 proton (~6.0–6.5 ppm) and a doublet for the C6 proton (~7.8–8.2 ppm) confirms the integrity of the 2,4-disubstituted pyrimidine core.
Quantitative Data: Binding Affinities of Pyrimidine Scaffolds
The structural versatility of the pyrimidine core has led to the discovery of numerous highly potent kinase inhibitors. The table below summarizes the quantitative structure-activity relationship (SAR) outcomes for representative pyrimidine-based inhibitors across different kinase targets.
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine. The focus is on achieving high-yield, chemoselective C-C bond formation, a critical transformation in the synthesis of complex molecules for pharmaceutical applications.
Introduction
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine is a highly functionalized heterocyclic building block. Its value lies in the two distinct halogen atoms, which allow for sequential, site-selective cross-coupling reactions. The primary challenge is to functionalize the more reactive C5-Bromo bond while leaving the C4-Chloro bond intact for subsequent transformations. This guide addresses the common experimental hurdles and provides a systematic approach to reaction optimization, grounded in mechanistic principles.
The electron-deficient nature of the pyrimidine ring makes it more reactive in palladium-catalyzed couplings compared to analogous benzene halides.[1][2] This heightened reactivity applies to both halogen positions. However, the intrinsic reactivity order of halogens in the crucial oxidative addition step of the Suzuki coupling is generally I > Br > OTf > Cl.[3][4][5] Therefore, selective activation of the C-Br bond over the C-Cl bond is achievable with carefully controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[6][7] The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (in this case, C-Br) bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[5]
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center, displacing the halide.[3][8]
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: Which bond is expected to react first on 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine?
A2: The C5-Bromo bond is expected to react preferentially. The oxidative addition step is highly sensitive to the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it kinetically favored for insertion by the palladium catalyst.[4][9] While the C4 position on a pyrimidine ring is generally highly activated towards nucleophilic substitution and cross-coupling, the inherent reactivity difference between bromine and chlorine is the dominant factor for selectivity under standard Suzuki conditions.[1][2]
Q3: Why is degassing the reaction mixture so important?
A3: Oxygen is detrimental to the Suzuki coupling. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the catalytic cycle.[10][11] Oxygen also promotes an undesirable side reaction known as homocoupling, where two molecules of the boronic acid couple with each other.[10][12] Rigorous degassing of solvents and the reaction headspace with an inert gas like argon or nitrogen is crucial for achieving high yields and reproducibility.[10][11]
Q4: What is the role of the base in this reaction?
A4: The base plays multiple critical roles in the catalytic cycle.[3] Its primary function is to react with the boronic acid to form a boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group on the boron, facilitating its transfer to the palladium center during the transmetalation step.[3][8] The choice of base can also influence reaction rate and the prevalence of side reactions.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction is sluggish, and I'm recovering mostly unreacted starting material. What are the first things to check?
A: When a reaction fails to proceed, it's essential to verify the foundational parameters before adjusting more complex variables.[11]
Inert Atmosphere: This is the most common culprit. Ensure your solvent and reaction mixture were thoroughly degassed (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[10][11] The reaction must be run under a positive pressure of an inert gas (argon or nitrogen).
Reagent Quality & Purity:
Base: Ensure your base is anhydrous and has been stored properly. Some bases, like K₃PO₄, can be hygroscopic. Grinding the base to a fine powder can also improve reaction rates.
Boronic Acid: Check for signs of decomposition (protodeboronation). A portion of the boronic acid can be checked by NMR.
Reaction Temperature: While many Suzuki couplings work at elevated temperatures (80-110 °C), excessive heat can also lead to catalyst decomposition.[10] If running at a lower temperature, a modest increase may be necessary to overcome the activation energy. For your specific substrate, a temperature range of 70-90 °C is a good starting point.[13]
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if using a biphasic system). Common solvents include 1,4-dioxane, DME, or toluene, often with an aqueous base solution.[13][14] Ensure solvents are of appropriate purity and anhydrous if the protocol demands it.
Problem 2: Lack of Selectivity (Mixture of C5-Aryl and C4,C5-Diaryl Products)
Q: I'm observing a significant amount of the diarylated product, indicating reaction at the C-Cl bond. How can I improve selectivity for the C5-Br position?
A: Achieving high chemoselectivity is key. While the C-Br bond is more reactive, the C-Cl bond on the electron-deficient pyrimidine ring can react under forcing conditions.[1][15]
Lower the Reaction Temperature: Oxidative addition to the C-Cl bond has a higher activation energy than to the C-Br bond. Running the reaction at a lower temperature (e.g., 60-80 °C) can provide enough energy to activate the C-Br bond while leaving the C-Cl bond untouched.
Choose a Less Reactive Catalyst System: Highly reactive, electron-rich, and bulky phosphine ligands (like Buchwald-type ligands) are excellent for activating stubborn C-Cl bonds.[16] To enhance selectivity for C-Br, a less potent catalyst system may be advantageous. Start with a classic catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ . These are often sufficient for activating C-Br bonds without promoting significant C-Cl coupling.[1][13]
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-arylated product is formed, stop the reaction to prevent the slower, subsequent coupling at the C4-chloro position.
Problem 3: Formation of Side Products
Q: I'm seeing significant homocoupling of my boronic acid. How can I minimize this?
A: Homocoupling (R'-B(OH)₂ + R'-B(OH)₂ → R'-R') is often caused by the presence of oxygen.[12]
Improve Degassing: This is the most effective solution. Ensure your inert atmosphere technique is rigorous.[10]
Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling during the in situ reduction to Pd(0), as the boronic acid can act as the reductant.[10] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.
Q: Dehalogenation (loss of Br and/or Cl) is a major side reaction. What causes this and how can I prevent it?
A: Dehalogenation is the replacement of a halogen with a hydrogen atom.
Identify Hydride Sources: This side reaction is often caused by trace hydride impurities. Potential sources include certain bases (e.g., those containing formate) or solvents (e.g., alcohols under certain conditions).
Change the Base/Solvent System: Switching to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended.[10] Using aprotic solvents like dioxane or toluene instead of alcohols can also help.
Q: My boronic acid appears to be degrading during the reaction (protodeboronation). How can I prevent this?
A: Protodeboronation is the cleavage of the C-B bond by a proton source, which is often accelerated by the reaction conditions.
Use a Milder Base: Strong bases in aqueous media can accelerate this process. Consider using a milder base like K₂CO₃ or KF.
Use a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more resistant to protodeboronation and can be used under similar Suzuki conditions.[11]
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
Recommended Protocols & Data
The success of this selective coupling is highly dependent on the careful selection of the reaction components.
Data Summary: Catalyst System Selection for Selective C5-Arylation
Catalyst System
Base
Solvent System
Temp (°C)
Expected Outcome & Comments
Method 1 (Standard)
Pd(PPh₃)₄ (3-5 mol%)
K₂CO₃ or Na₂CO₃ (2-3 eq.)
1,4-Dioxane/H₂O (4:1)
80-90
Good starting point. Generally provides high selectivity for the C-Br bond. PPh₃ is a robust but not overly reactive ligand.[1][13]
Method 2 (For Electron-Rich Boronic Acids)
Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)
K₃PO₄ (3 eq.)
Toluene/H₂O (10:1)
90
K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[13][17]
Method 3 (For Challenging/Hindered Substrates)
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
K₃PO₄ (3 eq.)
1,4-Dioxane/H₂O (5:1)
80
Buchwald ligands like SPhos are more electron-rich and can accelerate the reaction, but may require lower temperatures to maintain selectivity.[18]
Experimental Protocol: Selective C5-Arylation using Pd(PPh₃)₄
This protocol provides a reliable starting point for the selective coupling at the C5-bromo position.
Reaction Setup: To the oven-dried Schlenk flask, add 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, the arylboronic acid, and finely ground K₂CO₃.
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[19]
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the flask.
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe (a typical solvent ratio is 4:1 to 5:1 dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf spot (for TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-chloro-6-methoxy-2-phenylpyrimidine.
References
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Scribd. (n.d.). Mechanisms of Palladium-Catalyzed Suzuki Reaction. [Link]
Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(1), 345–347. [Link]
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13173. [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
Wotring, J. W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7053–7057. [Link]
Bland, D. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(22), 9783–9790. [Link]
Anum, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
Králová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1948. [Link]
sentient. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6457. [Link]
Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4329–4342. [Link]
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross-coupling reaction conditions. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 10(1), 113-116. [Link]
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 698-705. [Link]
ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
NSF PAR. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and -Free Systems. [Link]
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
The Journal of Organic Chemistry. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
Journal of the American Chemical Society. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize yields and ensure high purity across the four-step functionalization sequence...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize yields and ensure high purity across the four-step functionalization sequence of 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Because pyrimidine chemistry is highly sensitive to electronic effects and reaction conditions, this guide moves beyond basic recipes. We explore the mechanistic causality behind each step, providing self-validating protocols to ensure your synthesis is robust, reproducible, and scalable.
Synthesis Workflow Visualization
Synthesis workflow of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Troubleshooting Guides & FAQs
Q1: Condensation - Why is my yield of 2-phenylpyrimidine-4,6-diol consistently below 50%, with significant unreacted benzamidine remaining?Causality: The formation of the pyrimidine ring requires a strong enolate nucleophile. If trace water is present in your solvent or reagents, sodium methoxide is hydrolyzed to sodium hydroxide. NaOH will saponify the dimethyl malonate into malonic acid rather than promoting the necessary Claisen-type condensation, killing the reaction yield.
Solution: Use strictly anhydrous conditions. Titrate your sodium methoxide solution before use to ensure active molarity. Monitor the reaction via LC-MS; the complete disappearance of the malonate peak validates that the enolate has been fully consumed.
Q2: Bromination - During bromination, I observe a mixture of unreacted starting material, the desired 5-bromo diol, and degradation products. How can I improve selectivity?Causality: Molecular bromine (Br₂) is highly reactive and can lead to oxidative degradation of the pyrimidine ring if the temperature spikes. The 5-position of the pyrimidine ring is highly activated toward electrophilic aromatic substitution due to the electron-donating hydroxyl (or keto tautomer) groups at the 4 and 6 positions.
Solution: Switch from Br₂ to N-Bromosuccinimide (NBS) in glacial acetic acid. NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing thermal runaway and ensuring exclusive mono-bromination at the 5-position.
Q3: Chlorination - My POCl₃ reaction yields a black, intractable tar, and extracting the 5-bromo-4,6-dichloro-2-phenylpyrimidine is nearly impossible. What went wrong?Causality: Heating the diol in neat POCl₃ without a catalyst requires excessive temperatures, leading to thermal decomposition and tar formation[1]. Furthermore, improper quenching causes the newly formed C-Cl bonds to hydrolyze back to C-OH.
Solution: Incorporate N,N-dimethylaniline as a catalyst to form a highly reactive Vilsmeier-Haack-type chloroiminium intermediate[2]. This lowers the required activation energy. For quenching, employ a "reverse quench" by slowly dripping the cooled reaction mixture into vigorously stirred crushed ice to keep the temperature strictly below 10 °C, preventing hydrolysis[2].
Q4: Methoxylation - How do I prevent the formation of the 4,6-dimethoxy byproduct when synthesizing the final 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine?Causality: The first chlorine atom in 5-bromo-4,6-dichloro-2-phenylpyrimidine is highly susceptible to nucleophilic aromatic substitution (S_NAr) due to the strong electron-withdrawing effects of the pyrimidine nitrogens and the adjacent 5-bromo substituent[3]. The second chlorine requires significantly higher activation energy to be displaced[4]. However, an excess of nucleophile or elevated temperatures will easily overcome this barrier.
Solution: Strictly limit sodium methoxide to 1.00–1.05 equivalents[3]. Perform the addition dropwise at 0 °C, and do not allow the reaction to exceed room temperature. Validate by TLC; the mono-methoxy product will have a distinct R_f compared to the highly polar di-methoxy byproduct.
Preparation: Under an inert argon atmosphere, dissolve benzamidine hydrochloride (1.0 eq) in anhydrous methanol.
Activation: Add a freshly titrated solution of sodium methoxide (3.0 eq) in methanol. Stir for 30 minutes to liberate the free base.
Condensation: Add dimethyl malonate (1.1 eq) dropwise. Elevate the temperature to reflux (65 °C) for 12 hours.
Validation: Monitor by LC-MS. The reaction is complete when the malonate peak completely disappears.
Workup: Cool to room temperature, concentrate under reduced pressure, and acidify the aqueous residue with 1M HCl to pH 3 to precipitate the diol. Filter, wash with cold water, and dry in vacuo.
Step 2: Bromination to 5-Bromo-2-phenylpyrimidine-4,6-diol
Preparation: Suspend 2-phenylpyrimidine-4,6-diol (1.0 eq) in glacial acetic acid.
Addition: In a light-protected flask, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to maintain the internal temperature below 25 °C.
Validation: Stir at room temperature for 4 hours. The suspension will transition in color. TLC (DCM/MeOH 9:1) should show complete consumption of the starting material.
Workup: Pour the mixture into ice water. Filter the resulting precipitate, wash sequentially with water and cold ethanol to remove succinimide byproducts, and dry thoroughly.
Step 3: Chlorination to 5-Bromo-4,6-dichloro-2-phenylpyrimidine
Preparation: In a dry flask equipped with a reflux condenser and an HCl scrubber system, suspend the brominated diol (1.0 eq) in neat POCl₃ (10.0 eq)[1].
Catalysis: Add N,N-dimethylaniline (0.2 eq) dropwise. Caution: This addition is exothermic.[2]
Reflux: Heat the mixture to 105 °C for 6 hours. The suspension will become a homogeneous dark solution.
Validation: Remove a 50 µL aliquot, quench in ice water, extract with EtOAc, and check via TLC (Hexane/EtOAc 8:2).
Workup (Critical): Cool the reaction to room temperature. Perform a reverse quench by adding the mixture dropwise into vigorously stirred crushed ice, ensuring the internal temperature never exceeds 10 °C[2]. Extract with dichloromethane, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the dichloro intermediate[3].
Step 4: Selective Methoxylation to 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Preparation: Dissolve 5-bromo-4,6-dichloro-2-phenylpyrimidine (1.0 eq) in anhydrous methanol and cool to 0 °C in an ice bath.
Addition: Slowly add a standardized solution of sodium methoxide in methanol (exactly 1.05 eq) dropwise over 1 hour[3].
Validation: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor strictly via TLC (Hexane/EtOAc 9:1). The mono-methoxy product will appear as a new, less polar spot compared to any di-methoxy byproduct[4].
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (if necessary) to obtain the pure target compound.
Technical Support Center: 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Welcome to the technical support resource for the purification of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are work...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the purification of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges encountered during its purification, offering field-proven insights and actionable protocols to help you achieve high purity and yield.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine in a direct question-and-answer format.
Question 1: I'm observing a significantly low yield after performing column chromatography. What are the potential causes and how can I improve my recovery?
Answer: Low recovery is a frequent challenge that can often be traced to several factors ranging from suboptimal chromatography conditions to product instability.[1]
Probable Cause 1: Inappropriate Solvent System. If the eluent is too weak (insufficiently polar), your product may have poor mobility on the column, leading to very broad bands and incomplete elution. Conversely, if the eluent is too strong (excessively polar), the product may co-elute with closely-related impurities.
Solution: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC).[2] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound. This typically ensures good separation from both less polar and more polar impurities without excessive band broadening.
Probable Cause 2: Product Degradation on Silica Gel. Standard silica gel is slightly acidic, which can cause degradation of sensitive molecules like some pyrimidine derivatives.[3] You might observe streaking on your TLC plate or the appearance of new, more polar spots after exposure to silica.
Solution: Consider deactivating the silica gel. This can be done by preparing the slurry for your column in the initial, low-polarity eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine. Alternatively, using a different stationary phase like neutral alumina can prevent acid-catalyzed decomposition.
Probable Cause 3: Incomplete Reaction or Work-up Losses. The "low yield" may originate from the reaction itself, not the purification. Inefficient extraction or washing during the work-up can also lead to significant product loss before the chromatography step.
Solution: Before purification, always analyze the crude reaction mixture by TLC or HPLC to confirm the reaction has gone to completion.[4] During aqueous work-up, ensure the pH of the aqueous layer is optimized for the extraction of your compound into the organic phase. Perform multiple extractions with fresh solvent to maximize recovery.
Question 2: My purified product is contaminated with an impurity that has a very similar Rf value. How can I separate them?
Answer: This is a classic purification challenge, often caused by isomeric byproducts or unreacted starting materials with similar polarity to the desired product.[4]
Probable Cause 1: Poor Selectivity of the Chromatographic System. The chosen mobile phase may not be capable of resolving the two compounds.
Solution 1: Alter the Solvent System. The key to separating compounds with similar polarity is to exploit other differences in their chemical nature. Instead of simply increasing the polarity of a hexane/ethyl acetate system, try changing the solvents entirely. For example, switching to a dichloromethane/methanol or a toluene/acetone system can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds and the stationary phase, often leading to successful separation.
Solution 2: High-Performance Liquid Chromatography (HPLC). Preparative reverse-phase HPLC is a powerful tool for separating challenging mixtures.[4] Using a C18 column with a mobile phase like acetonitrile and water can provide the high resolution needed for this separation.[3][5]
Probable Cause 2: The compounds are not separable by chromatography alone.
Solution: Recrystallization. If you have obtained a mixture that is enriched in your desired product (>80-90%), recrystallization is an excellent final purification step.[6] This technique purifies based on differences in solubility. A successful recrystallization can yield highly pure crystalline material.[7] (See protocol below).
Question 3: The final product is an oil or a waxy solid that refuses to crystallize. What should I do?
Answer: The inability to obtain a crystalline solid is typically due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.
Probable Cause 1: Residual Solvent. Even small amounts of chromatography solvents can prevent crystallization.
Solution: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable), to remove all volatile residues.
Probable Cause 2: Persistent Impurities. As mentioned, impurities act as "defects" in the crystallization process.
Solution 1: Trituration. This technique involves stirring the oil or waxy solid with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble. For many organic compounds, a non-polar solvent like hexane or pentane is a good choice. The product should precipitate as a solid, which can then be collected by filtration.
Solution 2: Re-purification. If trituration fails, the level of impurity is likely too high. The material should be subjected to another round of purification, perhaps using a different chromatographic technique as described in the previous question.[8]
Experimental Protocols & Data
Table 1: Recommended Starting Solvent Systems for Chromatography
The following table provides starting points for developing a mobile phase for the purification of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine on silica gel, based on common practice for halogenated pyrimidines.[9]
Solvent System Components
Ratio (v/v)
Typical Application
Hexane / Ethyl Acetate
9:1 to 4:1
Standard system for moderately polar compounds. A good first choice.
Dichloromethane / Hexane
1:1 to 4:1
Good for resolving less polar impurities.
Toluene / Ethyl Acetate
95:5 to 8:2
Can offer different selectivity compared to alkane-based systems.
Note: Always optimize the final ratio using TLC to achieve an Rf of 0.2-0.4.
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying the title compound on a laboratory scale.
TLC Analysis: Determine the optimal eluent system by TLC, aiming for an Rf of 0.2-0.4.
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 10% ethyl acetate in hexane). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring a flat, stable bed. Do not let the column run dry.[3]
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed (dry loading).
Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC. The polarity of the eluent can be gradually increased if the product is slow to elute (gradient elution).
Fraction Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Two-Solvent Recrystallization
This method is ideal for final polishing after chromatography if a suitable solvent pair is found.[10]
Solvent Selection: Identify two miscible solvents: "Solvent A," in which the compound is highly soluble at elevated temperatures, and "Solvent B" (the anti-solvent), in which the compound is poorly soluble. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Pentane.
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot Solvent A until the solid just dissolves completely.
Induce Crystallization: While the solution is still warm, add Solvent B dropwise until you observe persistent cloudiness (turbidity). If too much is added, clarify the solution with a few drops of hot Solvent A.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent B.
Drying: Dry the purified crystals under high vacuum.
Visualization of Workflows
The following diagrams illustrate the logical processes for purification and troubleshooting.
Caption: General workflow for purification by flash column chromatography.
Caption: Decision tree for troubleshooting common purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine?
A: Impurities are typically process-related.[11] If synthesized via a Suzuki coupling, you might find unreacted starting materials like a di-halogenated pyrimidine precursor or phenylboronic acid.[12] Side reactions, such as the reaction at an alternative position or hydrolysis of the methoxy or chloro groups under harsh conditions, can also generate impurities.[2]
Q2: How should I store the purified compound?
A: For long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C) is recommended for halogenated heterocyclic compounds to prevent degradation over time.[13]
Q3: Is this compound visible on a TLC plate under UV light?
A: Yes. The presence of the phenylpyrimidine chromophore makes it highly UV-active. It should be easily visualized on a TLC plate with a fluorescent indicator (F254) using a UV lamp at 254 nm.
Q4: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase chromatography is a viable alternative, especially for preparative HPLC.[3] It is particularly useful for separating compounds that are difficult to resolve using normal-phase (silica gel) chromatography. A typical system would use a C18 stationary phase with a mobile phase of water and acetonitrile or methanol.[5]
References
BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis. BenchChem Technical Support.
BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
Manfredi, M. C., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
Gudeika, D., et al. (n.d.). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI.
Solfrizzo, M., et al. (n.d.).
BenchChem. (2025).
BenchChem. (2025).
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
Chemical Substance Information. (n.d.). 5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine. Retrieved from [Link]
Krátký, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
BenchChem. (2025).
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Journal of Molecular Structure. (2022). N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide: The existence of H-bond and halogen bond interactions assisted supramolecular architecture – A quantum chemical. ScienceDirect.
Troubleshooting nucleophilic aromatic substitution on pyrimidines
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook rules and address the nuanced, real-world challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook rules and address the nuanced, real-world challenges of nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds.
Pyrimidines are highly electron-deficient heterocycles, making them excellent substrates for SNAr. However, their multiple reactive sites (C2, C4, C6) and susceptibility to side reactions often lead to complex mixtures, poor yields, or unexpected isomers. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure reproducible success in your drug development workflows.
Core Mechanistic Principles: The C2 vs. C4/C6 Conundrum
In a standard 2,4-dihalopyrimidine, the C4 position is kinetically more reactive than the C2 position. This is driven by the Lowest Unoccupied Molecular Orbital (LUMO) distribution, which is heavily concentrated at C4[1]. Furthermore, the Meisenheimer intermediate formed during C4 attack is stabilized by three resonance structures, whereas C2 attack offers less optimal stabilization. However, SNAr reactions can proceed via classical two-step Meisenheimer intermediates or concerted mechanisms depending on the leaving group and nucleophile[2]. Understanding this electronic landscape is critical for troubleshooting.
Fig 1: Regioselectivity decision tree based on LUMO distribution and substituent effects.
Troubleshooting & FAQs
FAQ 1: Why am I getting a mixture of C2 and C4 substitution products, or unexpected C2 selectivity, with my 2,4-dichloropyrimidine?
The Causality: Regioselectivity is highly sensitive to the electronic contributions of existing substituents. If your pyrimidine has an electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe), the LUMO lobes at C2 and C4 become similar in size. Density Functional Theory (DFT) calculations show that in these cases, the transition state energy for C4 substitution actually becomes higher than C2, shifting the reaction to be C2-selective[1].
The Fix: If you require C4 substitution on an electron-rich pyrimidine, you must perform the SNAr before introducing the C6 EDG. Alternatively, use a bulkier leaving group at C2 to sterically hinder attack, forcing the nucleophile to C4.
FAQ 2: My LC-MS shows the correct mass for my mono-aminated product, but the NMR shifts are completely wrong. What happened?
The Causality: You have likely fallen victim to the Dimroth Rearrangement [3]. When a pyrimidine undergoes SNAr with a primary amine under basic or high-heat conditions, the initial kinetic product (a 1-alkyl-2-iminopyrimidine derivative) can undergo hydration. This leads to ring-opening into an aminoaldehyde intermediate, bond rotation, and subsequent ring-closure to form a thermodynamically stable, isomerized product.
The Fix: Avoid aqueous bases (like NaOH or KOH) when working with primary amines. Strictly use anhydrous conditions with non-nucleophilic organic bases (e.g., DIPEA or Et₃N) in solvents like THF or DMF.
Fig 2: The Dimroth Rearrangement mechanism triggered by aqueous basic conditions.
FAQ 3: I successfully substituted the C4 position with an amine, but I cannot get the second SNAr at C2 to proceed.
The Causality: The first amination fundamentally changes the electronics of the ring. The newly added amine acts as a strong EDG, donating electron density into the pyrimidine core via resonance. This severely deactivates the remaining C2-halogen bond toward nucleophilic attack.
The Fix: The second SNAr requires extreme thermal forcing (100–150 °C) or microwave irradiation. Alternatively, if you are attempting to add a carbon nucleophile, consider transitioning from a classical SNAr to an electronically tuned Grignard SNAr approach[4] or a palladium-catalyzed Buchwald-Hartwig cross-coupling.
Quantitative Regioselectivity Data
To predict your reaction outcomes, reference the following empirical data table summarizing how substituents and conditions dictate regioselectivity.
Substrate
Nucleophile
Conditions
Major Product
Causality / Rationale
2,4-Dichloropyrimidine
Primary Amine
0 °C, EtOH, DIPEA
C4-substituted (>95%)
LUMO concentrated at C4; Meisenheimer intermediate stabilized.
2,4-Dichloro-6-methoxypyrimidine
Primary Amine
RT, THF, Et₃N
C2-substituted (Major)
C6-OMe EDG shifts LUMO distribution to favor C2 attack[1].
2,4-Dichloropyrimidine
Alkoxide (RO⁻)
Reflux, ROH, NaOH
C2/C4 Mixture
High temp and hard nucleophile override kinetic C4 preference.
4-Amino-2-chloropyrimidine
Secondary Amine
120 °C, NMP, Microwave
C2-substituted
Ring highly deactivated by C4-amine; requires extreme thermal forcing.
Self-Validating Experimental Protocols
The following standard operating procedures (SOPs) are designed with built-in validation checkpoints to ensure you do not proceed with compromised intermediates.
Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine (Mono-substitution)
Objective: Achieve >95% C4 selectivity while strictly preventing di-substitution.
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous ethanol (0.2 M) under an inert nitrogen atmosphere.
Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for C2 attack, locking in kinetic C4 selectivity.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).
Nucleophile Addition: Dissolve the primary amine (1.05 equiv) in a small volume of ethanol and add it dropwise over 30 minutes via a syringe pump. Causality: Slow addition prevents localized high concentrations of the nucleophile, eliminating di-SNAr.
Validation Checkpoint 1 (LC-MS): After 2 hours at 0 °C, sample the reaction. You should observe the disappearance of the starting material and the appearance of the mono-adduct mass. If the di-adduct mass exceeds 2% , immediately quench the reaction with saturated aqueous NH₄Cl.
Workup: Evaporate the ethanol under reduced pressure (do not exceed 30 °C bath temperature to prevent rearrangement). Partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Forcing C2-Amination on a Deactivated Pyrimidine
Objective: Overcome the resonance-deactivation caused by a C4-amine to achieve the second SNAr.
Preparation: Dissolve the 4-amino-2-chloropyrimidine intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M) in a microwave-safe vial.
Reagent Loading: Add the secondary amine (3.0 equiv) and anhydrous K₂CO₃ (2.0 equiv). Causality: A large excess of nucleophile and a highly polar aprotic solvent (NMP) are required to stabilize the high-energy transition state of the deactivated ring.
Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 45 minutes.
Validation Checkpoint 2 (TLC/UPLC): Check conversion. If starting material remains, do not simply add more time. Add an additional 1.0 equiv of amine and irradiate for 20 more minutes. Extended heating without sufficient nucleophile leads to degradation.
Workup: Pour the cooled reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.
References
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". WuXi Biology.
Byproduct identification in 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine reactions
Technical Support Center: Troubleshooting 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex orthogonal reactivity of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine . This scaffold is highly versatile but prone to specific byproducts if reaction conditions are not strictly controlled.
System Overview: The Reactivity Landscape
To successfully functionalize this pyrimidine core, you must exploit the inherent electronic differences at each position:
C4-Chloro: Highly electron-deficient due to the adjacent pyrimidine nitrogens. It is the primary site for Nucleophilic Aromatic Substitution (SNAr)[1].
C5-Bromo: Relatively inert to SNAr but highly active toward oxidative addition in transition-metal (Pd/Cu) catalyzed cross-coupling[2].
C6-Methoxy: A moderate leaving group that can undergo over-substitution or hydrolysis under forcing conditions[3].
Caption: Divergent reactivity pathways and common byproducts for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Q1: During the SNAr reaction with a primary amine, my LC-MS shows a mass corresponding to a double-substitution byproduct. How do I isolate the mono-SNAr product at C4?Causality: The C4-chloride is the most electrophilic site and reacts rapidly[2]. However, once the amine substitutes at C4, the C6-methoxy group becomes susceptible to displacement if the nucleophile is in excess or if the thermal energy overcomes the activation barrier for the poorer leaving group[3].
Solution: The reaction must be kinetically controlled. Maintain strict stoichiometric control (1.05 eq of amine), use a non-nucleophilic acid scavenger (e.g., DIPEA) instead of excess reactant amine, and keep temperatures between 0°C and Room Temperature (RT).
Q2: During the Suzuki-Miyaura coupling at the C5 position, my major product is the [M-Br+H] protodebromination byproduct. Why is this outcompeting cross-coupling?Causality: The C5-Br bond easily undergoes oxidative addition with Pd(0)[2]. However, if the subsequent transmetallation step is slow—often because the pyrimidine ring is highly electron-rich after a C4-amination—the Pd(II) intermediate stalls. This stalled intermediate is highly susceptible to
β
-hydride elimination (from aliphatic solvents or amine ligands) or direct protonation, yielding the debrominated byproduct.
Solution: Accelerate transmetallation by switching to an electron-rich, sterically demanding biaryl phosphine ligand (e.g., XPhos or RuPhos). Furthermore, eliminate proton sources by switching from aqueous bases to anhydrous
K3PO4
.
Q3: I am seeing a byproduct with a mass shift of[M-Cl+OH] or [M-CH3+H] during aqueous basic reactions. What is this?Causality: Pyrimidines bearing halogens or methoxy groups at the 4- or 6-positions are highly prone to hydrolysis in aqueous base[3]. The hydroxide ion attacks the C4 or C6 position, displacing the chloride or methoxide to form a thermodynamically stable pyrimidin-4(3H)-one (or 6-one) tautomer.
Solution: Avoid aqueous
NaOH
or
KOH
entirely. Utilize weaker bases like
Na2CO3
in biphasic systems, or switch to purely organic bases (DBU, DIPEA) in anhydrous solvents.
Quantitative Data: Optimization of C5 Suzuki Coupling
To illustrate the causality of ligand and base selection on byproduct formation, below is a condition optimization matrix for the C5 cross-coupling of a C4-aminated derivative.
Catalyst System
Base / Solvent
Temp (°C)
Cross-Coupled Yield (%)
Debromination Byproduct (%)
Pd(PPh3)4 (5 mol%)
Na2CO3
(aq) / Dioxane
90°C
35%
55%
Pd(dppf)Cl2 (5 mol%)
K2CO3
(aq) / Dioxane
90°C
52%
38%
Pd2(dba)3 + XPhos
K3PO4
(anhyd) / Toluene
100°C
88%
<5%
Pd(OAc)2 + RuPhos
K3PO4
(anhyd) / Toluene
100°C
91%
<2%
Data Interpretation: Bulky, electron-rich ligands (XPhos, RuPhos) combined with anhydrous conditions fundamentally suppress the protodebromination pathway by accelerating transmetallation.
Standard Operating Procedures (SOPs)
Every protocol described here is designed as a self-validating system , meaning you can visually or analytically confirm the reaction's trajectory at specific checkpoints.
SOP 1: Regioselective SNAr at C4 (Suppression of C6 Over-substitution)
Preparation: Dissolve 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0°C in an ice bath.
Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture, which risks hydrolysis.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) via syringe.
Nucleophile Addition: Dissolve the primary amine (1.05 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.
Causality: Dropwise addition prevents local concentration spikes that provide the kinetic energy required for C6-methoxy displacement.
Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT.
Validation Check: Monitor by TLC (Hexanes/EtOAc). The starting material spot should cleanly convert to a single lower-Rf spot. If a third, highly polar spot appears, lower the temperature immediately to halt over-substitution.
SOP 2: Suppressed-Debromination Suzuki Coupling at C5
Reagent Loading: In an oven-dried Schlenk flask, combine the C4-substituted-5-bromo-6-methoxy-2-phenylpyrimidine (1.0 eq), the aryl boronic acid (1.5 eq), anhydrous
K3PO4
(2.0 eq), Pd(OAc)2 (0.05 eq), and RuPhos (0.10 eq).
Causality: Anhydrous
K3PO4
is strictly used to exclude water, preventing both C6-methoxy hydrolysis and protodebromination.
Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure
N2
three times. Add anhydrous, sparged Toluene (0.2 M).
Validation Check: The mixture should appear as a bright red/orange suspension.
Reaction: Heat the mixture to 100°C for 4 hours.
Validation Check: A premature color shift to dark black within the first 30 minutes indicates catalyst deactivation (Pd black precipitation) due to oxygen ingress. If the solution remains a deep amber/red, the active Pd(0) cycle is intact.
Quench & Workup: Cool to RT, filter through a pad of Celite to remove phosphate salts and catalyst, and concentrate in vacuo.
References
Solberg, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62-68. Retrieved from [Link]2]
Rasmussen, C. A. H. (1978). Cine and direct aminations of 5- and 6-halogenopyrimidines: a mechanistic study. WUR eDepot. Retrieved from [Link]3]
Technical Support Center: Reaction Condition Screening for Pyrimidine Functionalization
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyrimidine scaffold. Pyrimidine cores are cornerstones in medicinal chemistry, but their functionalization is often challenging due to the inherent electronic properties of the heterocycle.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and solve common experimental hurdles.
Part 1: General Troubleshooting Workflow
When a pyrimidine functionalization reaction fails to provide the desired outcome, a systematic approach is crucial. Low yields, the formation of side products, or a complete lack of reactivity often stem from a handful of core issues. The workflow below outlines a logical progression for diagnosing and resolving these problems.
Caption: A systematic workflow for troubleshooting pyrimidine functionalization reactions.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during reaction condition screening in a Q&A format.
Category A: Poor Yield & Incomplete Conversion
Question 1: My Suzuki-Miyaura coupling reaction with a chloro-pyrimidine is giving very low yield. What are the first parameters I should screen?
Answer: Low yields with chloro-pyrimidines are a common challenge due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. The critical factors to optimize are the catalyst, ligand, and base.
Causality - The Catalytic System: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step. Standard catalysts may be insufficient.
Solution: Screen a panel of palladium catalysts and ligands. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient oxidative addition.[3] Consider using pre-formed palladium(II) precatalysts (e.g., XPhos-Pd-G3), which can form the active Pd(0) species more readily and reduce side reactions.[3][4]
Causality - The Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The strength and solubility of the base are critical.
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly if the boronic acid is less reactive.[3][5] Ensure the base is soluble in the reaction medium; poor solubility can stall the reaction.[5]
Causality - Solvent and Temperature: Reagent solubility is paramount for an efficient reaction.
Solution: Use a solvent system that fully dissolves all components, such as 1,4-dioxane/water or DMF.[3][5] A temperature screen is also vital; most couplings on pyrimidines require heating, typically between 80-120 °C, to drive the reaction forward without causing catalyst decomposition.[3][6]
Question 2: My reaction seems to stall after 50% conversion, even after extended reaction times. What could be the cause?
Answer: Reaction stalling is often indicative of catalyst deactivation or product inhibition.
Causality - Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose over time at elevated temperatures, often observed by the formation of palladium black.[3] The nitrogen atoms in the pyrimidine ring can also coordinate to the metal center, inhibiting its catalytic activity.[2][7]
Solution:
Ligand Choice: Ensure your ligand is robust enough to stabilize the palladium center throughout the reaction. Bulky, electron-rich ligands can protect the metal and promote the desired catalytic cycle.[2]
Lower Temperature: Try running the reaction at a slightly lower temperature for a longer period.
Catalyst Loading: While not always intuitive, sometimes a lower catalyst loading can prevent the formation of inactive palladium aggregates. Conversely, if the catalyst is slowly deactivating, a higher initial loading might be required to reach full conversion.
Causality - Reagent Degradation: One of your starting materials, particularly the organometallic reagent (e.g., boronic acid), may be degrading under the reaction conditions.
Solution: Add the sensitive reagent in portions over the course of the reaction. For boronic acids, ensure anhydrous conditions are not too stringent if water is required for the catalytic cycle, but be mindful of competing hydrolysis side reactions.
Category B: Side Reactions & Impurities
Question 3: My main byproduct in a Suzuki coupling is the dehalogenated pyrimidine. How can I prevent this?
Answer: Dehalogenation is a frequent and problematic side reaction in cross-coupling chemistry, especially with electron-rich or NH-containing heterocycles.[4][8]
Causality - Protonolysis: The aryl-palladium intermediate can be protonated by trace amounts of water or other protic sources in the reaction mixture, leading to the dehalogenated product. The mechanism can be complex and is influenced by the base, solvent, and temperature.[4]
Solution:
Substrate Choice: If possible, use bromo- or chloro-pyrimidines instead of iodo-derivatives. Iodo-heterocycles have a higher propensity for dehalogenation.[8][9]
Base Purity: Use a high-purity base. Some grades of K₂CO₃ can contain heavy metal impurities that facilitate dehalogenation.[8]
Ligand and Catalyst: The choice of ligand can significantly influence the rate of reductive elimination versus dehalogenation. Screening different ligands is recommended. Sometimes, a less reactive catalyst system can suppress this side reaction.[10]
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize dehalogenation.[4]
Question 4: I am observing significant amounts of boronic acid homocoupling. What is the cause and solution?
Answer: Homocoupling of boronic acids (Glaser coupling) is an oxidative side reaction that consumes your coupling partner and reduces the yield of the desired product.
Causality - Oxygen Contamination: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst and facilitate the homocoupling pathway.
Solution:
Thorough Degassing: Ensure your solvent is rigorously degassed before use by sparging with an inert gas (argon or nitrogen) or using several freeze-pump-thaw cycles.
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[3]
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. This ensures that even if some homocoupling occurs, there is still enough to drive the primary cross-coupling reaction to completion.[3]
Category C: Regioselectivity Issues
Question 5: I am trying to functionalize a 2,4-dichloropyrimidine. How can I control selectivity between the C2 and C4 positions?
Answer: Regioselectivity in 2,4-difunctionalized pyrimidines is a classic challenge. Generally, nucleophilic aromatic substitution (SNAr) reactions overwhelmingly favor the more electrophilic C4 position. However, catalyst-control can invert this selectivity.
Causality - Electronic Effects (SNAr): The C4 position is electronically more activated toward nucleophilic attack than the C2 position. Most standard conditions will yield the C4-substituted product.
Solution for C4-Selectivity: For SNAr with amines, use primary or secondary amines, which generally favor the C4 position.[11] For cross-coupling, many standard palladium systems will also favor C4.
Causality - Catalyst-Controlled C2-Selectivity: Achieving C2 selectivity requires a catalytic system that can override the inherent electronic preference.
Solution for C2-Selectivity: For C-S cross-coupling, it has been demonstrated that Pd(II) precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands (e.g., IPent) can uniquely direct the reaction to the C2 position.[12] This selectivity is highly sensitive to the specific precatalyst structure. For amination, using tertiary amine nucleophiles has also been shown to favor the C2 position.[11]
Question 6: How can I achieve functionalization at the C5 position of the pyrimidine ring?
Answer: The C5 position is the most electron-rich carbon on the pyrimidine ring, making it the target for electrophilic aromatic substitution. However, the overall ring is electron-deficient, making this reaction difficult.[11]
Causality - Ring Deactivation: The two nitrogen atoms withdraw electron density from the ring, deactivating it towards electrophiles.
Solution:
Activating Groups: The reaction is more feasible if the pyrimidine ring is "activated" with potent electron-donating groups (EDGs), such as amino or hydroxyl groups.[11]
Directed Metalation: A more general strategy is directed ortho-metalation. If a directing group is present at C4, it's possible to deprotonate the C5 position using a strong, non-nucleophilic base (e.g., TMPMgCl·LiCl) and then trap the resulting organometallic intermediate with an electrophile.[11]
C-H Activation: Direct C-H functionalization at C5 is challenging but can sometimes be achieved under specific radical or metal-catalyzed conditions, often influenced by substituents already on the ring.[11]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of a halo-pyrimidine with an arylboronic acid. Optimization will be required based on the specific substrates.
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the halo-pyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).[3]
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%) and any additional ligand if required.
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
Reaction: Place the flask in a pre-heated oil bath and stir at the desired temperature (e.g., 80–110 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3][13]
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is essential for obtaining accurate quantitative data on reaction conversion and purity.[14]
Instrumentation: Use an HPLC system with a UV detector and a suitable column (C8 and C18 reversed-phase columns are common for pyrimidine derivatives).[13]
Method Development: Develop an isocratic or gradient method using solvents like acetonitrile and water (often with 0.1% TFA or formic acid) that provides good separation between the starting material, product, and any major byproducts.
Sample Preparation (Time Points):
At specified time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This prevents any further reaction from occurring in the sample.[14]
Vortex the sample thoroughly. If solids are present, centrifuge the tube and transfer the clear supernatant to an HPLC vial.
Data Acquisition and Analysis:
Inject the prepared sample onto the HPLC.
Integrate the peak areas for the starting material and product. Reaction conversion can be calculated based on the relative disappearance of the starting material peak area. Purity can be assessed by the relative area of the product peak.
Part 4: Reference Tables
Table 1: Common Catalytic Systems for Pyrimidine Functionalization
Catalyst / Precatalyst
Common Ligands
Typical Application
Reference
Pd(OAc)₂ / Pd₂(dba)₃
XPhos, SPhos, RuPhos
C-C and C-N coupling, especially with challenging aryl chlorides.
Technical Support Center: Strategies for Improving Regioselectivity in Pyrimidine Substitution Reactions
Welcome to the technical support hub for pyrimidine chemistry. As a Senior Application Scientist, I understand that controlling regioselectivity in pyrimidine substitution reactions is a frequent and critical challenge f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for pyrimidine chemistry. As a Senior Application Scientist, I understand that controlling regioselectivity in pyrimidine substitution reactions is a frequent and critical challenge for researchers in medicinal chemistry and materials science. The inherent electronic properties of the pyrimidine ring create a nuanced reactivity landscape that can be difficult to navigate.
This guide is designed to move beyond simple protocols and provide a deeper understanding of the underlying principles governing pyrimidine reactivity. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter at the bench. Our goal is to empower you to not only solve immediate synthetic challenges but also to rationally design future experiments for optimal outcomes.
Fundamentals of Pyrimidine Reactivity
The pyrimidine ring is a π-deficient heteroaromatic system. The two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density at the C2, C4, and C6 positions. This makes the ring highly susceptible to nucleophilic attack at these sites but resistant to electrophilic substitution.[1][2] The C5 position, being meta to both nitrogens, is the least electron-deficient and is the preferred site for electrophilic attack, although this often requires an "activated" ring with electron-donating substituents.[1][2][3]
This electronic landscape is the foundation for understanding and controlling regioselectivity. The interplay of substrate electronics, sterics, nucleophile/electrophile identity, and reaction conditions determines the final product distribution.
Troubleshooting Guide: Common Regioselectivity Issues
Problem 1: My Nucleophilic Aromatic Substitution (SNAr) on a 2,4-Dichloropyrimidine Yields a Mixture of C2 and C4 Isomers.
This is the most common challenge in pyrimidine chemistry. While the C4 position is generally more reactive, achieving high selectivity requires careful control of several factors.
Question: Why is the C4 position typically more reactive in 2,4-dichloropyrimidines?
Answer: The preference for C4 attack is primarily due to electronic factors. During a nucleophilic aromatic substitution (SNAr) reaction, the nucleophile attacks the carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's kinetics. When the attack occurs at C4, the negative charge can be effectively delocalized onto the adjacent N1 nitrogen, which is a highly stabilizing interaction.[1][4] The intermediate from C2 attack is less stable, making this pathway kinetically less favorable under standard conditions.[1]
Question: How can I steer the reaction to favor substitution at the C2 position?
Answer: Achieving C2 selectivity requires overriding the intrinsic preference for C4. This can be accomplished through several strategic modifications:
Substrate Electronics: The most powerful tool is modulating the electronic properties of the pyrimidine ring. Placing an electron-donating group (EDG), such as a methoxy (-OMe) or amino (-NHR) group, at the C6 position alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and thus the preferred site of attack.[1][5]
Nucleophile Choice: The identity of the nucleophile can be decisive. For 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2-selectivity.[3][6] This is a practical and often overlooked strategy.
Steric Hindrance: Introducing a bulky substituent at the C5 position can physically block the approach of the nucleophile to the C4 position, thereby promoting substitution at the less hindered C2 site.[3]
Directed Hydrogen Bonding: In specific cases, non-covalent interactions can control selectivity. For example, a 2-methylsulfonyl (2-MeSO₂) group can form a hydrogen bond with an incoming alkoxide nucleophile, pre-organizing the transition state and directing the substitution exclusively to the C2 position.[7]
Question: How can I enhance the natural preference for C4 substitution?
Answer: To maximize C4 selectivity and prevent competing C2 substitution, consider the following:
Substrate Electronics: An electron-withdrawing group (EWG) at the C5 position will further activate the C4 position for nucleophilic attack.[3][6]
Reaction Conditions: For cross-coupling reactions, which often compete with SNAr, the choice of catalyst and additives is critical. While many palladium-catalyzed cross-couplings on 2,4-dichloropyrimidine favor C4, conditions have been developed to invert this selectivity.[8] For reactions with organozinc reagents, the addition of LiCl can favor the γ-coupling product (C4).[9]
Summary Table: Controlling C4/C2 Selectivity in SNAr
Factor
To Favor C2 Substitution
To Favor C4 Substitution
Rationale
Substituent at C6
Add Electron-Donating Group (e.g., -OMe, -NHMe)[5]
Neutral or Electron-Withdrawing Group
EDG at C6 increases the electrophilicity of the C2 position.
Problem 2: I Need to Functionalize the C5 Position, but My Reaction is Failing.
This is a common point of failure when applying reaction conditions suitable for other positions (C2/C4/C6) to the C5 position.
Question: Why is the C5 position unreactive towards nucleophiles and cross-coupling reactions?
Answer: The C5 position is the most electron-rich carbon on the pyrimidine ring.[1] As discussed, nucleophilic attack and the oxidative addition step of many cross-coupling cycles are favored at the electron-deficient C2, C4, and C6 positions. Attempting a standard SNAr or Suzuki reaction at a C5-halide will typically be sluggish or fail entirely because the carbon is not sufficiently electrophilic.
Question: What is the correct strategy for functionalizing the C5 position?
Answer: The C5 position's electron-rich character makes it the prime target for electrophilic aromatic substitution .[2][3]
Activate the Ring: Due to the overall π-deficient nature of pyrimidine, direct electrophilic substitution is still challenging. The ring must first be "activated" by the presence of one or more electron-donating groups (e.g., -OH, -NH₂). These groups increase the electron density of the ring system, making it more susceptible to attack by an electrophile.[2][3]
Choose the Right Electrophile: Standard electrophilic reactions like nitration, halogenation, and Friedel-Crafts can be performed on activated pyrimidines, with substitution occurring at C5.
Directed C-H Functionalization/Metalation: For unactivated pyrimidines, a more modern and powerful approach is directed metalation followed by quenching with an electrophile. Reagents like TMPZnCl·LiCl can selectively deprotonate a specific C-H bond, which can then react with an electrophile.[3][11] This method avoids the need for pre-installed activating groups.
Decision Diagram: Choosing a C5 Functionalization Strategy
Caption: Selecting a method for C5 functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the role of transition-metal catalysis in controlling pyrimidine regioselectivity?
A1: Transition-metal catalysis opens up reaction pathways that are inaccessible through traditional SNAr or electrophilic substitution, providing powerful control over regioselectivity.[12] Key strategies include:
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira allow for the formation of C-C bonds.[1] While they often favor C4, specific ligand and additive choices can direct the reaction to other positions, such as C2.[8]
C-H Activation/Functionalization: This is a state-of-the-art method for directly converting a C-H bond into a C-C or C-heteroatom bond.[13][14] Regioselectivity is achieved by using a directing group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.[3][15] For instance, a 4-arylpyrimidine can use the pyrimidine's nitrogen atoms to direct the palladium-catalyzed functionalization of the ortho-C-H bond on the attached aryl ring.[16] The choice of catalyst system (e.g., phosphine vs. phosphine-free) can also be used to switch the site of C-H activation on fused pyrimidine systems.[17]
Q2: Are there any computational tools that can help predict regioselectivity?
A2: Yes, Quantum Mechanics (QM) calculations are becoming an increasingly valuable predictive tool.[1] Analyzing the Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into the most electrophilic sites on the pyrimidine ring. For example, QM calculations show that adding an EDG at C6 alters the LUMO, increasing its density at C2 and correctly predicting the shift in reactivity from C4 to C2.[5] In cases where the energy gap between the LUMO and the next orbital (LUMO+1) is small, both must be considered to accurately predict the outcome.[5] Calculating the transition state energies for attack at different positions can provide an even more accurate prediction of the kinetic product.
Experimental Protocols
Protocol 1: Regioselective C2-Amination of a 5-Substituted-2,4-Dichloropyrimidine using a Tertiary Amine
This protocol is based on the principle that tertiary amines can selectively displace the C2-chloride on 5-substituted-2,4-dichloropyrimidines, a method that provides access to valuable 2-amino-4-chloropyrimidine synthons.[6]
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 equiv) in a suitable solvent (e.g., chloroform, CHCl₃).
Reaction Setup: To the solution, add the tertiary amine nucleophile (e.g., triethylamine, 1.1–1.5 equiv).
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product, which includes an intermediate that undergoes in-situ N-dealkylation, can be purified by silica gel column chromatography to isolate the desired C2-aminated product.[3][6]
Protocol 2: Palladium-Catalyzed C-H Arylation of a 4-Arylpyrimidine
This protocol demonstrates the use of the pyrimidine core as a directing group to achieve regioselective C-H functionalization on an appended aromatic ring.[16]
Inert Atmosphere: Assemble a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
Reagent Preparation: To the flask, add the 4-arylpyrimidine (1.0 equiv), the aryl iodide coupling partner (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
Reaction Conditions: Add a dry, high-boiling point solvent (e.g., dioxane or DMF). Heat the mixture to an elevated temperature (e.g., 120 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Product Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the ortho-arylated product.[3]
References
van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(25), 5394-5405. Available at: [Link]
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
National Center for Biotechnology Information. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. Available at: [Link]
ResearchGate. (2025). Recent Advances in Direct C–H Functionalization of Pyrimidines. Available at: [Link]
ScienceDirect. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
Neufeldt, S. R., & Jackson, O. R. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
National Center for Biotechnology Information. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC. Available at: [Link]
RCS Research Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
Lee, M., Rucil, T., Hesek, D., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]
National Center for Biotechnology Information. (2018). Pyrimidine as an Aryl C-H Activating Group. PubMed. Available at: [Link]
National Center for Biotechnology Information. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available at: [Link]
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]
Senga, K., et al. (1996). Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine. The Journal of Organic Chemistry, 61(15), 5240-5243. Available at: [Link]
RCS Research Chemistry Services. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
ACS Publications. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. Available at: [Link]
ResearchGate. (2020). Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. Available at: [Link]
National Center for Biotechnology Information. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]
ResearchGate. (n.d.). General reaction of pyrimidine ring. Available at: [Link]
Technical Support Center: Handling & Stability of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Welcome to the Technical Support Center for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0). As a highly functionalized pyrimidine derivative, this compound serves as a critical intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS: 4319-92-0). As a highly functionalized pyrimidine derivative, this compound serves as a critical intermediate in the synthesis of advanced 1[1]. However, its dense array of functional groups—specifically the electrophilic 4-chloro substituent and the photo-labile 5-bromo substituent—creates a complex reactivity profile.
This guide is designed by our Senior Application Scientists to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure the integrity of your synthetic workflows.
Section 1: Quantitative Stability Profile
To establish a baseline for storage and handling, we have summarized the degradation kinetics of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine under various environmental stressors.
Storage Condition
Temperature
Light Exposure
Atmosphere
Est. Shelf Life (Purity >98%)
Primary Degradation Pathway
Optimal (SOP)
-20°C
Dark (Amber Vial)
Argon / N₂
> 24 Months
None
Refrigerated
4°C
Dark
Ambient Air
6 - 8 Months
Slow Hydrolysis (Moisture)
Benchtop (Sealed)
20°C - 25°C
Ambient Lab Light
Ambient Air
2 - 4 Weeks
Photolysis & Hydrolysis
Benchtop (Open)
20°C - 25°C
Direct Sunlight
High Humidity
< 48 Hours
Rapid Hydrolysis & Radical Debromination
Elevated Temp
> 60°C
Dark
Ambient Air
< 12 Hours
Thermal Dehalogenation / Polymerization
Section 2: Troubleshooting Guides & FAQs
Q1: My NMR shows a new broad peak around 10-12 ppm, and the mass spectrometer is missing the characteristic 3:1 chlorine isotope pattern. What happened to my batch?The Causality: You are observing moisture-induced hydrolysis of the 4-chloro position. The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. In this specific molecule, the electron-withdrawing nature of the 5-bromo group further polarizes the C4-Cl bond, making the 4-position exceptionally susceptible to2[2]. Even atmospheric moisture is a strong enough nucleophile to displace the chloride ion, converting the 4-chloro group into a 4-hydroxy group (which rapidly tautomerizes to the thermodynamically stable pyrimidin-4(3H)-one).
The Solution: Always handle the compound using Schlenk techniques or in a glovebox if high humidity is present. Solvents must be strictly anhydrous (e.g., dried over molecular sieves). If hydrolysis has occurred, the batch must be discarded or re-chlorinated using POCl₃, as the hydroxy-pyrimidine is unreactive in subsequent 3[3].
Q2: I left my reaction mixture on the benchtop over the weekend. The LC-MS shows a mass reduction of exactly 79 Da, and the mixture has turned a dark, complex brown. Why?The Causality: This is classic photolytic debromination . The 5-bromo substituent on the pyrimidine ring absorbs strongly in the UV and near-visible spectrum, specifically around the4[4]. Exposure to ambient laboratory lighting or sunlight excites the molecule, leading to the homolytic cleavage of the relatively weak C-Br bond. This generates a highly reactive pyrimidinyl radical and a bromine radical. These radicals rapidly abstract hydrogen from the solvent (causing debromination, -79 Da) or react with other pyrimidine molecules to form complex, dark-colored dimers and polymers.
The Solution: Photolysis is completely preventable. Wrap all reaction flasks in aluminum foil and store the neat compound in opaque or amber glass vials.
Q3: Can I use standard silica gel column chromatography to purify this compound if it gets contaminated?The Causality: Yes, but with strict caveats. The mildly acidic nature of standard silica gel can catalyze the hydrolysis of the 4-chloro group if the compound is left on the column for extended periods, especially if the eluent contains trace water.
The Solution: Use flash chromatography (rapid elution) with anhydrous eluents (e.g., Hexanes/Ethyl Acetate). Pre-treating the silica with 1% triethylamine (TEA) can neutralize acidic sites, but ensure TEA does not interfere with your downstream reactions.
If your batch of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine has degraded slightly (<10% degradation) due to poor storage, use this self-validating liquid-liquid extraction and recrystallization protocol to rescue the material.
Objective: Remove the polar 4-hydroxy degradation byproduct and trace radical dimers.
Materials: Anhydrous Dichloromethane (DCM), 0.1 M Cold Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Hexanes.
Step-by-Step Methodology:
Dissolution: Dissolve the impure compound in anhydrous DCM (10 mL per 1 gram of compound) in a foil-wrapped separatory funnel.
Mild Alkaline Wash (Self-Validating Step): Wash the organic layer with an equal volume of cold 0.1 M NaHCO₃.
Causality: The 4-hydroxy degradation product is slightly acidic (pKa ~8-9) and will deprotonate, partitioning into the aqueous layer. The intact 4-chloro compound remains in the organic layer.
Phase Separation: Carefully separate the organic (bottom) layer. Repeat the aqueous wash two more times to ensure complete removal of the hydrolyzed byproduct.
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes to remove residual water. Filter out the drying agent.
Concentration: Evaporate the DCM under reduced pressure (rotary evaporator) with the water bath set strictly below 30°C to prevent thermal stress.
Recrystallization: Dissolve the resulting residue in a minimum amount of warm (not boiling) anhydrous hexanes. Cool slowly to -20°C overnight to yield pure, crystalline 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Validation: Run an LC-MS and ¹H-NMR. The absence of a broad OH/NH peak at 10-12 ppm confirms the removal of the hydrolyzed byproduct, validating the success of the alkaline wash.
Technical Support Center: Enhancing the Stability of Pyrimidine-Based Compounds
Welcome to the Technical Support Center for pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this important class of molecules. Here, we move beyond simple protocols to explain the fundamental principles governing the stability of pyrimidine derivatives, empowering you to make informed decisions in your experimental design.
Section 1: Understanding Pyrimidine Degradation
The stability of a pyrimidine-based compound is intrinsically linked to its chemical structure and its environment. Understanding the potential degradation pathways is the first step in developing a robust and stable formulation.
Q1: What are the most common ways my pyrimidine compound can degrade?
A1: Pyrimidine rings are susceptible to several degradation pathways, primarily:
Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at the N3-C4 bond, especially under acidic or basic conditions. This can lead to the opening of the ring and loss of biological activity.[1][2]
Oxidation: The pyrimidine ring is also prone to oxidative degradation. Reactive oxygen species (ROS) can attack the electron-rich regions of the ring, leading to the formation of various oxidized byproducts.[3][4][5][6]
Photodegradation: Many pyrimidine derivatives are sensitive to light, particularly UV radiation. This can lead to the formation of photoproducts, such as pyrimidine dimers, which can alter the compound's efficacy and safety profile.
Deamination: Pyrimidine bases containing amino groups, such as cytosine, can undergo deamination to form uracil derivatives. This can significantly impact biological function, especially in the context of nucleoside analogs.[1]
Q2: I'm working with a novel pyrimidine derivative. How can I predict its likely degradation pathways?
A2: Predicting degradation pathways involves a combination of theoretical and experimental approaches:
In Silico Analysis: Computational tools can help predict the most labile parts of your molecule. Look for electron-rich or sterically hindered areas that might be susceptible to attack.
Forced Degradation Studies: This is the most direct way to identify potential degradation products. By subjecting your compound to stress conditions (acid, base, oxidation, heat, light), you can accelerate degradation and identify the resulting products using analytical techniques like HPLC-MS.[7][8][9][10]
Below is a generalized workflow for conducting forced degradation studies.
Caption: Decision tree for selecting a stability enhancement strategy.
Section 3: Experimental Protocols and Troubleshooting
This section provides detailed protocols for key stability-indicating experiments and troubleshooting tips for common issues.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a pyrimidine-based compound under various stress conditions.
Materials:
Your pyrimidine compound
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
HPLC-grade water, acetonitrile, and methanol
pH meter
HPLC-UV/MS system
Procedure:
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in methanol).
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix 1 mL of your stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store a solid sample of your compound at 80°C for 48 hours. Dissolve a known amount in your chosen solvent before analysis.
Photodegradation: Expose a solid sample and a solution of your compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
[11]3. Sample Preparation for Analysis:
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
Dilute all samples to an appropriate concentration for HPLC analysis.
HPLC-MS Analysis: Analyze the stressed samples alongside a control (unstressed) sample using a validated stability-indicating HPLC method.
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Use the MS data to propose structures for the degradants.
Troubleshooting:
Issue
Possible Cause
Solution
No degradation observed
Stress conditions are not harsh enough.
Increase the temperature, concentration of the stressor, or duration of exposure.
Complete degradation
Stress conditions are too harsh.
Decrease the temperature, concentration of the stressor, or duration of exposure.
Poor peak shape in HPLC
Co-elution of degradants with the parent compound.
Optimize the HPLC method (e.g., change the mobile phase, gradient, or column).
Inconsistent results
Variability in experimental conditions.
Ensure precise control of temperature, time, and reagent concentrations.
Protocol 2: HPLC Analysis of Degradation Products
Objective: To separate and quantify the parent pyrimidine compound and its degradation products.
Typical HPLC Parameters:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at a suitable wavelength (determined by the UV spectrum of your compound) and/or Mass Spectrometry (MS) for identification.
Troubleshooting HPLC Analysis:
Issue
Possible Cause
Solution
Peak tailing
Silanol interactions with basic compounds.
Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine). Use a base-deactivated column. [12]
Ghost peaks
Contamination in the mobile phase or injector.
Use fresh, high-purity solvents. Flush the injector and system. [13]
Drifting baseline
Temperature fluctuations or mobile phase not equilibrated.
Use a column oven. Ensure the mobile phase is thoroughly mixed and degassed. [12][13]
Retention time shifts
Changes in mobile phase composition or temperature.
Prepare fresh mobile phase daily. Use a column oven. [12]
Section 4: Regulatory Considerations
For researchers in drug development, adherence to regulatory guidelines for stability testing is crucial. The International Council for Harmonisation (ICH) provides a framework for stability testing of new drug substances and products.
Key ICH Guidelines:
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core stability data package required for a registration application. It specifies the conditions for long-term and accelerated stability studies.
[11][14][15][16][17]* ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline provides recommendations for assessing the photostability of new drug substances and products.
[11]
A summary of typical long-term and accelerated stability testing conditions as per ICH Q1A(R2) is provided below.
Table 1: ICH Q1A(R2) Stability Testing Conditions.
By understanding the principles of pyrimidine stability and implementing the strategies and protocols outlined in this guide, researchers can develop more robust and reliable pyrimidine-based compounds for a wide range of applications.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
MOST Wiedzy. Modifications at the C(5) position of pyrimidine nucleosides. [Link]
Indian Journal of Pharmaceutical Sciences. Antioxidant | Pyrimidines | Free Radicals | Oxygen Scavenger | Superoxides. [Link]
ResearchGate. (2020). (PDF) Modifications at the C-5 position of pyrimidine nucleosides. [Link]
Journal of Medicinal Chemistry. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]
Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]
PubMed. (2015). C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA. [Link]
Google Patents. (2021).
PMC. (2012). Free radical scavenging properties of pyrimidine derivatives. [Link]
MDPI. (2022). Chemical Modification of Curcumin into Its Semi-Synthetic Analogs Bearing Pyrimidinone Moiety as Anticancer Agents. [Link]
Scite. Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. [Link]
YouTube. (2025). Degradation of Pyrimidines | Biochemistry II (Theory) | BIO506T_Topic168. [Link]
PMC. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
New Journal of Chemistry (RSC Publishing). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. [Link]
ResearchGate. Antioxidant Properties of Pyrimidine and Uracil Derivatives. [Link]
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. [Link]
International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]
PMC. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. [Link]
ResearchGate. (2016). Antioxidant Properties of Pyrimidine and Uracil Derivatives. [Link]
ResearchGate. Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. [Link]
ACS Publications. (2021). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. [Link]
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Indiana State University. (1997). Purine and Pyrimidine Metabolism. [Link]
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
PubMed. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Ovid. Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Fi. [Link]
ResearchGate. (2026). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. [Link]
Oxford Academic. Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. [Link]
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
ResearchGate. (2022). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. [Link]
ACS Publications. (2018). Assessing the Risk of Salt Disproportionation Using Crystal Structure and Surface Topography Analysis. [Link]
Pharmaceutical Technology. (2025). Salt Selection in Drug Development. [Link]
European Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]
Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
PMC. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
Orthogonal Reactivity in Pyrimidines: A Comparative Guide to C-Br vs. C-Cl Scaffolds
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist In medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore found in countless kin...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
In medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore found in countless kinase inhibitors, antivirals, and CNS therapeutics. When designing a synthetic route, the choice of halogen—specifically chlorine (C-Cl) versus bromine (C-Br)—dictates the efficiency, chemoselectivity, and overall success of the campaign.
This guide provides an objective, data-driven comparison of C-Br and C-Cl reactivity in pyrimidines. By analyzing the mechanistic causality behind Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, we will establish self-validating protocols for exploiting orthogonal reactivity in complex drug development workflows.
Mechanistic Foundations: The Causality of Halogen Reactivity
The electron-deficient nature of the pyrimidine ring (due to the two electronegative nitrogen atoms) fundamentally alters halogen reactivity compared to standard benzenoid systems. The reactivity of halopyrimidines is governed by two competing mechanistic paradigms: SNAr and transition-metal-catalyzed cross-coupling[1].
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the general reactivity trend for halogens is F > Cl > Br > I [2],[3].
The Causality: The rate-determining step in SNAr is almost always the initial nucleophilic attack to form the anionic Meisenheimer complex, not the elimination of the halide[4]. Chlorine is more electronegative than bromine. Its stronger inductive electron-withdrawing effect (-I) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the adjacent carbon highly electrophilic. Furthermore, this electronegativity heavily stabilizes the negative charge localized on the ring during the transition state[2]. Consequently, C-Cl bonds are generally more reactive than C-Br bonds under SNAr conditions.
Palladium-Catalyzed Cross-Coupling
In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity trend is inverted: I > Br > Cl >> F [2],[5].
The Causality: The rate-determining step in these catalytic cycles is the oxidative addition of the electron-rich Pd(0) catalyst into the carbon-halogen bond. This step requires the physical cleavage of the C-X bond. The Bond Dissociation Energy (BDE) of a pyrimidine C-Br bond is significantly lower (~83 kcal/mol) than that of a C-Cl bond (~92–95 kcal/mol)[6]. Therefore, the activation energy barrier for oxidative addition is much lower for C-Br, making it vastly superior for cross-coupling[2].
Visualizing the Reaction Pathways
To fully grasp how to manipulate these building blocks, we must visualize the divergent mechanistic logic.
SNAr Addition-Elimination Pathway: Electronegativity drives the rate-determining step.
Pd-Catalyzed Cross-Coupling Cycle: Bond Dissociation Energy dictates oxidative addition.
Comparative Quantitative Data
The following tables synthesize the operational differences between C-Cl and C-Br pyrimidines, providing a quick-reference guide for synthetic planning.
Table 1: Reactivity Profile in Nucleophilic Aromatic Substitution (SNAr)
To demonstrate the practical application of these principles, below are two self-validating protocols. These workflows are designed to exploit the inherent electronic biases of the pyrimidine ring.
Protocol A: Chemoselective SNAr of 2,4-Dichloropyrimidine
Objective: Validate that the C4 position is more electrophilic than the C2 position due to asymmetric resonance stabilization of the Meisenheimer complex.
Preparation: In an oven-dried round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Rationale: A non-nucleophilic base is required to neutralize the HCl byproduct without competing for the electrophile.
Nucleophile Addition: Cool the reaction to 0 °C using an ice bath. Slowly add morpholine (1.0 equiv) dropwise over 15 minutes. Rationale: Strict stoichiometric control and low temperature prevent over-reaction (bis-substitution).
Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc).
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Validation: NMR analysis will confirm >95% regioselectivity for the 4-morpholino-2-chloropyrimidine product. The C4 position is targeted first because the resulting negative charge is stabilized by both ring nitrogens, whereas C2 attack is only stabilized by one[5].
Protocol B: Orthogonal Functionalization of 5-Bromo-2-chloropyrimidine
Objective: Validate the chemoselectivity of C-Br over C-Cl in cross-coupling, leaving the C-Cl intact for downstream SNAr.
Step 1: Suzuki-Miyaura Coupling (Targeting C-Br)
Setup: In a Schlenk tube, combine 5-bromo-2-chloropyrimidine (1.0 equiv), phenylboronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Add Pd(PPh3)4 (5 mol%). Rationale: Standard Pd(0) catalysts will readily insert into the weaker C-Br bond at 80 °C but will ignore the stronger C-Cl bond[6].
Execution: Heat to 80 °C under an argon atmosphere for 12 hours.
Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography to isolate 2-chloro-5-phenylpyrimidine.
Step 2: Subsequent SNAr (Targeting C-Cl)
Setup: Dissolve the isolated 2-chloro-5-phenylpyrimidine (1.0 equiv) in NMP (0.2 M).
Reaction: Add a primary amine (e.g., benzylamine, 1.5 equiv) and K2CO3 (2.0 equiv). Heat to 100 °C for 8 hours. Rationale: The C-Cl bond at the 2-position is highly activated for SNAr, completing the di-functionalization of the scaffold.
Strategic Summary for Drug Development
When designing a synthetic route for pyrimidine-based therapeutics:
Use C-Cl pyrimidines when your primary mode of functionalization is SNAr (e.g., attaching amines, alkoxides, or thiols). They are cheaper, highly reactive toward nucleophiles, and form stable Meisenheimer complexes.
Use C-Br pyrimidines when your primary mode of functionalization relies on Palladium-Catalysis (e.g., attaching aryl rings or alkynes). The lower bond dissociation energy ensures rapid oxidative addition, allowing for milder conditions and broader functional group tolerance.
Utilize mixed dihalopyrimidines (e.g., 5-bromo-2-chloropyrimidine) to achieve orthogonal reactivity . Perform the cross-coupling first at the bromo-position, followed by SNAr at the chloro-position.
References
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (PMC). Available at: [Link]
Local electrophilicity and local nucleophilicity profiles for the reaction between piperidine and quinuclidine towards FDNB. ResearchGate. Available at:[Link]
High-Resolution Spectroscopic Comparison of Pyrimidine Derivatives: A Guide for Drug Development
Pyrimidine derivatives form the structural backbone of essential biological molecules (RNA/DNA) and a vast array of active pharmaceutical ingredients (APIs). In drug development, minor structural modifications to the pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Pyrimidine derivatives form the structural backbone of essential biological molecules (RNA/DNA) and a vast array of active pharmaceutical ingredients (APIs). In drug development, minor structural modifications to the pyrimidine ring—such as methylation to form thymine, or halogenation to form the chemotherapeutic agent 5-fluorouracil (5-FU)—profoundly alter the molecule's electronic distribution, steric profile, and pharmacokinetic behavior.
For researchers and analytical scientists, distinguishing these subtle modifications requires a multimodal spectroscopic approach. This guide objectively compares the spectroscopic signatures of primary pyrimidine derivatives (Uracil, Thymine, Cytosine, and 5-Fluorouracil) across UV-Vis, FTIR, and NMR platforms, providing the causality behind their spectral shifts and a self-validating experimental workflow for structural elucidation.
Electronic Transitions: UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is the first-line technique for quantifying pyrimidines and assessing their electronic environment. The absorption spectra of these molecules are dominated by
π→π∗
transitions within the conjugated heterocyclic ring.
Causality of Spectral Shifts
The exact wavelength of maximum absorption (
λmax
) is highly sensitive to substituent effects at the C-5 and C-4 positions. For example, the addition of a highly electronegative fluorine atom at the C-5 position of uracil creates competing electronic effects. While fluorine exerts an electron-withdrawing inductive effect, its lone electron pairs also participate in resonance with the pyrimidine
π
-system. This resonance lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift from ~258 nm in uracil to ~266 nm in 5-FU ().
Table 1: Comparative UV-Vis Absorption Maxima (
λmax
)
Derivative
Substituent
λmax
(nm, in
H2O
)
Primary Transition
Molar Extinction (
ϵ
) Impact
Uracil
-H (C-5)
~258
π→π∗
Baseline reference
Thymine
-CH
3
(C-5)
~264
π→π∗
Hyperchromic shift via hyperconjugation
Cytosine
-NH
2
(C-4)
~267
π→π∗
Broadened band due to amine resonance
5-Fluorouracil
-F (C-5)
~266
π→π∗
Red shift via resonance donation
Vibrational Mapping: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides a high-resolution fingerprint of the functional groups attached to the pyrimidine core. It is particularly valuable for identifying tautomeric states (lactam vs. lactim) and specific halogen bonds.
Causality of Vibrational Modes
The pyrimidine ring features two carbonyl groups (at C-2 and C-4) whose stretching frequencies are modulated by the inductive effects of adjacent atoms. In 5-FU, the electron-withdrawing fluorine atom subtly strengthens the adjacent C=O bond, shifting its vibrational frequency compared to the unhalogenated uracil. Furthermore, the introduction of a halogen creates a distinct, highly specific vibrational mode (the C-F stretch) at ~1244 cm⁻¹, which serves as a definitive marker for halogenated derivatives (; ).
Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive, self-validating data for pyrimidine characterization by mapping the precise magnetic environment of every proton and carbon atom.
Causality of Chemical Shifts and Coupling
The electronegativity of substituents directly dictates NMR chemical shifts. In uracil, the H-5 and H-6 protons couple to each other, appearing as doublets. When the C-5 position is substituted with fluorine (5-FU), the highly electronegative fluorine atom deshields the adjacent C-6 proton, shifting its resonance significantly downfield to ~7.60 ppm. Crucially, the
3JHF
spin-spin scalar coupling between the
19
F nucleus and the
1
H nucleus splits the H-6 signal into a distinct doublet (
J≈5.3
Hz), providing an unambiguous proof of spatial connectivity ().
Table 3: NMR Chemical Shifts (DMSO-
d6
, ppm)
Derivative
1
H (H-6)
1
H (Substituent)
13
C (C-5)
13
C (C-6)
Uracil
7.40 (d,
3JHH
)
5.60 (d, H-5)
~100.2
~142.2
Thymine
7.25 (q,
4JHH
)
1.75 (d, CH
3
)
~108.0
~138.0
5-Fluorouracil
7.60 (d,
3JHF
)
N/A
~140.0 (d,
1JCF
)
~130.0 (d,
2JCF
)
Experimental Methodology: A Self-Validating Workflow
To ensure high scientific integrity, the following step-by-step methodologies are designed as a self-validating system . Data from one spectroscopic technique must logically predict and confirm the outcomes of the others.
Step 1: UV-Vis Sample Preparation & Acquisition
Preparation: Dissolve the pyrimidine derivative in HPLC-grade
H2O
or a pH 7.4 phosphate buffer to a concentration of
1×10−5
M. Causality: This specific low concentration prevents detector saturation and avoids concentration-dependent
π−π
stacking (dimerization), which can artificially broaden the absorption bands.
Acquisition: Scan from 200 nm to 400 nm using a 1 cm path-length quartz cuvette. Baseline correct against the pure solvent.
Step 2: FTIR KBr Pellet Preparation & Acquisition
Preparation: Grind 1–2 mg of the lyophilized pyrimidine sample with 100 mg of anhydrous, IR-grade KBr. Press into a translucent pellet under 10 tons of pressure. Causality: KBr is IR-transparent. Ensuring the KBr is strictly anhydrous prevents the broad O-H water stretch (~3300 cm⁻¹) from masking the critical N-H stretching region of the pyrimidines ().
Acquisition: Scan from 400 to 4000 cm⁻¹ at a resolution of 2 cm⁻¹. Accumulate a minimum of 64 scans to maximize the signal-to-noise ratio.
Step 3: Multimodal NMR Acquisition
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-
d6
. Causality: DMSO-
d6
is utilized instead of
D2O
because aprotic solvents prevent the rapid deuterium exchange of the pyrimidine N-H protons, allowing them to be visualized in the final
1
H spectrum.
Acquisition: Acquire
1
H spectra at
≥400
MHz. For halogenated derivatives like 5-FU, acquire both
13
C (with proton decoupling) and
19
F spectra.
The Self-Validating Logic: The workflow operates as a closed-loop validation system. A
λmax
shift observed in UV-Vis suggests an electronic alteration at the C-5 position. This hypothesis is tested by FTIR, which must reveal the corresponding functional group vibration (e.g., the C-F stretch at 1244 cm⁻¹). Finally, NMR definitively proves the spatial connectivity. If the
19
F-
1
H coupling constant in NMR does not match the expected electronic deshielding predicted by the FTIR C-F stretch intensity, the sample's identity or purity is immediately flagged.
Workflow Visualization
Multimodal spectroscopic workflow for the cross-validated structural profiling of pyrimidines.
References
Marques, T. S., et al. (2020). "Decomposition of halogenated nucleobases by surface plasmon resonance excitation of gold nanoparticles." The European Physical Journal D. URL:[Link]
Melnikova, D. L., et al. (2020). "On Complex Formation between 5-Fluorouracil and β-Cyclodextrin in Solution and in the Solid State: IR Markers and Detection of Short-Lived Complexes by Diffusion NMR." Molecules. URL:[Link]
Singh, J. S. (2014). "FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X = F, Cl, Br, I)." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]
Chaudhary, J. (2025). "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research. URL:[Link]
Validation
Biological activity of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine analogs
An In-Depth Guide to the Biological Activity of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine Analogs Introduction: The Pyrimidine Scaffold in Modern Drug Discovery Pyrimidine, a fundamental six-membered heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Biological Activity of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine Analogs
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine, a fundamental six-membered heterocyclic compound, is a cornerstone of medicinal chemistry. Its core structure is integral to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in nucleic acids.[1] This inherent biocompatibility and versatile chemical nature have made the pyrimidine nucleus a privileged scaffold in the design of novel therapeutic agents.[1][2] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[1][3][4][5]
This guide focuses on a specific, highly functionalized pyrimidine core: 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine . This molecule serves as a versatile chemical building block, with its distinct reactive sites—the chloro group at C4, the bromo group at C5, and the phenyl ring at C2—offering a rich platform for synthetic modification.[6] By systematically altering these positions, researchers can generate extensive libraries of analogs to probe structure-activity relationships (SAR) and develop compounds with tailored biological functions. We will explore the synthesis of these analogs, compare their biological performance with supporting experimental data, and detail the methodologies used to validate their activity.
Synthetic Pathways: From Core Scaffold to Diverse Analogs
The chemical versatility of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine allows for regioselective modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution at C4: The chlorine atom at the C4 position is highly susceptible to displacement by various nucleophiles. This reaction is a common strategy for introducing diverse amines, alcohols, or thiols, leading to a wide array of analogs with modified polarity, hydrogen-bonding capacity, and steric profiles.
Suzuki-Miyaura Cross-Coupling at C5: The bromo substituent at the C5 position is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of a wide range of aryl or heteroaryl groups, allowing for the exploration of extended π-systems and specific interactions with biological targets.[6]
Caption: Inhibition of the BTK signaling pathway by a pyrimidine analog.
Antimicrobial Activity: Combating Pathogens
Pyrimidine derivatives have also been successfully developed as potent antimicrobial agents. A key strategy involves designing molecules that inhibit essential microbial enzymes not present in humans.
One such target is lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway. [4]By inhibiting CYP51, compounds can disrupt the integrity of the fungal cell membrane. Researchers have optimized 2-phenylpyrimidine derivatives by exploring various substituents on the phenyl ring. The introduction of halogen atoms was found to significantly influence antifungal activity, with a bromine substituent often providing the highest potency against a range of clinically relevant fungal strains.
[4]
Beyond antifungal applications, various pyrimidine analogs have demonstrated broad-spectrum antibacterial activity. [2][5][7]Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrimidine Analogs
The robust evaluation of biological activity relies on standardized, reproducible assays. The following are detailed protocols for the primary assays used to generate the data in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the cytotoxic effects of 5-bromopyrimidine analogs on cancer cell lines and calculate IC50 values.
[8]
Materials:
96-well microplates
Human cancer cell lines (e.g., MCF-7, HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds and a reference drug (e.g., Dasatinib) dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
Procedure:
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at an optimal density (e.g., 5,000–10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
[8]2. Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
[8]3. Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Validation of Kinase Inhibition: A Comparative Guide to Pyrimidine Derivatives vs. Quinazoline Scaffolds
Introduction Protein kinases are central nodes in oncogenic signaling, making them prime targets for therapeutic intervention. Historically, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) revolutionized the target...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Protein kinases are central nodes in oncogenic signaling, making them prime targets for therapeutic intervention. Historically, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) revolutionized the targeted treatment of Epidermal Growth Factor Receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). However, the inevitable emergence of gatekeeper mutations severely limits their clinical longevity (1)[1].
To overcome these limitations, pyrimidine and fused-pyrimidine derivatives (such as pyrrolo[2,3-d]pyrimidines) have emerged as privileged pharmacophores. Because the pyrimidine ring acts as a bioisostere of the adenine moiety of ATP, it elegantly mimics the native hydrogen-bonding network within the kinase hinge region (2)[2]. This guide provides an objective, data-driven comparison of pyrimidine-based kinase inhibitors against legacy quinazoline alternatives, detailing the mechanistic causality and the self-validating experimental workflows required to prove their efficacy.
Structural Causality: Why Pyrimidines Outperform Quinazolines in Resistant Phenotypes
The causality behind the superior performance of pyrimidine derivatives in resistant tumors lies in conformational flexibility and hinge-binding mechanics:
Quinazoline Scaffolds (1st Generation): These molecules bind rigidly in the ATP pocket. While highly effective against wild-type (WT) EGFR and sensitizing mutations (e.g., Exon 19 deletion), the bulky methionine substitution at the T790 gatekeeper residue causes a severe steric clash with the quinazoline core, completely abolishing binding affinity (1)[1].
Pyrimidine Derivatives (3rd & 4th Generation): Scaffolds such as pyrrolo[2,3-d]pyrimidine offer a highly adaptable geometry. Third-generation inhibitors (e.g., Osimertinib) utilize a pyrimidine core to perfectly position an acrylamide warhead for covalent bonding with Cys797. Furthermore, novel fourth-generation pyrrolo[2,3-d]pyrimidine derivatives (e.g., Compound 31r) have been structurally optimized to bypass both T790M steric hindrance and C797S covalent resistance, achieving sub-nanomolar potency against triple-mutant EGFR while sparing WT EGFR to minimize patient toxicity (3)[3].
Diagram 1: Mechanistic comparison of EGFR inhibition by Quinazoline vs. Pyrimidine scaffolds.
Comparative Performance Data
To objectively evaluate these classes, we compare their half-maximal inhibitory concentration (IC50) across different EGFR variants. The data highlights the shifting paradigm from reversible quinazolines to mutant-selective pyrimidines.
Table 1: Biochemical IC50 Comparison of Kinase Inhibitors
Inhibitor Class
Representative Compound
Target Kinase Profile
WT EGFR IC50 (nM)
L858R/T790M IC50 (nM)
L858R/T790M/C797S IC50 (nM)
Quinazoline (1st Gen)
Gefitinib
Reversible, ATP-competitive
~ 1.5
> 1000
> 1000
Pyrimidine (3rd Gen)
Osimertinib
Irreversible, Covalent (Cys797)
~ 12.0
~ 1.2
> 500
Pyrrolo-Pyrimidine (4th Gen)
Compound 31r
Reversible, ATP-competitive
> 1000 (Sparing)
< 1.0
< 1.0
Data synthesized from recent medicinal chemistry evaluations of EGFR inhibitors (3)[3].
Experimental Validation Protocols
To establish absolute trustworthiness, any claim of kinase inhibition must be backed by orthogonal validation: a biochemical assay to prove direct target engagement, and a cellular assay to prove physiological relevance. The following protocols are designed as self-validating systems .
Protocol A: Biochemical Validation via Universal ADP-Glo™ Kinase Assay
Causality & Rationale: Unlike radiometric ³³P-ATP assays, the ADP-Glo assay measures the accumulation of ADP, making it a universal, non-radioactive method for any kinase variant (4)[4].
Self-Validation Check: Always calculate the Z'-factor using DMSO (vehicle) as the negative control and a pan-kinase inhibitor (e.g., Staurosporine) as the positive control. A Z'-factor > 0.5 ensures the assay is robust and not generating false positives.
Step-by-Step Methodology:
Compound Preparation: In a 384-well plate, dilute the pyrimidine derivative (test) and quinazoline (reference) in 100% DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM, 1:3 serial dilutions).
Equilibration (Critical Step): Add 2 µL of the diluted compound to 4 µL of purified recombinant kinase (e.g., EGFR L858R/T790M) in kinase buffer. Incubate for 15 minutes at room temperature before adding ATP. This allows the inhibitor to bind the hinge region without competing against high concentrations of ATP.
Reaction Initiation: Add 4 µL of a master mix containing the specific peptide substrate and ultra-pure ATP (calibrated to the empirical Km for the specific kinase variant). Incubate for 60 minutes.
ADP Detection: Add 10 µL of ADP-Glo™ Reagent. This halts the kinase reaction and completely depletes any unconsumed ATP. Incubate for 40 minutes.
Luminescence Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.
Quantification: Read luminescence on a microplate reader. Plot % inhibition vs. log[inhibitor] to calculate the IC50.
Diagram 2: Step-by-step workflow of the self-validating ADP-Glo Kinase Assay.
Protocol B: Cellular Target Engagement via Western Blotting
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues, efflux pumps, or intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions). Assessing the auto-phosphorylation status of the kinase (e.g., p-EGFR at Tyr1068) confirms that the pyrimidine derivative successfully penetrates the cell and engages the target in a physiological environment (5)[5].
Self-Validation Check: The lysis buffer must contain phosphatase inhibitors (e.g., Sodium Orthovanadate) to prevent artificial degradation of the p-EGFR signal post-lysis. Total EGFR and a housekeeping protein (GAPDH) must be probed to prove the inhibitor affects kinase activity, not overall protein expression.
Step-by-Step Methodology:
Cell Culture: Seed mutant-EGFR driven cells (e.g., H1975 for T790M, or Ba/F3 engineered with C797S) in 6-well plates. Starve cells in serum-free media for 12 hours to reduce basal signaling.
Inhibitor Incubation: Treat cells with varying concentrations of the pyrimidine inhibitor for 2 hours.
Stimulation: Stimulate with 50 ng/mL EGF ligand for 10 minutes to induce robust receptor auto-phosphorylation.
Protein Extraction: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total EGFR and phospho-EGFR (Tyr1068).
Densitometry: Quantify the p-EGFR/total-EGFR ratio to determine the cellular IC50.
Conclusion
The evolution from quinazoline to pyrimidine and fused-pyrimidine scaffolds represents a masterclass in structure-based drug design. By leveraging the bioisosteric properties of the pyrimidine ring, researchers can engineer highly selective, potent inhibitors capable of overcoming complex tertiary resistance mutations like C797S. Rigorous validation using orthogonal biochemical and cellular assays ensures that these novel derivatives translate reliably from the bench to preclinical models.
References
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review
PubMed
URL:[Link]
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations
PubMed
URL:[Link]
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations
Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis
RSC Publishing
URL:[Link]
Navigating Pyrimidine Building Blocks: A Performance and Cost-Based Comparison of Alternatives to 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Role of Functionalized Pyrimidines Over the past six decades, the pyrimidine ring has cemented its status as a p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Role of Functionalized Pyrimidines
Over the past six decades, the pyrimidine ring has cemented its status as a privileged scaffold in medicinal chemistry, forming the core of numerous anti-infectives, kinase inhibitors, and targeted oncology therapeutics[1]. Its unique electronic properties allow for precise, orthogonal functionalization.
5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-92-0) is a highly specialized intermediate[2]. It offers a C4-chloride primed for Nucleophilic Aromatic Substitution (SNAr) and a C5-bromide tailored for palladium-catalyzed cross-coupling[3]. However, utilizing such a heavily pre-functionalized scaffold can restrict late-stage structural diversification and inflate synthesis costs. This guide objectively compares this target compound against three highly modular alternatives, providing the mechanistic rationale and experimental protocols necessary to optimize your synthetic campaigns.
Mechanistic Rationale: The Principle of Orthogonal Reactivity
The utility of halogenated pyrimidines lies in their predictable, site-selective reactivity. The general reactive principle for SNAr on the pyrimidine ring follows the order C4(6) > C2 ≫ C5 [4].
C4 and C6 Positions: Highly electrophilic due to direct conjugation with the electron-withdrawing ring nitrogens. Halogens here are rapidly displaced by amines or alkoxides.
C5 Position: Relatively electron-rich and sterically hindered, making it highly resistant to SNAr. However, this exact property makes the C5-halogen bond (especially C5-Br or C5-I) highly susceptible to oxidative addition by Pd(0) species, enabling orthogonal Suzuki-Miyaura or Stille cross-coupling[5].
By understanding this causality, chemists can select alternative building blocks that allow them to tune the sequence of their reactions, delay the installation of lipophilic groups (like the C2-phenyl), or significantly reduce raw material costs.
Comparative Analysis of Alternative Scaffolds
The following table summarizes the quantitative and qualitative data of the target compound versus three strategic alternatives.
Alternative 1: The Cost-Effective Precursor (CAS 4319-71-5) [6]
Replacing the C6-methoxy with a second chlorine provides a symmetrical C4/C6 di-chloride.
Performance: The symmetry ensures that the first SNAr reaction (e.g., with sodium methoxide) is extremely fast. The introduction of the electron-donating methoxy group subsequently deactivates the remaining C4-chloride, preventing unwanted di-substitution and yielding a product identical to the target compound at a fraction of the cost.
Alternative 2: The Late-Stage Diversifier (CAS 57054-92-9) [3]
This scaffold lacks the fixed C2-phenyl group, offering a C2-chloride instead.
Performance: Fixing a large, lipophilic phenyl group early in a synthesis can lead to poor ADME properties and "dead-end" analogs. This alternative allows chemists to build the core structure and perform a late-stage Suzuki coupling at C2 to screen various aryl or heteroaryl groups, vastly expanding the chemical space.
Alternative 3: The Ultimate Modular Core (CAS 36082-50-5) [3]
Stripped of both the methoxy and phenyl groups, this compound offers three distinct halogen handles.
Performance: It requires precise temperature control to achieve regioselectivity (C4-Cl reacts at 0°C, C2-Cl at room temperature, C5-Br at 80°C via Pd-catalysis), but it provides unmatched flexibility for DNA-encoded library (DEL) synthesis and high-throughput screening[4].
Visualizing Orthogonal Reactivity and Biological Context
Workflow demonstrating orthogonal functionalization of pyrimidine scaffolds via SNAr and Suzuki.
Mechanism of action for pyrimidine-based kinase inhibitors blocking signal transduction.
Experimental Protocols: A Self-Validating Workflow
To demonstrate the viability of Alternative 1 (5-Bromo-4,6-dichloro-2-phenylpyrimidine) , the following step-by-step methodology details its conversion into the functional equivalent of the target compound, followed by a cross-coupling step.
Step 1: Regioselective Mono-Methoxylation (SNAr)
Objective: Convert Alternative 1 into 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine.
Preparation: Dissolve 5-Bromo-4,6-dichloro-2-phenylpyrimidine (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
Nucleophile Addition: Dropwise, add a solution of Sodium Methoxide (NaOMe) in Methanol (1.05 eq, 10.5 mmol) over 15 minutes.
Causality: Strict stoichiometric control (1.05 eq) and low temperature (0 °C) are critical. The first chloride is highly reactive. Once the methoxy group is installed, it donates electron density into the pyrimidine ring via resonance, raising the activation energy required to displace the second chloride.
Reaction Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2) and LCMS.
Validation Check: The LCMS should show the disappearance of the starting material and a dominant mass peak corresponding to the mono-methoxy product. If a di-methoxy byproduct is observed, the localized concentration of NaOMe was too high (add slower) or the temperature exceeded 5 °C.
Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Yield: >90%.
Step 2: Chemoselective Suzuki-Miyaura Cross-Coupling at C5
Objective: Functionalize the C5 position while leaving the C4-chloride intact for future SNAr.
Preparation: In a Schlenk flask, combine the product from Step 1 (1.0 eq, 5 mmol), an arylboronic acid (1.2 eq, 6 mmol), and K2CO3 (2.0 eq, 10 mmol).
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 25 mL). Add Pd(dppf)Cl2 (5 mol%).
Causality: The bulky dppf ligand facilitates rapid reductive elimination, while the mild base (K2CO3) activates the boronic acid without triggering unwanted hydrolysis of the C4-chloride[3][5].
Heating: Heat the mixture to 80 °C for 4-6 hours.
Causality: At 80 °C, the oxidative addition of Pd(0) into the weaker C5-Br bond is orders of magnitude faster than insertion into the C4-Cl bond.
Workup & Validation: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography.
Validation Check: High-resolution mass spectrometry (HRMS) of the isolated product must display the characteristic 3:1 isotopic pattern of a single chlorine atom, confirming that the C4-Cl bond remained untouched during the palladium cycle.
References
The following authoritative sources were utilized to construct the mechanistic rationales, pricing data, and protocol standards in this guide:
[3] Benchchem - Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine.
3
Cost-effective alternatives to 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
An objective, data-driven comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating pyrimidine scaffolds for early-stage structure-activity relationship (SAR) exploratio...
Author: BenchChem Technical Support Team. Date: March 2026
An objective, data-driven comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating pyrimidine scaffolds for early-stage structure-activity relationship (SAR) exploration.
The Bottleneck of Complex Pyrimidine Scaffolds
In modern drug discovery, particularly in the development of kinase inhibitors (e.g., targeting EGFR, BTK, or JAK), the pyrimidine ring is a ubiquitous core motif. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-92-0) is a highly functionalized intermediate often used to build these complex heterocycles.
However, relying on such heavily pre-decorated scaffolds presents significant bottlenecks:
High Procurement Costs: Custom synthesis of this specific substitution pattern is expensive and limits library size during hit-to-lead optimization.
Rigid Substitution: The pre-installed methoxy (C6) and phenyl (C2) groups restrict late-stage functionalization, forcing chemists into linear, inflexible synthetic routes.
To maximize synthetic efficiency, modern medicinal chemistry favors starting with simpler, highly versatile polyhalogenated pyrimidines. These alternatives offer orthogonal reactivity , allowing chemists to sequentially install diverse functional groups through site-selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [1].
Mechanistic Baseline: The Causality of Orthogonal Reactivity
The utility of any polyhalogenated pyrimidine lies in the predictable reactivity differences between its carbon-halogen bonds. In a pyrimidine ring, the C2, C4, and C6 positions are highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms.
Quantum mechanical (QM) calculations of the Lowest Unoccupied Molecular Orbital (LUMO) dictate the sequence of reactivity. For polyhalogenated pyrimidines, the largest LUMO lobe is typically localized at the C4 position. Consequently, Pd(0) oxidative addition or nucleophilic attack occurs selectively at C4 at lower temperatures (e.g., 70°C). Once C4 is functionalized, the orbital landscape shifts, and the LUMO+1 orbital dictates subsequent reactivity at C5 or C2, requiring higher thermal energy (e.g., 100°C) [1].
LUMO-directed sequential palladium-catalyzed cross-coupling of polyhalogenated pyrimidines.
Cost-Effective & Versatile Alternatives
Alternative 1: 5-Bromo-2,4-dichloropyrimidine (CAS 36082-50-5)
This is the "workhorse" of pyrimidine chemistry. It provides three distinct handles (C4-Cl, C2-Cl, C5-Br) and is commercially available at a fraction of the cost of pre-functionalized analogs [3]. Because the C4-Cl bond is vinylogously activated by both N1 and N3, it is inherently more reactive toward SNAr and Suzuki/Buchwald couplings than the C2-Cl or C5-Br bonds.
Alternative 2: 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1)
When the C5 position does not require a bulky cross-coupling partner, fluorine acts as an excellent bioisostere. The highly electronegative fluorine atom further activates the C4 and C2 positions toward SNAr while preventing any competing oxidative addition at C5, streamlining the purification of intermediates [2].
Alternative 3: 5-Bromo-2-chloro-4-methoxypyrimidine
For projects requiring the C4-methoxy group present in the original target compound, this alternative provides the exact electronic environment of the upper pyrimidine hemisphere while leaving the C2 position open for custom functionalization (e.g., installing diverse anilines rather than a fixed phenyl ring).
Quantitative Performance Comparison
The following table synthesizes the experimental flexibility, cost, and typical coupling yields of the target compound versus its alternatives.
To demonstrate the superior utility of 5-Bromo-2,4-dichloropyrimidine , the following self-validating protocol outlines a highly predictable sequential functionalization workflow.
Step 1: C4-Selective Amination (SNAr)
Causality: The high electrophilicity at C4 allows this reaction to proceed without transition-metal catalysis.
Procedure:
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M) under argon.
Cool the solution to 0°C.
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by the desired primary amine (1.0 eq) dropwise.
Allow the reaction to warm to room temperature over 4 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar amine will disappear, replaced by a distinct intermediate spot. LC-MS must confirm the mass of the mono-addition product; the preservation of the characteristic isotopic splitting pattern (M, M+2, M+4) validates that the C2-Cl and C5-Br bonds remain intact.
Step 2: C5-Selective Suzuki-Miyaura Coupling
Causality: With C4 aminated, the LUMO+1 orbital now dictates reactivity. The C5-Br bond is weaker than the C2-Cl bond (lower IR stretching frequency), allowing selective Pd(0) insertion at 80°C [1].
Procedure:
To the isolated C4-aminated intermediate (1.0 eq), add aryl boronic acid (1.1 eq) and Na₂CO₃ (2.0 eq) in a degassed 4:1 Dioxane/H₂O mixture.
Add Pd(PPh₃)₄ (0.05 eq) and heat to 80°C for 12 hours.
Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate.
Self-Validation: ¹H NMR of the crude mixture will show the appearance of new aromatic protons. The disappearance of the starting material mass in LC-MS, replaced by the cross-coupled mass with a simplified isotopic pattern (loss of bromine), confirms C5 functionalization.
Self-validating experimental workflow for the step-wise functionalization of pyrimidine scaffolds.
References
Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. WuXi Biology. Available at:[Link]
Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
5-Bromo-2,4-dichloropyrimidine, 98%, Thermo Scientific Chemicals. Fisher Scientific. Available at:[Link]
Validation
Structure-activity relationship of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine derivatives
Advanced Structure-Activity Relationship (SAR) Guide: 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine Derivatives in Kinase Inhibition Executive Summary The development of targeted therapeutics relies heavily on versatile,...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Structure-Activity Relationship (SAR) Guide: 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine Derivatives in Kinase Inhibition
Executive Summary
The development of targeted therapeutics relies heavily on versatile, highly functionalized heterocyclic scaffolds. 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine (CAS 4319-92-0) has emerged as a critical intermediate in the design of next-generation tyrosine kinase inhibitors (TKIs)[1]. By offering orthogonal reactive sites (C4-chloride and C5-bromide) alongside distinct steric and electronic modulators (C6-methoxy and C2-phenyl), this scaffold allows medicinal chemists to systematically map the ATP-binding pockets of kinases such as EGFR and JAK3.
This guide objectively evaluates the SAR of derivatives synthesized from this core, compares their performance against clinical-stage alternatives (e.g., Erlotinib, Pazopanib), and provides self-validating experimental methodologies for their synthesis and biological evaluation.
Mechanistic SAR Analysis & Pharmacophore Mapping
The efficacy of pyrimidine-based TKIs hinges on their ability to competitively bind the ATP-binding cleft of the kinase domain[2]. The 5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine scaffold provides a highly programmable pharmacophore:
Pyrimidine Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the kinase backbone (e.g., Met793 in EGFR)[3].
C2-Phenyl Group: Projects into the hydrophobic pocket adjacent to the hinge region, enhancing binding enthalpy and residence time.
C6-Methoxy Group: Provides steric bulk that restricts the rotation of the pyrimidine ring, locking the molecule into its bioactive conformation while acting as a weak hydrogen bond acceptor.
C4-Chloro & C5-Bromo (The Reactive Handles): The electron-withdrawing nature of the pyrimidine nitrogens highly activates the C4 position for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5 position remains inert to SNAr but is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for sequential, regioselective functionalization.
Pharmacophore mapping of the 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine scaffold.
Comparative Performance Data
To evaluate the translational value of this scaffold, we compare a series of rationally designed derivatives against standard-of-care TKIs. Substitution at the C4 position with indole or aniline derivatives drives EGFR selectivity[4], while subsequent aryl extension at the C5 position modulates off-target activity (e.g., JAK3).
Table 1: Kinase Inhibitory Activity (IC₅₀ in nM) of Pyrimidine Derivatives vs. Clinical Alternatives
Compound
C4 Substitution (SNAr)
C5 Substitution (Suzuki)
EGFR (WT)
EGFR (L858R)
JAK3
Base Scaffold
-Cl
-Br
>10,000
>10,000
>10,000
Derivative A
-NH-Indole
-Br
45.2
18.5
125.0
Derivative B
-NH-Indole
-Phenyl
12.4
4.2
85.3
Derivative C
-NH-Phenyl
-Thiophene
85.6
22.1
15.4
Erlotinib (Control)
N/A
N/A
2.5
1.5
>1,000
Pazopanib (Control)
N/A
N/A
>1,000
>1,000
15.0
Data Interpretation: Derivative B demonstrates that replacing the C5-bromide with a phenyl ring significantly increases potency against the EGFR L858R mutant (4.2 nM), approaching the efficacy of Erlotinib. This is caused by the C5-phenyl group accessing a deep hydrophobic sub-pocket exposed in the mutant conformation[4].
Self-Validating Experimental Methodologies
Scientific integrity demands that protocols not only describe steps but also embed internal validation mechanisms to prevent artifactual data.
Protocol A: Regioselective Synthesis Workflow
The causality behind this two-step synthesis relies on exploiting the differential electrophilicity of the pyrimidine carbons.
Step 1: SNAr at C4.
Procedure: Dissolve CAS 4319-92-0 (1.0 eq) and the target amine (1.1 eq) in n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 80°C for 4 hours.
Causality:n-Butanol provides the necessary polarity to stabilize the Meisenheimer complex intermediate, while the bulky DIPEA acts as a non-nucleophilic base to scavenge HCl without competing for the electrophilic C4 carbon.
Self-Validation: Monitor via LC-MS. The reaction is only validated to proceed to Step 2 when the starting material peak strictly disappears, ensuring no unreacted di-halogenated scaffold poisons the subsequent catalytic cycle.
Step 2: Suzuki-Miyaura Coupling at C5.
Procedure: To the purified Step 1 product, add the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed 4:1 1,4-Dioxane/H₂O mixture. Heat at 90°C for 12 hours.
Causality: The bidentate dppf ligand prevents the palladium catalyst from precipitating as palladium black, while the biphasic solvent system ensures simultaneous solubility of the organic substrate and the inorganic base.
Self-Validation: Run a parallel "no-catalyst" control tube. If the control shows product formation, the boronic acid is undergoing artifactual transition-metal-free coupling, invalidating the batch.
Protocol B: TR-FRET Kinase Screening Assay
Standard fluorescence assays are highly susceptible to false positives caused by the auto-fluorescence of highly conjugated pyrimidine derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this by introducing a microsecond delay before reading the emission.
Procedure: Incubate the purified kinase (EGFR or JAK3) with the synthesized pyrimidine derivative, ATP, and a biotinylated peptide substrate for 60 minutes. Add Eu-labeled anti-phospho antibody and Streptavidin-APC.
Self-Validation (Z'-Factor): Every assay plate must include 16 wells of DMSO (negative control) and 16 wells of 10 µM Staurosporine (positive control). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.
Decision Gate: If Z' < 0.6, the assay window is too narrow, and the plate data must be discarded to prevent the reporting of false IC₅₀ values.
Downstream Signaling Impact
Successful inhibition of EGFR by these pyrimidine derivatives halts the downstream phosphorylation cascades responsible for tumor survival and proliferation.
Mechanism of action for pyrimidine-based EGFR tyrosine kinase inhibitors.
References
Title: 5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine — Chemical Substance Information
Source: ChemicalBook
URL
Title: Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases
Source: PLOS One
URL
Title: An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC)
Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship
Source: Frontiers
URL
Confirming the structure of synthesized 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Title: Structural Elucidation of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Comparative Guide to Analytical Methodologies Target Audience: Researchers, scientists, and drug development professionals. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine: A Comparative Guide to Analytical Methodologies
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming the regiochemistry of highly functionalized heterocycles. The compound 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine presents a classic structural elucidation challenge: it is a fully substituted pyrimidine derivative. Because it lacks protons on the heterocyclic core, traditional ¹H NMR and 2D spatial correlation techniques (like NOESY) are rendered ineffective for assigning the exact positions of the halogens.
This guide objectively compares the three primary analytical modalities—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Single-Crystal X-ray Diffraction (SCXRD)—used to validate this structure. By dissecting the causality behind each experimental choice, we provide a self-validating workflow for definitive structural confirmation.
Comparative Analysis of Analytical Modalities
To establish a robust proof of structure, no single technique is sufficient. HRMS confirms the elemental composition, NMR maps the carbon framework, and SCXRD definitively assigns the regiochemistry.
Table 1: Performance Comparison of Analytical Techniques for Halogenated Pyrimidines
Analytical Modality
Primary Data Output
Regiochemical Certainty
Sample Requirement
Throughput
Key Limitation
HRMS (ESI-TOF)
Exact mass & Isotopic pattern
None (Cannot distinguish isomers)
< 1 mg (Solution)
High (Minutes)
Cannot differentiate C4-Cl/C5-Br from C4-Br/C5-Cl.
NMR (¹³C, HMBC)
Quaternary carbon connectivity
Low to Moderate
5–15 mg (Solution)
Medium (Hours)
Ambiguity in assigning isolated C4 and C5 carbons.
SCXRD
3D Atomic coordinates
Absolute (Gold Standard)
Single high-quality crystal
Low (Days)
Susceptible to specific radiation damage (C-X cleavage).
High-Resolution Mass Spectrometry (HRMS): Validating Elemental Composition
The Causality:
Before investing time in complex NMR or crystallography, the elemental composition must be verified. For 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, HRMS is exceptionally powerful not just for its exact mass capabilities, but because of the unique isotopic convolution of bromine and chlorine[1]. Bromine exists naturally as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, while Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The presence of exactly one of each halogen creates a highly specific, self-validating M, M+2, M+4 triplet signature.
Table 2: Theoretical Isotopic Abundance for C₁₁H₈BrClN₂O
Ion Species
Exact Mass (m/z)
Relative Abundance
Isotopic Contributors
[M+H]⁺
298.9586
~77%
⁷⁹Br, ³⁵Cl
[M+H+2]⁺
300.9566
100% (Base Peak)
(⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl)
[M+H+4]⁺
302.9546
~24%
⁸¹Br, ³⁷Cl
Step-by-Step HRMS Protocol:
Sample Preparation: Dissolve 0.1 mg of the synthesized pyrimidine in 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% formic acid to promote protonation.
Ionization: Inject 2 µL into an ESI source operating in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and desolvation temperature to 250 °C.
Data Acquisition: Acquire full-scan MS data (m/z 100–1000) using a Time-of-Flight (TOF) or Orbitrap analyzer at a resolution of ≥ 60,000.
Validation: Extract the ion chromatogram for m/z 298.9586. Overlay the experimental spectrum with the theoretical isotopic distribution. A match in the 77:100:24 triplet ratio mathematically validates the C₁₁H₈BrClN₂O formula.
Nuclear Magnetic Resonance (NMR): Mapping the Carbon Framework
The Causality:
With the formula confirmed, we must map the molecular connectivity. Because the pyrimidine ring is fully substituted, ¹H NMR will only reveal the methoxy singlet (δ ~4.1 ppm) and the phenyl multiplet (δ ~7.4–8.4 ppm). To bridge the gap between these proton-bearing substituents and the pyrimidine core, we must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC)[2]. HMBC detects long-range (³J and ⁴J) carbon-proton couplings. However, because C4 (attached to Cl) and C5 (attached to Br) are too far from the methoxy and phenyl protons, they remain "isolated" in the HMBC map, forcing us to rely on SCXRD for final regiochemical proof.
Figure 1: HMBC correlation map highlighting the limitation in assigning C4 and C5 regiochemistry.
Step-by-Step NMR Protocol:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard) in a 5 mm NMR tube.
1D Acquisition: Acquire a ¹H spectrum (16 scans) and a ¹³C{¹H} spectrum (1024 scans) at 298 K on a ≥ 400 MHz spectrometer.
2D HMBC Acquisition: Set up an HMBC experiment optimized for a long-range coupling constant of ⁸J_CH = 8 Hz. Acquire with 256 increments in the t1 (carbon) dimension and 4096 data points in the t2 (proton) dimension.
Data Interpretation: Identify C6 via its ³J correlation to the methoxy protons. Identify C2 via its ³J correlation to the ortho-protons of the phenyl ring. Note the two remaining unassigned quaternary carbons in the ¹³C spectrum corresponding to C4 and C5.
Single-Crystal X-ray Diffraction (SCXRD): The Regiochemical Gold Standard
The Causality:
To unambiguously differentiate the 4-chloro and 5-bromo positions, SCXRD is mandatory [4]. X-ray scattering is proportional to the electron density of an atom. Bromine (35 electrons) will present a significantly larger, unmistakable electron density peak compared to Chlorine (17 electrons). However, halogenated pyrimidines are highly susceptible to Specific Radiation Damage (SRD) during X-ray exposure, which can cause homolytic cleavage of the C-Br and C-Cl bonds [3]. Therefore, strict cryogenic temperature control is required to mitigate radical propagation during data collection.
Figure 2: Sequential analytical workflow for structural elucidation of halogenated pyrimidines.
Step-by-Step SCXRD Protocol:
Crystallization: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexane in a narrow vial. Allow slow vapor diffusion at 4 °C over 3–5 days until suitable single crystals form.
Mounting & Cryocooling: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen cryoloop using paratone oil and immediately transfer it to the diffractometer cold stream set to 100 K to minimize Specific Radiation Damage (SRD).
Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Ensure a high redundancy of data to accurately model the heavy atoms.
Structure Refinement: Solve the structure using direct methods (e.g., SHELXT). Assign the heaviest electron density peak on the pyrimidine ring to Bromine (C5) and the secondary heavy peak to Chlorine (C4). Refine anisotropically until the R-factor drops below 5%.
References
Isotopes in Mass Spectrometry. Chemistry Steps.
2D Ultrafast HMBC: A Valuable Tool for Monitoring Organic Reactions. ACS Publications.
Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. PMC (nih.gov).
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals.
Validation
Comprehensive Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors: Chemoproteomics vs. Recombinant Assays
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold In the landscape of targeted oncology, the pyrimidine scaffold—encompassing pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and 2,4-diaminopyrimidines...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
In the landscape of targeted oncology, the pyrimidine scaffold—encompassing pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and 2,4-diaminopyrimidines—serves as a privileged structure for ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, pyrimidine derivatives form critical hydrogen bonds within the highly conserved hinge region of the kinase domain[1].
However, this structural mimicry inherently drives polypharmacology. Because the ATP-binding pocket is highly conserved across the ~518 members of the human kinome, cross-reactivity with off-target kinases is almost inevitable[2]. This cross-reactivity can lead to unexpected clinical toxicities or, in some cases, synergistic efficacy[3]. To navigate this, drug development professionals must employ robust profiling platforms. This guide objectively compares industry-standard recombinant kinase assays against advanced chemoproteomic platforms (Kinobeads), using FDA-approved pyrimidine-based CDK4/6 inhibitors as a primary case study.
The Polypharmacology of Pyrimidine Scaffolds: A Case Study
To understand the necessity of rigorous profiling, we must examine the clinical behavior of three pyrimidine-based CDK4/6 inhibitors: Palbociclib , Ribociclib , and Abemaciclib .
While all three share a core structural rationale targeting the CDK4/6-Cyclin D complex, their kinome-wide cross-reactivity profiles dictate vastly different cellular phenotypes. Palbociclib and Ribociclib are highly selective, inducing a clean, cytostatic G1 cell cycle arrest[3]. In contrast, Abemaciclib exhibits a much broader cross-reactivity profile, potently inhibiting off-targets such as CDK1, CDK2, and GSK3. This polypharmacology translates to distinct clinical behaviors, including cytotoxicity and G2 arrest, even in retinoblastoma protein (pRb)-deficient cells[4].
Fig 1: Signaling logic of pyrimidine inhibitors showing on-target vs. off-target effects.
Comparative Analysis of Profiling Platforms
To map these off-target effects, researchers typically choose between two primary methodologies: Recombinant Kinase Panels and Chemoproteomic Profiling .
Recombinant Assays (e.g., KINOMEscan)
Platforms like KINOMEscan utilize isolated, recombinant kinase domains. While offering ultra-high-throughput screening, they suffer from a critical biological blind spot: they lack endogenous binding partners. For instance, several CDKs are inactive unless complexed with their respective cyclins, which are frequently absent in recombinant libraries[4].
Chemoproteomics (e.g., Kinobeads)
Conversely, Kinobeads utilize broad-spectrum immobilized kinase inhibitors to enrich native kinases directly from cell lysates[5]. The causality behind this choice is physiological relevance: by using native lysates, this approach preserves critical multi-protein complexes (e.g., CDK-cyclin complexes), post-translational modifications, and physiological ATP competition, offering a highly accurate snapshot of in vivo target engagement[2].
Table 1: Quantitative Comparison of Profiling Platforms
Feature
Recombinant Assays (e.g., KINOMEscan)
Chemoproteomics (e.g., Kinobeads)
Kinase State
Isolated, recombinant domains
Native, full-length proteins
Protein Complexes
Generally absent (monomeric)
Preserved (e.g., Cyclin-CDK)
ATP Competition
Often non-physiological
Physiological (endogenous ATP)
Throughput
Ultra-high
Medium to High
Readout
Binding affinity (
Kd
)
Apparent affinity (
Kdapp
) in lysate
Table 2: Cross-Reactivity Profiles of Pyrimidine-Based CDK4/6 Inhibitors
Data synthesized from multi-omics and kinome profiling studies[4],[3].
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating Kinobeads workflow for profiling novel pyrimidine-based inhibitors[5]. This system is self-validating because it utilizes a competition-based displacement metric against a known, broad-spectrum control matrix.
Fig 2: Step-by-step workflow of Kinobeads chemoproteomic profiling for kinase inhibitors.
Step-by-Step Methodology
1. Native Lysate Preparation
Action: Lyse target cancer cells (e.g., MCF-7 for breast cancer models) using a mild lysis buffer (0.8% NP-40, 50 mM Tris-HCl, supplemented with protease/phosphatase inhibitors).
Causality: Harsh detergents like SDS disrupt non-covalent protein-protein interactions. Mild detergents ensure that kinases remain bound to their endogenous regulatory subunits (e.g., Cyclins), which is critical for accurate pyrimidine inhibitor binding[4].
2. Compound Incubation (Dose-Response)
Action: Clarify the lysate via ultracentrifugation. Aliquot the lysate and incubate with the test pyrimidine inhibitor across a 10-point concentration gradient (e.g., 1 nM to 30 µM) alongside a DMSO vehicle control for 45 minutes at 4°C.
Causality: Utilizing a dose-response gradient rather than a single concentration allows for the calculation of apparent dissociation constants (
Kdapp
). This mathematically differentiates between specific high-affinity target engagement and non-specific, low-affinity background sticking.
3. Affinity Enrichment (Kinobeads Pulldown)
Action: Introduce Sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors (e.g., Purvalanol B, VI-16832) to the lysates. Incubate for 1 hour.
Causality: The Kinobeads act as a "catch-all" matrix, capturing all kinome members that have not been engaged by the test compound. If the test pyrimidine inhibitor successfully binds an off-target kinase in Step 2, that kinase is blocked from binding the Kinobeads. A reduction in bead-bound kinase correlates directly with target engagement[2].
4. On-Bead Digestion & LC-MS/MS
Action: Wash the beads stringently to remove unbound proteins. Perform on-bead tryptic digestion. Analyze the resulting peptides via nanoflow Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Label-Free Quantification (LFQ)[5].
5. Data Analysis & Orthogonal Validation
Action: Calculate the
IC50
for each identified kinase by plotting the LFQ intensity against the compound concentration.
Validation: To ensure the in vitro lysate data translates to living systems, validate the top 5 off-target hits using a NanoBRET Target Engagement assay in live, intact cells.
Strategic Recommendations
When developing next-generation pyrimidine-based kinase inhibitors, relying solely on recombinant panels can obscure critical polypharmacology. As demonstrated by the differential clinical profiles of Palbociclib and Abemaciclib[3], understanding the exact cross-reactivity map within a native cellular context is paramount. Drug development programs should integrate chemoproteomic platforms like Kinobeads early in the lead optimization phase to flag toxic off-targets and identify potentially beneficial synergistic kinase inhibition[2].
References
Hafner M, et al. "Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity." Cell Chemical Biology. URL:[Link]
Golkowski M, et al. "Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors." Journal of Proteome Research. URL:[Link]
Klaeger S, et al. "Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors." Nature Communications. URL:[Link]
Fabbri M, et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry. URL:[Link]
Benchmarking Next-Generation Pyrimidine Derivatives Against Clinical EGFR Inhibitors: A Technical Guide
Executive Summary & Mechanistic Rationale The evolution of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a definitive example of rational, structure-based drug design. While first-generatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The evolution of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a definitive example of rational, structure-based drug design. While first-generation quinazolines (e.g., Erlotinib, Gefitinib) and third-generation pyrimidines (e.g., Osimertinib) revolutionized the treatment of non-small cell lung cancer (NSCLC), acquired resistance remains a critical bottleneck. Specifically, the emergence of the C797S mutation—often occurring in cis with the T790M "gatekeeper" mutation—abolishes the covalent bond essential for Osimertinib's efficacy[1][2].
To overcome this, researchers have pivoted toward novel pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives.
The Causality of the Scaffold: Why pyrimidines? The pyrimidine core acts as a highly efficient bioisostere to the purine ring of ATP. By fusing a pyrrole or pyrazole ring to the pyrimidine base, medicinal chemists can conformationally constrain the molecule. This allows the inhibitor to act as a reversible, ATP-competitive agent that navigates the steric hindrance of the T790M mutation while circumventing the need for a covalent anchor at Cys797[2].
This guide objectively benchmarks these emerging fourth-generation scaffolds against established clinical inhibitors, providing field-proven experimental workflows for their preclinical validation.
Benchmarking Data: Comparative Efficacy
The following table synthesizes recent in vitro biochemical and cellular data comparing novel pyrimidine derivatives against standard-of-care TKIs.
Table 1: Comparative Kinase Inhibition and Selectivity Profiling
To understand the benchmarking criteria, we must map the signaling cascade. Uncontrolled auto-phosphorylation of mutant EGFR drives tumor proliferation via the RAS/MAPK and PI3K/AKT pathways. The novel pyrimidine derivatives act by competitively occupying the mutated ATP-binding pocket, shutting down downstream signaling.
EGFR downstream signaling cascade and the targeted blockade by novel pyrimidine derivatives.
Experimental Workflows: Self-Validating Protocols
A robust preclinical evaluation requires a self-validating system. We do not simply measure cell death; we must prove that cell death is a direct consequence of on-target kinase inhibition. The following protocols establish a chain of causality from biochemical affinity to phenotypic response.
Preclinical self-validating workflow for evaluating new pyrimidine-based kinase inhibitors.
Rationale: Traditional radiometric assays require hazardous
33
P-ATP. The ADP-Glo assay provides a highly sensitive, luminescent alternative that measures the generic product of kinase activity (ADP). By coupling ADP conversion to luciferase, it creates a robust readout independent of specific peptide substrates.
Step-by-Step Methodology:
Preparation: Dilute the recombinant EGFR kinase domains (WT, L858R/T790M, and L858R/T790M/C797S) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl
2
, 0.1 mg/mL BSA).
Compound Incubation: Dispense 3-fold serial dilutions of the pyrimidine derivatives (e.g., Compound 31r) into a 384-well plate. Add the kinase enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add ultra-pure ATP (at the predetermined K
m
for each mutant) and the appropriate substrate peptide. Incubate for 60 minutes at 30°C.
Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
Data Analysis: Measure luminescence using a microplate reader. Calculate IC
50
values using a four-parameter logistic non-linear regression model.
Rationale: Human NSCLC cell lines possess complex, confounding background mutations. Ba/F3 cells are murine pro-B cells natively dependent on Interleukin-3 (IL-3) for survival. By withdrawing IL-3 and transfecting them with mutant EGFR, the cells become entirely "addicted" to the EGFR signaling axis[2]. If a pyrimidine derivative kills the transfected Ba/F3 cells but not the parental IL-3 supplemented cells, the cytotoxicity is strictly on-target.
Step-by-Step Methodology:
Cell Culture: Culture Ba/F3 cells expressing EGFR
19del/T790M/C797S
in RPMI-1640 medium supplemented with 10% FBS (without IL-3). Culture parental Ba/F3 cells in the same medium supplemented with 10 ng/mL murine IL-3 as a counter-screen.
Treatment: Seed cells at 3,000 cells/well in 96-well plates. Treat with pyrimidine derivatives (0.1 nM to 10
μ
M) for 72 hours.
Viability Readout: Add CellTiter-Glo reagent (measuring intracellular ATP as a proxy for metabolically active cells). Luminescence is recorded to determine cellular GI
50
.
Mechanistic Validation (Western Blot): To prove the phenotype is driven by EGFR inhibition, treat a larger cohort of cells with the IC
50
dose for 4 hours. Lyse cells in RIPA buffer and perform immunoblotting against total EGFR, phospho-EGFR (Tyr1068), phospho-AKT (Ser473), and phospho-ERK (Thr202/Tyr204). A successful fourth-generation pyrimidine will show dose-dependent ablation of p-EGFR, p-AKT, and p-ERK[2].
Conclusion
The benchmarking of novel pyrimidine derivatives against standard clinical inhibitors reveals a clear paradigm shift in targeted oncology. Scaffolds like pyrrolo[2,3-d]pyrimidine (Compound 31r) and pyrazolo[3,4-d]pyrimidine (Compound 15) demonstrate that covalent binding is no longer a strict prerequisite for overcoming aggressive resistance mutations like C797S. By utilizing self-validating experimental workflows—from ADP-Glo biochemical assays to Ba/F3 engineered cellular models—researchers can confidently isolate on-target efficacy and advance these promising bioisosteres toward clinical development.
References
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. NIH / PMC.
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mut
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
Comparative Analysis of Pyrimidine Scaffolds in Drug Discovery: A Senior Scientist's Guide to Kinase Inhibitor Design
As a Senior Application Scientist, I frequently evaluate the translational potential of novel heterocyclic systems. In the landscape of targeted oncology and drug discovery, the pyrimidine core is undeniably a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate the translational potential of novel heterocyclic systems. In the landscape of targeted oncology and drug discovery, the pyrimidine core is undeniably a privileged scaffold. Because it acts as a bioisostere for the adenine ring of ATP, it serves as the foundational pharmacophore for the vast majority of small-molecule kinase inhibitors[1].
However, not all pyrimidine scaffolds are created equal. The evolutionary leap from simple monocyclic pyrimidines to complex fused systems (e.g., quinazolines, pyrazolopyrimidines, and pyridopyrimidines) represents a masterclass in rational drug design. This guide provides an objective, data-driven comparison of these scaffolds, detailing the causality behind their structural evolution, their performance metrics against resistant kinase mutants, and the self-validating protocols required to evaluate them.
Mechanistic Grounding: The Causality of Scaffold Selection
To understand why specific pyrimidine scaffolds outperform others, we must first examine the physical geometry of the kinase ATP-binding site.
The active site consists of a hinge region that connects the N-terminal and C-terminal lobes of the kinase. In endogenous signaling, the N1 and N6 atoms of ATP's adenine ring form critical hydrogen bonds with the backbone amides of this hinge region. Pyrimidine-based drugs hijack this mechanism: the N1 and N3 atoms of the pyrimidine core act as powerful hydrogen bond acceptors, anchoring the drug into the hinge[1].
The Evolution from Monocyclic to Fused Scaffolds
Monocyclic Pyrimidines (e.g., 2-anilidopyrimidines): While they provide baseline hinge-binding affinity, monocyclic pyrimidines lack the spatial bulk required to fully occupy the adjacent hydrophobic pockets (Pocket I and Pocket II) of the kinase. They are highly flexible, making them excellent starting points for Fragment-Based Drug Discovery (FBDD), but they often lack kinome-wide selectivity[2].
Quinazolines (Benzo-fused pyrimidines): By fusing a benzene ring to the pyrimidine core, medicinal chemists created the quinazoline scaffold. The causality here is purely spatial: the rigid benzene ring projects deeply into Hydrophobic Pocket I, drastically increasing van der Waals interactions and overall potency[3]. This structural logic birthed first-generation EGFR inhibitors like Erlotinib and Gefitinib.
Pyrazolo[3,4-d]pyrimidines & Pyrido[2,3-d]pyrimidines: The Achilles' heel of quinazolines is the "gatekeeper" mutation (e.g., EGFR T790M). When the native threonine mutates to a bulkier methionine, it creates a severe steric clash with the quinazoline core[4]. By utilizing bioisosteric replacement—swapping the benzene ring for a pyrazole or pyridine ring—scientists alter the electron density and binding vector. The pyrazolo[3,4-d]pyrimidine scaffold is more compact and introduces a new hydrogen bond acceptor at N7, allowing it to evade the gatekeeper steric clash while maintaining nanomolar potency[5].
Fig 1: Mechanistic binding logic of pyrimidine scaffolds within the kinase ATP-binding pocket.
Quantitative Performance Comparison
The structural advantages of fused pyrimidine scaffolds translate directly to measurable differences in enzymatic inhibition (
IC50
) and cellular efficacy. The table below synthesizes recent experimental data comparing the performance of these scaffolds across various oncogenic targets.
Overcomes imatinib resistance via altered hinge-binding vector.
Data Interpretation: While quinazolines exhibit extraordinary potency against wild-type (WT) kinases, their efficacy drops precipitously in the presence of mutations. Conversely, next-generation scaffolds like 4 maintain single-digit nanomolar
IC50
values even against resistant mutants (e.g., BRAF V600E or EGFR T790M)[4][5].
To objectively evaluate the
IC50
of novel pyrimidine scaffolds, standard radiometric assays are increasingly being replaced by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .
The Causality of the Protocol: Many fused pyrimidines (especially highly conjugated quinazolines) exhibit innate autofluorescence, which causes false positives in standard fluorescence assays. TR-FRET utilizes a long-lifetime lanthanide fluorophore (Europium). By introducing a microsecond time delay before reading the emission, short-lived compound autofluorescence decays completely. Furthermore, the ratiometric readout (Acceptor/Donor) inherently normalizes well-to-well dispensing variations, creating a highly robust, self-validating system.
Step-by-Step TR-FRET Workflow
Step 1: Compound Preparation & Titration
Dissolve the pyrimidine scaffold library in 100% DMSO to a stock concentration of 10 mM.
Perform a 10-point, 3-fold serial dilution in a 384-well intermediate plate.
Transfer compounds to the assay plate to achieve a final DMSO concentration of 1% (v/v). Crucial: Exceeding 1% DMSO can denature the kinase and artificially inflate
IC50
values.
Step 2: Kinase Reaction Assembly
Add 2.5 µL of the target kinase (e.g., EGFR T790M) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Incubate the enzyme and the pyrimidine inhibitor for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium within the ATP pocket.
Initiate the reaction by adding 2.5 µL of a substrate mixture containing ATP (at the specific
Km
of the kinase) and a biotinylated peptide substrate.
Step 3: Detection & System Validation
After 60 minutes, terminate the reaction by adding 5 µL of detection buffer containing EDTA (to chelate
Mg2+
and stop the kinase), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).
Self-Validation (Z'-Factor Calculation): Before interpreting compound data, evaluate the assay controls. Calculate the Z'-factor using the high control (1% DMSO, full reaction) and low control (no enzyme). The system is only validated if
Z′≥0.5
.
Read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio:
(Emission665nm/Emission615nm)×104
.
Fit the dose-response data using non-linear regression (four-parameter logistic equation) to determine the
IC50
.
The selection of a pyrimidine scaffold is not a mere exercise in synthetic chemistry; it is a strategic maneuver in structural biology. While quinazolines remain the gold standard for targeting wild-type kinases due to their exceptional hydrophobic pocket engagement[3], the inevitable emergence of gatekeeper mutations necessitates the use of bioisosteric alternatives. Fused systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines offer the geometric flexibility and altered hydrogen-bonding profiles required to overcome these resistance mechanisms, securing their position at the forefront of modern targeted therapeutics[4][5][7].
References
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
RECENT ADVANCES ON PYRIMIDINE DERIV
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations.
Recent Advances in Pyridine and Pyrimidine Based Scaffolds as c-Met Kinase Inhibitors for Cancer Therapy.
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.Royal Society of Chemistry (RSC).
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.Oriental Journal of Chemistry.
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.Royal Society of Chemistry (RSC).
A Senior Application Scientist's Guide to Handling 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine. In the absence of comprehensive, specific toxicological data for this compound, the following protocols are synthesized from best practices for handling structurally related halogenated and substituted pyrimidines, ensuring a self-validating system of safety.
The structure of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, with its halogenated pyrimidine core, suggests that it should be handled as a potentially hazardous substance. Halogenated organic compounds can cause irritation upon contact and may pose long-term health and environmental risks. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
Minimizing exposure is the foundational principle of laboratory safety. For a compound like 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, a multi-layered PPE approach is crucial. All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
Primary Barrier: Hand and Body Protection
Gloves : Double gloving is mandatory. Use two pairs of powder-free, chemical-resistant nitrile gloves.[2][3] The inner glove should be tucked under the cuff of your lab coat, while the outer glove goes over the cuff. This creates a seal that prevents skin exposure.[2] Gloves must be inspected for any signs of damage before each use and should be changed every 30-60 minutes or immediately if contamination is suspected.[3][4]
Laboratory Coat : A long-sleeved, chemical-resistant lab coat with tight-fitting knit or elastic cuffs is required. This ensures no skin on the wrist or forearm is exposed.[2]
Apron : For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Secondary Barrier: Eye and Face Protection
Safety Goggles : Tightly fitting chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are essential to protect against dust particles and splashes.[1][5]
Face Shield : When handling the compound outside of a fully contained system or when there is a higher risk of splashing (e.g., during transfer of solutions), a face shield should be worn in addition to safety goggles to protect the entire face.[3]
Respiratory Protection: The Controlled Environment
Chemical Fume Hood : All weighing, dissolving, and reaction setup involving 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine must be performed inside a certified chemical fume hood.[1]
Respirator : In the event of a ventilation failure or a significant spill outside of the fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates (such as a type ABEK-P2/P3) should be used by emergency response personnel.[1][6]
Operational and Disposal Plans
A systematic workflow minimizes risk and ensures procedural consistency. The following steps provide a clear operational and disposal plan.
Safe Handling Workflow
The following diagram outlines the essential workflow for safely handling 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine from preparation to disposal.
Caption: Workflow for Handling Halogenated Pyrimidines.
Step-by-Step Disposal Protocol
As a halogenated organic compound, 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine must not be disposed of down the drain.[5][6] It must be collected as hazardous waste.
Segregation : Keep all waste containing this compound separate from non-halogenated waste streams to facilitate proper disposal and avoid unnecessary costs.[7][8]
Collection : Collect all solid waste (contaminated filter paper, weighing boats) and liquid waste (reaction residues, contaminated solvents) in a designated, compatible, and clearly labeled hazardous waste container.[9][10] The container should be kept tightly closed when not in use.[1][9]
Labeling : The waste container must be labeled "Halogenated Organic Waste" and list 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine as a component.
Disposal : Dispose of the container through your institution's licensed chemical waste disposal service.[5][6] Do not attempt to incinerate or treat the waste yourself unless specifically trained and equipped to do so.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is critical.
Scenario
Immediate Action Protocol
Skin Contact
Immediately remove all contaminated clothing.[11][12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][13] Seek medical attention if irritation develops or persists.[14]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[15]
Inhalation
Move the affected person to fresh air immediately.[13][14] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][12]
Ingestion
Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.[5]
Spill
Evacuate the immediate area.[1] If the spill is significant, alert others and contact your institution's emergency response team. Wearing appropriate PPE (including a respirator if necessary), contain the spill using an inert absorbent material.[1] Carefully sweep up solid material, avoiding dust formation.[12][13] Collect all contaminated material into a sealed, labeled container for disposal as halogenated waste.[1]
This guide is intended to build a foundation of safety and trust for handling novel compounds. By understanding the causality behind each safety measure, we empower ourselves to conduct our research not only effectively but also with the utmost responsibility.
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